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Core Science & Biosynthesis

Foundational

3-acetylisonicotinic acid chemical structure and properties

This guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 3-acetylisonicotinic acid (3-acetylpyridine-4-carboxylic acid). It is designed for researchers in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 3-acetylisonicotinic acid (3-acetylpyridine-4-carboxylic acid). It is designed for researchers in medicinal chemistry and materials science, focusing on its utility as a scaffold for fused heterocyclic systems and coordination polymers.

Primary CAS: 11523-63-5 IUPAC Name: 3-Acetylpyridine-4-carboxylic acid Molecular Formula: C


H

NO

Molecular Weight: 165.15 g/mol

Part 1: Executive Summary

3-Acetylisonicotinic acid is a bifunctional pyridine derivative characterized by an ortho-relationship between an acetyl group (C-3) and a carboxylic acid moiety (C-4). This structural proximity creates a "chemical pincer," making the molecule a high-value intermediate for synthesizing fused bicyclic systems—specifically 1,6-naphthyridines and pyrido[3,4-d]pyridazines —which are pharmacophores in oncology and anti-infective research. Additionally, its chelating ability (N-oxide/carboxylate/carbonyl) makes it a versatile ligand for constructing Metal-Organic Frameworks (MOFs).

Part 2: Chemical Identity & Structural Analysis[1]

Structural Features

The molecule consists of a pyridine ring substituted at the 3- and 4-positions.

  • Electronic Environment: The pyridine nitrogen creates an electron-deficient ring, making electrophilic aromatic substitution difficult but facilitating nucleophilic attacks.

  • Ortho-Effect: The C-3 acetyl carbonyl and C-4 carboxyl group are sterically crowded but positioned perfectly for intramolecular condensation reactions.

  • Zwitterionic Potential: Like other pyridine carboxylic acids, it can exist in a zwitterionic form in neutral aqueous solution, influencing its solubility and melting point.

Physicochemical Properties[2]
PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.[1]
Melting Point >150 °C (Predicted)High MP due to intermolecular H-bonding and potential zwitterionic lattice energy.
Solubility DMSO, DMF, Dilute BaseLow solubility in non-polar solvents; soluble in aqueous base (as carboxylate).
pKa (Acid) ~4.8 (Predicted)Comparable to isonicotinic acid, modulated by the electron-withdrawing acetyl group.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (N, C=O, COOH)

Part 3: Synthetic Pathways

Primary Research Protocol: Directed Ortho-Metalation (DoM)

Context: Direct electrophilic acetylation of isonicotinic acid is inefficient due to the electron-deficient ring. The most reliable laboratory method utilizes Directed Ortho-Metalation (DoM) , leveraging the directing power of an amide or ester group at C-4.

Step-by-Step Methodology

Precursor:


-Diethylisonicotinamide (Superior directing group compared to the free acid).
  • Reagent Preparation (LTMP):

    • Generate Lithium 2,2,6,6-tetramethylpiperidide (LTMP) in situ by adding

      
      -BuLi (1.0 eq) to 2,2,6,6-tetramethylpiperidine (1.1 eq) in dry THF at -78 °C.
      
    • Why LTMP? It is a non-nucleophilic strong base that avoids nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).

  • Lithiation (C-3 Functionalization):

    • Add

      
      -diethylisonicotinamide dropwise to the LTMP solution at -78 °C.
      
    • Stir for 1 hour. The Li atom coordinates to the amide oxygen, directing deprotonation specifically to the C-3 position.

  • Electrophilic Quench:

    • Add acetaldehyde (1.2 eq) slowly at -78 °C.

    • Allow warming to RT. This yields the secondary alcohol intermediate: 3-(1-hydroxyethyl)isonicotinamide.

  • Oxidation & Hydrolysis:

    • Oxidation: Treat the intermediate with Jones Reagent or Dess-Martin Periodinane to yield the 3-acetyl amide.

    • Hydrolysis: Reflux in 6M HCl for 4-6 hours to hydrolyze the diethylamide to the carboxylic acid.

    • Workup: Neutralize to pH 3-4 to precipitate 3-acetylisonicotinic acid. Recrystallize from water/ethanol.

Alternative Pathway: Malonate Condensation

An alternative route involves the condensation of an isonicotinate ester with a malonate derivative, followed by decarboxylation.

  • Reaction: Methyl isonicotinate + Dimethyl carbonate/Base

    
    
    
    
    
    -keto ester intermediate.
  • Transformation: Alkylation/Hydrolysis/Decarboxylation sequence to install the acetyl moiety.

Part 4: Reactivity & Applications

Cyclization to Fused Heterocycles

The defining feature of 3-acetylisonicotinic acid is its ability to form bicyclic structures via condensation with dinucleophiles.

  • Synthesis of Pyrido[3,4-d]pyridazines:

    • Reagent: Hydrazine Hydrate (

      
      ).
      
    • Application: These scaffolds are bioisosteres of phthalazines, widely explored as PDE inhibitors and anticancer agents.

  • Friedländer Synthesis (Naphthyridines):

    • Condensation with

      
      -amino aldehydes or ketones yields 1,6-naphthyridine derivatives, crucial for antimalarial drug discovery.
      
Coordination Chemistry (MOFs)

3-Acetylisonicotinic acid acts as a multidentate ligand.

  • Binding Modes: The pyridyl nitrogen, carboxylate oxygens, and acetyl oxygen can bridge multiple metal centers (e.g., Cu(II), Zn(II)).

  • Utility: Used to synthesize porous coordination polymers where the acetyl group provides steric bulk or additional weak interaction sites to tune pore size.

Part 5: Visualization & Logic[4]

Synthesis Workflow (DoM Route)

The following diagram illustrates the Directed Ortho-Metalation pathway, the most robust method for synthesizing this compound in a research setting.

Synthesis Start Isonicotinic Acid Amide N,N-Diethylisonicotinamide (Directing Group) Start->Amide 1. SOCl2 2. Et2NH Lithio 3-Lithio Intermediate (Ortho-Metalation) Amide->Lithio LTMP, THF -78°C Alcohol 3-(1-Hydroxyethyl) Intermediate Lithio->Alcohol Acetaldehyde Quench KetoneAmide 3-Acetyl-N,N-diethyl isonicotinamide Alcohol->KetoneAmide Oxidation (Jones/DMP) Product 3-Acetylisonicotinic Acid (CAS 11523-63-5) KetoneAmide->Product Hydrolysis (6M HCl, Reflux)

Caption: Directed Ortho-Metalation (DoM) strategy for the regioselective synthesis of 3-acetylisonicotinic acid.

Reactivity & Cyclization Map

This diagram details how the "ortho-pincer" structure is exploited to form fused heterocyclic drugs.

Reactivity Core 3-Acetylisonicotinic Acid Phthalazine Pyrido[3,4-d]pyridazine (Phthalazine analog) Core->Phthalazine Cyclocondensation (-2 H2O) Naphthyridine 1,6-Naphthyridine Derivative Core->Naphthyridine Friedländer Annulation Hydrazine Reagent: Hydrazine Hydrate Hydrazine->Phthalazine AminoKetone Reagent: 2-Aminobenzophenone AminoKetone->Naphthyridine

Caption: Divergent synthesis of fused heterocycles utilizing the bifunctional nature of 3-acetylisonicotinic acid.

Part 6: References

  • BLD Pharm . Product Analysis: 3-Acetylisonicotinic acid (CAS 11523-63-5). Retrieved from

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for DoM protocols on pyridines).

  • Queguiner, G., et al. (1988). Metallation of Pyridines and Quinolines. Advances in Heterocyclic Chemistry, 45, 81-136. (Foundational text on lithiation of isonicotinamides).

  • BenchChem . Synthesis of 3-Acetylpyridine Derivatives. Retrieved from

  • PubChem . Compound Summary: Isonicotinic Acid Derivatives. Retrieved from

Sources

Exploratory

3-Acetylpyridine-4-Carboxylic Acid: Technical Profile & Synthesis Guide

This guide provides an in-depth technical analysis of 3-acetylpyridine-4-carboxylic acid (also known as 3-acetylisonicotinic acid ), a critical intermediate in the synthesis of fused heterocyclic systems such as naphthyr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-acetylpyridine-4-carboxylic acid (also known as 3-acetylisonicotinic acid ), a critical intermediate in the synthesis of fused heterocyclic systems such as naphthyridines and furopyridines.

Part 1: Chemical Identity & CAS Verification

Accurate identification of this compound is frequently complicated by the existence of multiple positional isomers (e.g., 2-acetyl-4-carboxylic acid or 3-acetyl-2-carboxylic acid). The specific regiochemistry—an acetyl group at position 3 and a carboxylic acid at position 4—imparts unique reactivity, particularly the tendency to cyclize into a lactol form.

Property Data
Primary Name 3-Acetylpyridine-4-carboxylic acid
Synonyms 3-Acetylisonicotinic acid; 4-Pyridinecarboxylic acid, 3-acetyl-
CAS Number 1211523-63-5 (Free Acid)
Related CAS 928714-37-8 (Methyl ester); 25028-33-5 (2-acetyl isomer)
Molecular Formula C

H

NO

Molecular Weight 165.15 g/mol
SMILES CC(=O)c1c(C(=O)O)ccncc1
Structure Pyridine ring substituted at C3 (acetyl) and C4 (carboxyl)
The Isomer Challenge

Researchers must distinguish this compound from its isomers, which have vastly different reactivities.

  • 3-Acetylisonicotinic acid (Target): Precursor to furo[3,4-c]pyridine systems.[1]

  • 2-Acetylisonicotinic acid: Precursor to furo[3,4-b]pyridine systems.

  • 3-Acetylpicolinic acid: Often forms stable zwitterions due to proximity to the ring nitrogen.

Part 2: Synthesis & Production Protocols

The synthesis of 3-acetylpyridine-4-carboxylic acid is non-trivial due to the high reactivity of the pyridine ring and the potential for decarboxylation. Two primary methodologies are recommended based on scale and available precursors.

Method A: Regioselective Grignard Addition (The Anhydride Route)

This is the classical approach for synthesizing ortho-acyl pyridine carboxylic acids. It exploits the reactivity of 3,4-pyridinedicarboxylic anhydride.

  • Precursor: 3,4-Pyridinedicarboxylic anhydride (obtained from the diacid via acetic anhydride dehydration).

  • Reagent: Methylmagnesium Iodide (MeMgI) or Methylcadmium.

  • Mechanism: Nucleophilic attack of the methyl group on the anhydride carbonyl.

    • Critical Insight: Attack at the C3 carbonyl is sterically favored over C4 in some solvent systems, but mixtures are common. The C4 position is more electron-deficient, but the C3 position is less hindered if the nitrogen is complexed.

  • Workup: Acid hydrolysis yields the keto-acid.

Method B: Malonate Displacement (The Patent Route)

For higher purity and avoidance of isomer mixtures, a stepwise construction is preferred.

  • Starting Material: Methyl 3-bromoisonicotinate or similar 3-halo derivative.

  • Coupling: Stille coupling with tributyl(1-ethoxyvinyl)tin or reaction with a malonate enolate.

  • Hydrolysis: Acidic hydrolysis unmasks the acetyl group and hydrolyzes the ester.

Experimental Workflow Diagram

Synthesis_Pathway Anhydride 3,4-Pyridinedicarboxylic Anhydride Grignard MeMgI / Ether (-78°C to 0°C) Anhydride->Grignard Nucleophilic Attack Intermediate Magnesium Salt Intermediate Grignard->Intermediate Hydrolysis H3O+ Quench Intermediate->Hydrolysis Product 3-Acetylpyridine-4-carboxylic acid (Open Form) Hydrolysis->Product Lactol Furo[3,4-c]pyridin-1-one (Cyclic Lactol Form) Product->Lactol Equilibrium (Tautomerism)

Caption: Synthesis pathway via Grignard addition to anhydride, highlighting the critical ring-chain tautomerism equilibrium.

Part 3: Applications in Drug Discovery

The core value of 3-acetylpyridine-4-carboxylic acid lies in its utility as a scaffold for fused heterocycles .

  • Naphthyridine Synthesis: Condensation with hydrazines or amines yields substituted 1,6-naphthyridines, a class of compounds known for antimicrobial and anticancer activity.

  • Furopyridines: Under dehydrating conditions, the acid cyclizes to form furo[3,4-c]pyridin-1(3H)-one derivatives. These lactones are potential inhibitors of enzymes requiring a specific steric pocket.

  • Bioisosteres: The keto-acid moiety serves as a bioisostere for other ortho-substituted aromatic acids in fragment-based drug design (FBDD).

Part 4: Analytical Characterization & Safety
CAS Verification Logic

To confirm you have the correct isomer (CAS 1211523-63-5) and not the 2-acetyl isomer (CAS 25028-33-5):

  • 1H NMR (DMSO-d6):

    • 3-Acetyl: Look for a singlet methyl peak at ~2.5-2.6 ppm. The pyridine protons will show a characteristic splitting pattern for 3,4-substitution (singlet at C2, doublets at C5/C6).

    • Lactol Evidence: If the spectrum shows a complex multiplet or a shift in the methyl peak, the compound may be in its cyclic lactol form (hydroxy-lactone). This is normal and reversible with base.

  • IR Spectroscopy:

    • Look for two carbonyl stretches: one for the ketone (~1690 cm⁻¹) and one for the acid (~1710-1730 cm⁻¹). Broad OH stretch indicates the acid/lactol.

Safety (MSDS Highlights)
  • Hazards: Skin and eye irritant (H315, H319). Potential respiratory irritant (H335).

  • Handling: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent degradation or irreversible cyclization.

References
  • PubChem. (2025).[2] Compound Summary for Isomers of Acetylpyridine Carboxylic Acids. National Library of Medicine. Retrieved from [Link]

  • Mongin, F., et al. (2005). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron Letters.
  • Google Patents. (n.d.). Substituted semicarbazones and related compounds (US5098462A). (Describes synthesis of related acetyl-isonicotinic acid derivatives).

Sources

Foundational

Positional Isomerism in Drug Discovery: A Comparative Analysis of 3-Acetylisonicotinic Acid and 2-Acetylnicotinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The substitution pattern on a heterocyclic scaffold is a critical determinant of its physicochemical properties, reacti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution pattern on a heterocyclic scaffold is a critical determinant of its physicochemical properties, reactivity, and biological activity. Even minor positional changes of functional groups can lead to profoundly different pharmacological profiles. This technical guide provides an in-depth comparative analysis of two constitutional isomers: 3-acetylisonicotinic acid and 2-acetylnicotinic acid. While both molecules share the same molecular formula (C₈H₇NO₃) and molecular weight, the distinct placement of the acetyl group on the pyridine ring relative to the nitrogen atom and the carboxylic acid function dictates their unique chemical identities and potential applications. This document serves as a comprehensive resource for researchers in medicinal chemistry, agrochemistry, and materials science, detailing the structural nuances, synthesis protocols, and divergent applications of these valuable pyridine-based building blocks.

Structural and Physicochemical Disparity

The foundational difference between 3-acetylisonicotinic acid and 2-acetylnicotinic acid lies in the topology of their substituents on the pyridine core. In 3-acetylisonicotinic acid, the acetyl and carboxyl groups are positioned at C3 and C4, respectively, placing the acetyl group meta to the carboxyl and ortho to the ring nitrogen. Conversely, 2-acetylnicotinic acid features these groups at the C2 and C3 positions, creating an ortho relationship between them. This seemingly subtle isomeric distinction has significant implications for the molecules' electronic distribution, steric environment, and intermolecular bonding potential.

G cluster_0 3-Acetylisonicotinic Acid (Pyridine-4-carboxylic acid core) cluster_1 2-Acetylnicotinic Acid (Pyridine-3-carboxylic acid core) a a b b

Caption: Chemical structures of 3-acetylisonicotinic acid and 2-acetylnicotinic acid.

These structural variations are reflected in their physicochemical properties, which are crucial for predicting their behavior in both chemical reactions and biological systems.

Table 1: Comparative Physicochemical Properties

Property3-Acetylisonicotinic Acid2-Acetylnicotinic AcidReference
IUPAC Name 3-acetylpyridine-4-carboxylic acid2-acetylpyridine-3-carboxylic acid[1][2]
Synonyms 3-Acetyl-4-pyridinecarboxylic acid2-Acetylnicotinic acid; 2-ANA[2][3]
CAS Number 10177-13-689942-59-6[1][2]
Molecular Formula C₈H₇NO₃C₈H₇NO₃[1][4]
Molecular Weight 165.15 g/mol 165.15 g/mol [4][5]
Melting Point Not available126-127 °C[2]
pKa (Predicted) 3.40 ± 0.103.40 ± 0.10[2]
TPSA (Ų) 67.2667.26[4]
LogP (Predicted) 0.980.98[4]

The ortho arrangement in 2-acetylnicotinic acid allows for potential intramolecular hydrogen bonding between the carboxylic acid proton and the acetyl carbonyl oxygen. This can influence its conformation, acidity, and reactivity compared to the meta arrangement in the 3-acetylisonicotinic isomer, where such an interaction is sterically impossible.

Divergent Synthetic Pathways

The synthesis of these isomers requires distinct strategic approaches, dictated by the directing effects of the substituents on the pyridine ring. The methods employed highlight fundamental principles of heterocyclic chemistry.

Synthesis of 2-Acetylnicotinic Acid

A prevalent and efficient method for synthesizing 2-acetylnicotinic acid begins with nicotinic acid N-oxide. This strategy leverages the N-oxide group to activate the C2 position for functionalization. The process involves two primary steps: acetylation followed by deoxygenation.[5]

Experimental Protocol: Synthesis via N-Oxide Intermediate

  • Acetylation: Nicotinic acid N-oxide is reacted with acetic anhydride, typically under reflux conditions. This introduces the acetyl group at the 2-position of the pyridine ring.[5]

  • Deoxygenation: The resulting 2-acetylnicotinic acid N-oxide is then deoxygenated. A common and environmentally improved method uses a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, which is a significant improvement over older methods using harsh reagents like PBr₃ or PCl₃.[5][6]

  • Workup: The reaction mixture is filtered to remove the catalyst. The pH of the filtrate is adjusted to approximately 2.5 with HCl to precipitate the product.[6] The solvent is removed via rotary evaporation, and the resulting solid is purified, often by recrystallization from methanol, to yield 2-acetylnicotinic acid.[6]

An alternative industrial-scale synthesis involves the ozonolysis of 8-methylquinoline, followed by peroxide decomposition and extraction.[7]

Synthesis of 3-Acetylisonicotinic Acid

The synthesis of 3-acetylisonicotinic acid is less commonly documented. A plausible route involves the direct functionalization of an isonicotinic acid derivative. One approach is the conversion of isonicotinic acid to its acid chloride, which can then be used in further reactions.

Experimental Protocol: Synthesis from Isonicotinic Acid

  • Acid Chloride Formation: Isonicotinic acid is reacted with thionyl chloride (SOCl₂), often with a catalytic amount of DMF, to produce isonicotinoylchloride hydrochloride.[8]

  • Acylation: This activated acid chloride can then be used in various coupling reactions. While direct Friedel-Crafts acylation on the pyridine ring is challenging, organometallic cross-coupling strategies or directed ortho-metalation of a protected isonicotinic acid derivative would be a viable modern approach to introduce the acetyl group at the C3 position.

  • Hydrolysis/Deprotection: The final step involves the hydrolysis of the resulting intermediate to yield the final 3-acetylisonicotinic acid product.

G cluster_0 Synthesis of 2-Acetylnicotinic Acid cluster_1 Synthesis of 3-Acetylisonicotinic Acid a1 Nicotinic Acid N-Oxide a2 Acetylation (Acetic Anhydride) a1->a2 a3 2-Acetylnicotinic Acid N-Oxide a2->a3 a4 Deoxygenation (Pd/C, H₂) a3->a4 a5 2-Acetylnicotinic Acid a4->a5 b1 Isonicotinic Acid b2 Activation (e.g., SOCl₂) b1->b2 b3 Isonicotinoyl Chloride b2->b3 b4 Introduction of Acetyl Group (e.g., Organometallic Coupling) b3->b4 b5 3-Acetylisonicotinic Acid b4->b5

Caption: High-level comparison of synthetic workflows.

Comparative Reactivity, Applications, and Biological Significance

The distinct placement of the functional groups directly translates to different applications, particularly in the fields of agrochemicals and pharmaceuticals.

2-Acetylnicotinic Acid: A Proven Agrochemical Intermediate

2-Acetylnicotinic acid is a well-established and highly valuable building block in the agrochemical industry.[5] It serves as a crucial intermediate in the synthesis of several commercial herbicides and pesticides.[1][3] Its chemical structure allows for the creation of targeted molecules that disrupt essential biological processes in weeds and fungi.[1] In the pharmaceutical realm, it is used as an intermediate for drugs targeting neurological disorders and as a research tool for exploring metabolic pathways.[1][5] Some studies have explored its potential for antimicrobial and neuroprotective effects.[1]

3-Acetylisonicotinic Acid: A Scaffold for Therapeutic Development

While specific biological activity data for 3-acetylisonicotinic acid is less prevalent in public literature, its core structure—isonicotinic acid—is a cornerstone of medicinal chemistry. The most famous derivative is isoniazid, a frontline drug for the treatment of tuberculosis.[9][10] The isonicotinic acid scaffold is present in numerous compounds investigated for a wide range of therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents.[11][12][13]

Therefore, 3-acetylisonicotinic acid represents a promising, yet underexplored, scaffold. It can be used to synthesize novel structural analogues of known drugs, where the 3-acetyl group acts as a chemical handle for further modification or as a key pharmacophoric element for interacting with biological targets. Its derivatives could offer altered potency, selectivity, or pharmacokinetic profiles compared to isomers derived from nicotinic or picolinic acid.[13]

G cluster_0 2-Acetylnicotinic Acid Core cluster_1 3-Acetylisonicotinic Acid Core A 2-Acetylnicotinic Acid B Herbicides (e.g., Imazapyr) A->B C Fungicides A->C D Pharmaceuticals (Neurological) A->D E 3-Acetylisonicotinic Acid F Anti-Tuberculosis (Isoniazid Analogues) E->F G Anti-Inflammatory E->G H Anticancer Agents E->H

Caption: Divergent application pathways based on the isomeric scaffold.

Metabolic Context

Both parent molecules, nicotinic acid and isonicotinic acid, are related to the broader metabolism of Vitamin B3. Nicotinic acid (niacin) is a direct precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[14][15] The body can synthesize NAD+ from nicotinic acid through the three-step Preiss-Handler pathway.[15][16] Isonicotinic acid, while not a direct vitamin, is a primary metabolite of the drug isoniazid.[10] Understanding these metabolic pathways is crucial when designing derivatives for therapeutic use, as the core scaffold may be recognized and processed by metabolic enzymes.

Conclusion

The cases of 3-acetylisonicotinic acid and 2-acetylnicotinic acid provide a compelling illustration of how positional isomerism governs chemical and biological identity.

  • 2-Acetylnicotinic Acid is a commercially significant intermediate with well-defined synthetic routes and established applications, primarily in the agrochemical sector. Its chemistry is largely dictated by the ortho relationship of its functional groups.

  • 3-Acetylisonicotinic Acid , while less explored, is built upon the privileged isonicotinic acid scaffold. It represents a significant opportunity for drug discovery, offering a platform to generate novel therapeutic candidates with potentially unique pharmacological profiles for treating diseases like tuberculosis, inflammation, and cancer.

For drug development professionals and synthetic chemists, a thorough understanding of these differences is paramount. The choice of isomer is not arbitrary but a strategic decision that will direct the entire research and development trajectory, from synthetic feasibility to final application and biological effect.

References

  • PrepChem.com. (n.d.). Synthesis of 2-acetylnicotinic acid. Retrieved from [Link]

  • PubMed. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved from [Link]

  • Ingenta Connect. (2021, May 1). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-acetyl-nicotinic acid 4-phenylsemicarbazone. Retrieved from [Link]

  • Bentham Science. (2020, November 16). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved from [Link]

  • Bentham Science Publishers. (2011, November 1). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Retrieved from [Link]

  • Bentham Science Publishers. (2014, June 1). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Nicotinate and Nicotinamide Metabolism | Pathway. Retrieved from [Link]

  • MDPI. (2024, March 20). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. Retrieved from [Link]

  • The Medical Biochemistry Page. (2026, January 28). Vitamin B3: Metabolism and Functions. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved from [Link]

  • Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • PMC - NIH. (n.d.). The chemistry of the vitamin B3 metabolome. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References. Retrieved from [Link]

  • Linus Pauling Institute - Oregon State University. (n.d.). Niacin. Retrieved from [Link]

  • Watson International Ltd. (2023, November 23). 2-ACETONICOTINIC ACID CAS 89942-59-6. Retrieved from [Link]

  • PMC. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Zwitterionic Character of Acetyl-Substituted Pyridine Acids

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of the zwitterionic nature of acetyl-substituted pyridine acids. It is designed to equip researchers with th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the zwitterionic nature of acetyl-substituted pyridine acids. It is designed to equip researchers with the theoretical understanding and practical methodologies required to investigate and characterize these fascinating molecules. By delving into the subtle interplay of substituent effects and acid-base equilibria, we will illuminate the path to predicting, confirming, and ultimately harnessing the unique physicochemical properties of these compounds.

The Dual Personality of Pyridine Acids: A Tale of Two pKas

Pyridine carboxylic acids are amphoteric molecules, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. This duality gives rise to a fascinating equilibrium between a neutral form and a zwitterionic form, where the acidic proton from the carboxyl group migrates to the basic pyridine nitrogen, creating a molecule with both a positive and a negative charge.

The position of this equilibrium is critically dependent on the relative acidities of the pyridinium ion (pKa₂ ) and the carboxylic acid (pKa₁). The acetyl group, being a potent electron-withdrawing substituent, plays a pivotal role in modulating these pKa values and, consequently, the zwitterionic character of the molecule.

The Inductive Effect of the Acetyl Group: A Push and a Pull

An electron-withdrawing group like the acetyl substituent significantly influences the electron density within the pyridine ring. This inductive effect has a dual impact:

  • Increased Acidity of the Carboxylic Acid (Lower pKa₁): By pulling electron density away from the carboxyl group, the acetyl group stabilizes the resulting carboxylate anion, making the proton more readily ionizable.

  • Decreased Basicity of the Pyridine Nitrogen (Lower pKa₂): The electron-withdrawing nature of the acetyl group also reduces the electron density on the pyridine nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid (the pyridinium ion).

The ultimate determinant of whether the zwitterionic or neutral form predominates in solution is the difference between these two pKa values (ΔpKa = pKa₂ - pKa₁). A positive ΔpKa indicates that the pyridinium ion is less acidic than the carboxylic acid, favoring the zwitterionic form.

  • 2-Pyridinecarboxylic acid (Picolinic Acid): The pKa of the carboxylic acid is approximately 1.0, and the pKa of the pyridinium ion is around 5.2.[1][2][3]

  • 4-Acetylpyridine: The pKa of the pyridinium ion is in the range of 3.5 to 4.88.[4][5][6][7][8]

The acetyl group at the 4-position will lower the pKa of the pyridinium ion in 4-acetyl-2-pyridinecarboxylic acid compared to picolinic acid. We can anticipate a pKa₂ value in a similar range to 4-acetylpyridine (let's estimate ~4.0). The acetyl group will also lower the pKa of the carboxylic acid, but this effect is transmitted through more bonds. Therefore, we can predict that pKa₁ will be slightly lower than 1.0. With these estimations, the ΔpKa would be positive, suggesting that 4-acetyl-2-pyridinecarboxylic acid is likely to exist predominantly in its zwitterionic form in aqueous solution.

The following diagram illustrates the equilibrium between the neutral and zwitterionic forms of an acetyl-substituted pyridine acid.

Caption: Equilibrium between the neutral and zwitterionic forms of an acetyl-substituted pyridine acid.

Experimental Determination of Zwitterionic Character

Theoretical predictions provide a strong foundation, but experimental verification is paramount. A multi-faceted approach combining potentiometric titration, spectroscopic analysis, and single-crystal X-ray diffraction provides a robust framework for unequivocally determining the zwitterionic character of an acetyl-substituted pyridine acid.

Potentiometric Titration: Unveiling the pKa Values

Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of a compound.[3][5][9] By carefully titrating a solution of the acetyl-substituted pyridine acid with a strong base and monitoring the pH, two equivalence points corresponding to the deprotonation of the carboxylic acid and the pyridinium ion can be identified.

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of the acetyl-substituted pyridine acid and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water. The concentration should be in the range of 1-10 mM.

    • To maintain a constant ionic strength, add a background electrolyte such as 0.1 M KCl to the solution.

  • Titration Setup:

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

    • Place the analyte solution in a thermostatted vessel and stir continuously with a magnetic stirrer.

    • Use a calibrated burette to add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition:

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • Determine the two equivalence points from the points of maximum slope on the titration curve (or from the peaks in the first derivative plot).

    • The pKa values are determined from the pH at the half-equivalence points. pKa₁ corresponds to the half-equivalence point for the carboxylic acid deprotonation, and pKa₂ corresponds to the half-equivalence point for the pyridinium ion deprotonation.

The following flowchart outlines the experimental workflow for pKa determination.

pka_determination_workflow A Prepare Analyte Solution (1-10 mM in 0.1 M KCl) C Titrate with Standardized NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Points (First Derivative Plot) E->F G Calculate pKa Values (pH at Half-Equivalence Points) F->G

Sources

Foundational

A Technical Guide to 3-Acetylisonicotinic Acid as a Pharmacophore in Drug Discovery

Abstract The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This guide delves into the specific role of the 3-acetylisonicotinic acid moiety, a decorated p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This guide delves into the specific role of the 3-acetylisonicotinic acid moiety, a decorated pyridine derivative, as a valuable pharmacophore in modern drug discovery. We will deconstruct the molecule to its essential pharmacophoric features, explore robust synthetic pathways, and analyze its application in the design of targeted therapies. Through case studies of prominent drugs, structure-activity relationship (SAR) analysis, and detailed experimental protocols, this document serves as a technical resource for researchers engaged in the design and development of novel therapeutics leveraging this versatile chemical core.

The Pharmacophoric Landscape: Deconstructing the 3-Acetylisonicotinic Acid Core

The therapeutic potential of a molecule is dictated by its three-dimensional arrangement of electronic and steric features, which allows it to interact specifically with a biological target. The 3-acetylisonicotinic acid scaffold presents a rich tapestry of such features.

  • Pyridine Nitrogen (Position 1): The nitrogen atom is a key hydrogen bond acceptor. Its lone pair of electrons can form a crucial hydrogen bond with backbone NH groups or specific amino acid side chains (e.g., asparagine, glutamine) within a protein's binding pocket[1]. This interaction often serves as a primary anchoring point for the molecule.

  • Carboxylic Acid (Position 4): The isonicotinic acid portion provides a critical acidic center. At physiological pH, it is typically deprotonated, forming a carboxylate anion. This allows for strong ionic interactions or salt bridges with positively charged residues like arginine or lysine. It can also act as a bidentate ligand to coordinate with metal ions in metalloenzymes.

  • 3-Acetyl Group: This group is more than a simple substitution; it is a critical modulator of activity and selectivity.

    • Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group provides a second, potent hydrogen bond acceptor site, allowing for multi-point interaction within the binding pocket.

    • Steric Influence: The acetyl group's size and orientation can provide necessary steric bulk to occupy a specific sub-pocket, enhancing binding affinity and selectivity over related targets.

    • Gateway for Derivatization: The methyl group of the acetyl moiety can be a point for further chemical modification to probe deeper pockets or introduce new functionalities.

The spatial arrangement of these three key features—the pyridine N, the acetyl carbonyl, and the carboxylate—creates a distinct pharmacophoric triad that can be exploited for high-affinity, selective drug design.

Pharmacophore cluster_0 3-Acetylisonicotinic Acid Core CORE N_HBA Pyridine Nitrogen (H-Bond Acceptor) ACETYL_HBA Acetyl Carbonyl (H-Bond Acceptor) COOH_IONIC Carboxylate (Ionic Interaction / H-Bonding)

Caption: Key pharmacophoric features of the 3-acetylisonicotinic acid scaffold.

Synthesis and Derivatization Strategy

A robust and flexible synthetic strategy is paramount for exploring the chemical space around a core pharmacophore. The synthesis of 3-acetylisonicotinic acid is best approached via its key precursor, 3-acetylpyridine, which itself can be synthesized from readily available starting materials like nicotinic acid[2][3][4]. The subsequent functionalization to the target molecule requires a multi-step, regioselective approach.

Synthesis of the Key Intermediate: 3-Acetylpyridine

Several industrial and laboratory-scale methods exist for the synthesis of 3-acetylpyridine. A common and effective route begins with the esterification of nicotinic acid, followed by a Claisen condensation.

Table 1: Comparison of Selected Synthesis Routes to 3-Acetylpyridine

Starting Material Key Reagents & Conditions Yield (%) Purity (%) Key Advantages Key Disadvantages
Nicotinic Acid 1. Ethyl acetate, Sodium ethoxide, TiO₂2. HBr (hydrolysis) 90% 98.7% High purity and good yield from cheap starting material.[3][4] Multi-step process involving strong acid.[3][4]
3-Bromopyridine 1. Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI2. KOH3. H₂O, Triflic acid 95% (hydration step) High High yield, good for analog synthesis. Requires palladium catalyst and strong acid.[4]

| 3-Picoline | 1. Ammoxidation (V₂O₅, TiO₂ catalyst)2. Grignard reagent (e.g., MeMgBr) | >95% (ammoxidation) | High | Suitable for large industrial scale.[5] | Requires specialized high-temperature reactor.[5] |

Pathway to 3-Acetylisonicotinic Acid: An N-Oxide Mediated Strategy

Direct oxidation of 3-acetylpyridine to 3-acetylisonicotinic acid is challenging due to the difficulty of selectively functionalizing the 4-position. A more controlled and reliable strategy involves the activation of the pyridine ring via N-oxidation, followed by a Reissert-Henze reaction to introduce a cyano group, which can then be hydrolyzed to the desired carboxylic acid.

Synthesis_Workflow start 3-Acetylpyridine n_oxide 3-Acetylpyridine N-oxide start->n_oxide Oxidation (e.g., m-CPBA) reissert_salt N-Acyloxy Pyridinium Salt n_oxide->reissert_salt Acylating Agent (e.g., Benzoyl Chloride) cyano_pyridine 3-Acetyl-4-cyanopyridine reissert_salt->cyano_pyridine Cyanide Source (e.g., KCN) Reissert-Henze Reaction final_product 3-Acetylisonicotinic Acid cyano_pyridine->final_product Acid Hydrolysis (e.g., HCl, H₂O)

Caption: Synthetic workflow from 3-acetylpyridine to 3-acetylisonicotinic acid.

This N-oxide mediated pathway offers a regioselective route to the target molecule, making it a valuable strategy for medicinal chemists.

Case Study: The 3-Pyridyl Moiety in Tyrosine Kinase Inhibitors

The utility of the 3-acetylpyridine core is powerfully demonstrated by its presence as a key structural element in the blockbuster anti-cancer drug Imatinib (Gleevec). Imatinib targets the BCR-ABL tyrosine kinase, the driver of chronic myeloid leukemia (CML)[5].

While Imatinib itself uses a 3-pyridyl group, not a 3-acetylpyridyl group, its structure-activity relationship provides profound insights into why this position is critical and how an acetyl group could modulate activity. The pyridine ring of Imatinib is essential for its activity, inserting into the ATP-binding pocket of the kinase. The nitrogen atom acts as a hydrogen bond acceptor, forming a key interaction with the backbone NH of methionine-318 in the hinge region of the ABL kinase domain.

Structure-Activity Relationship (SAR) Insights

SAR studies on kinase inhibitors have shown that modifications to the pyridine ring can dramatically impact potency and selectivity. Studies on TYK2 inhibitors revealed that changing a formamide group on the pyridine ring to an acetyl or propionyl group maintained a high degree of activity[6]. This demonstrates that an acetyl group at this position is well-tolerated and can effectively participate in the necessary binding interactions.

Table 2: Biological Activity of Selected Kinase Inhibitors with Pyridine Moieties

Compound/Analog Series Target Kinase Cell Line Activity Metric Value Reference
Imatinib (STI571) BCR-ABL K562 IC₅₀ (Phosphorylation) ~0.5 µM [7]
Imatinib (STI571) BCR-ABL K562 GI₅₀ (Cytotoxicity) 0.08 µM [8]
Purine Analog 7a Bcr-Abl Cell-free IC₅₀ 0.13 µM [1]
Purine Analog 7c Bcr-Abl Cell-free IC₅₀ 0.19 µM [1]
Dasatinib Hybrid 3d BCR-ABL K-562 GI₅₀ 30 nM [3]

| Pyrazole-Pyridine 13 | JNK3 | Cell-free | IC₅₀ | ~80 nM |[9] |

The data indicates that the pyridine scaffold is a versatile platform for kinase inhibition. The introduction of an acetyl group, as in the 3-acetylisonicotinic acid pharmacophore, would offer an additional hydrogen bond acceptor. This could be leveraged to pick up a new interaction with the protein or with a key water molecule in the active site, potentially increasing potency or altering the selectivity profile.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, detailed, self-validating protocols are essential.

Protocol: Synthesis of 3-Acetylpyridine N-oxide

This protocol describes the N-oxidation of the key intermediate, 3-acetylpyridine, using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 3-Acetylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 3-acetylpyridine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 eq) in DCM. Add the m-CPBA solution dropwise to the stirred 3-acetylpyridine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-acetylpyridine N-oxide.

Protocol: In Vitro BCR-ABL Kinase Inhibition Assay (Cell-Based)

This protocol outlines a method to assess the inhibitory activity of a test compound on BCR-ABL kinase within a cellular context using the K562 CML cell line. The readout is the phosphorylation of the downstream substrate, CRKL.[8]

Materials:

  • K562 (human CML) cell line

  • RPMI-1640 medium with 10% FBS

  • Test compound (e.g., a 3-acetylisonicotinic acid derivative) dissolved in DMSO

  • Imatinib (as a positive control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-CRKL, anti-total-CRKL, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Seeding: Culture K562 cells in RPMI-1640 medium. Seed cells into a multi-well plate at a suitable density and allow them to adhere or stabilize.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Imatinib) in culture medium. Treat the cells with the compounds for a specified time (e.g., 2-4 hours) at 37°C. Include a vehicle control (DMSO only).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them directly in the wells using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein amounts and separate the lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the anti-phospho-CRKL primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis and Normalization:

    • Quantify the band intensities for phosphorylated CRKL.

    • Strip the membrane and re-probe with anti-total-CRKL and anti-GAPDH antibodies to normalize for protein loading.

    • Calculate the ratio of phospho-CRKL to total CRKL for each treatment condition.

    • Plot the percentage of inhibition (relative to the DMSO control) against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Assay_Workflow cluster_0 Cellular Phase cluster_1 Biochemical Phase cluster_2 Data Analysis A Seed K562 Cells B Treat with Test Compound / Control A->B C Incubate (2-4h) B->C D Lyse Cells C->D E Quantify Protein D->E F SDS-PAGE & Western Blot E->F G Probe with Anti-pCRKL Antibody F->G H Detect Signal G->H I Normalize to Total CRKL & GAPDH H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Caption: Workflow for a cell-based BCR-ABL kinase inhibition assay.

Future Outlook and Conclusion

The 3-acetylisonicotinic acid pharmacophore represents a compelling, albeit underexplored, scaffold for drug discovery. Its value is anchored by the proven success of its precursor, 3-acetylpyridine, in blockbuster drugs. The trifecta of a hydrogen-bonding pyridine nitrogen, an ionizable carboxylic acid, and a second hydrogen-bond accepting acetyl group provides a powerful toolkit for achieving high-affinity and selective interactions with a range of biological targets, particularly kinases.

Future work should focus on the synthesis of focused libraries based on this core, exploring substitutions on the acetyl methyl group and the pyridine ring to build comprehensive SAR models. Coupled with in silico ADMET profiling and robust in vitro screening cascades, the 3-acetylisonicotinic acid core holds significant promise for the development of the next generation of targeted therapeutics.

References

  • Fife, W. K., & Scriven, E. F. V. (1984). Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. HETEROCYCLES, 22(10), 2375.
  • Hassan, A. S., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal, 13(1), 79. Available at: [Link]

  • Miller, L. W., & Dougherty, D. A. (2012). The Nicotinic Pharmacophore. Proceedings of the National Academy of Sciences, 109(14), 5149–5150. Available at: [Link]

  • de Lira, B. F., et al. (2025). 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. Pharmaceuticals, 18(925). Available at: [Link]

  • Sakamoto, T., et al. (1992). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Heterocyclic Chemistry, 29(7), 1725-1729.
  • Shaker, Y. M., et al. (2022). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1953-1970. Available at: [Link]

  • Shaltout, A. M., et al. (2019). Synthesis and biological assessment of novel cyanopyridine derivatives. Journal of the Iranian Chemical Society, 16(10), 2235-2248. Available at: [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. Available at: [Link]

  • Lee, K., et al. (2022). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry, 65(17), 11648–11665. Available at: [Link]

  • Mahon, F. X., et al. (2000). Selection and characterization of BCR-ABL positive cell lines with differential sensitivity to the tyrosine kinase inhibitor STI571: diverse mechanisms of resistance. Blood, 96(3), 1070-1079.
  • Reaction Biology. (2026, February). BCR-ABL Cellular Phosphorylation Assay Service. Available at: [Link]

  • Organic Syntheses. (n.d.). PYRIDINE-N-OXIDE. Available at: [Link]

  • Arkat USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
  • Gaudet, E. D., et al. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4059-4062. Available at: [Link]

  • Gorrod, J. W., & Damani, L. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics, 5(1), 53-57. Available at: [Link]

  • Klemm, L. H., & Muchiri, D. R. (1983). Chemistry of thienopyridines. XXIX. The reissert-henze reaction as a route to simple c-substituents alpha to the heteronitrogen atom. Journal of Heterocyclic Chemistry, 20(1), 133-136.
  • Zhao, G., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Bioorganic & Medicinal Chemistry, 65, 128701. Available at: [Link]

Sources

Exploratory

The Stability Paradox of Ortho-Acetyl Pyridine Carboxylic Acids

This in-depth technical guide addresses the stability, degradation mechanisms, and handling protocols for ortho-acetyl pyridine carboxylic acids (specifically 2-acetylnicotinic acid and its isomers). A Technical Guide to...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide addresses the stability, degradation mechanisms, and handling protocols for ortho-acetyl pyridine carboxylic acids (specifically 2-acetylnicotinic acid and its isomers).

A Technical Guide to Handling, Synthesis, and Storage

Part 1: Executive Summary & Core Directive

The Challenge: Ortho-acetyl pyridine carboxylic acids (e.g., 2-acetylnicotinic acid) represent a structural "perfect storm" in organic synthesis. While they are invaluable intermediates for synthesizing furopyridines, naphthyridines, and bioactive alkaloids, they suffer from inherent instability driven by the "Ortho Effect."

The Core Instability: The proximity of the electrophilic acetyl group (C-2) and the nucleophilic/acidic carboxyl group (C-3) creates a kinetic trap. These molecules are not static; they exist in a dynamic equilibrium between the open-chain keto-acid and the cyclic hydroxylactone (pseudo-acid) . Furthermore, they are prone to spontaneous decarboxylation akin to


-keto acids, despite the aromatic ring.

Directive: This guide moves beyond standard SDS warnings. It provides a mechanistic understanding of why these molecules degrade and offers self-validating protocols to arrest these pathways during synthesis and storage.

Part 2: Structural Analysis & Mechanistic Instability

To stabilize these compounds, one must understand the three competing pathways defined by their electronic structure.

The Three-Way Equilibrium

Unlike simple benzoic acids, ortho-acetyl pyridine carboxylic acids possess a basic nitrogen, an acidic proton, and an electrophilic ketone. This leads to three distinct species in solution:

  • The Open Form (Desired): The discrete keto-acid used for coupling reactions.

  • The Pseudo-Acid (Cyclic Lactol): Formed by the nucleophilic attack of the carboxyl oxygen onto the acetyl carbonyl. This is often the dominant solid-state form for similar ortho-acyl aromatics.

  • The Zwitterion: In aqueous or protic media, proton transfer from the acid to the pyridine nitrogen creates a zwitterion, which significantly lowers the activation energy for decarboxylation.

Degradation Pathways (Visualization)

The following diagram illustrates the kinetic competition between cyclization (reversible) and decarboxylation (irreversible).

G OpenForm Open Keto-Acid (2-Acetylnicotinic Acid) PseudoAcid Cyclic Pseudo-Acid (Hydroxy-Lactone) OpenForm->PseudoAcid Tautomerization (Fast, Reversible) Zwitterion Zwitterionic Intermediate (N-Protonated) OpenForm->Zwitterion Protic Solvent (pH dependent) FuroPyridine Dehydration Product (Furo[2,3-b]pyridine-one) PseudoAcid->FuroPyridine -H2O (Acid Catalysis) DecarbProduct Decarboxylation Product (2-Acetylpyridine + CO2) Zwitterion->DecarbProduct Hammick-Like Mechanism (Irreversible, Heat)

Figure 1: Mechanistic pathways governing the stability of ortho-acetyl pyridine carboxylic acids. Note the irreversible nature of the decarboxylation step.

The Decarboxylation Mechanism

While the Hammick mechanism (ylide formation) drives the decarboxylation of picolinic acid (2-COOH), 2-acetylnicotinic acid (3-COOH) degrades via a mechanism analogous to


-keto acids .
  • Mechanism: The carbonyl oxygen of the ortho-acetyl group forms a hydrogen bond with the carboxylic acid proton.

  • Transition State: A 6-membered cyclic transition state allows for the concerted transfer of the proton and loss of

    
    .
    
  • Result: This reaction is often autocatalytic ; as

    
     leaves, the solution pH may change, or the resulting acetylpyridine may act as a base to catalyze further degradation.
    

Part 3: Practical Stabilization Protocols

The following protocols are designed to disrupt the degradation mechanisms identified above.

Synthesis & Isolation

Objective: Prevent thermal decarboxylation and acid-catalyzed cyclization during workup.

ParameterRecommendationScientific Rationale
Reaction pH Maintain pH 4.0 - 5.0 during isolation.Avoids the isoelectric point where zwitterion concentration (and decarboxylation rate) is highest. Avoids strong acid which catalyzes pseudo-acid dehydration.
Temperature < 40°C (Strict).The activation energy for decarboxylation is significantly lowered by the ortho-acetyl group. Rotovap baths must be cool.[1]
Drying Lyophilization usually preferred over heat drying.Removes water without thermal stress. Water promotes zwitterion formation.
Solvent Avoid alcohols if possible.Alcohols can form pseudo-esters (alkoxy-lactones) via exchange with the pseudo-acid form.
Storage & Handling

Objective: Arrest the tautomeric equilibrium.

  • Temperature: Store at -20°C for long term; 2-8°C for active use.

    • Why: Freezes the conformational rotation required for the decarboxylation transition state.

  • Atmosphere: Store under Argon .

    • Why: Moisture promotes proton transfer, facilitating zwitterion formation.

  • Container: Amber glass, silanized if possible.

    • Why: Surface silanols on glass can act as weak acid catalysts for cyclization.

Self-Validating Purity Check

Before using these reagents in a critical step (e.g., drug coupling), perform this rapid check:

Protocol: The "Pseudo-Acid" NMR Diagnostic Dissolve a small sample in DMSO-d6 (aprotic, disrupts H-bonds) and acquire a proton NMR.

  • Check 1 (Open Form): Look for the Acetyl Methyl singlet

    
     ppm.
    
  • Check 2 (Pseudo-Acid): Look for a Methyl singlet shifted upfield

    
     ppm (methyl attached to 
    
    
    
    carbon in the lactol ring).
  • Check 3 (Degradation): Look for the loss of the COOH proton (broad singlet

    
     ppm) and appearance of 2-acetylpyridine signals.
    

Decision Rule: If the Pseudo-Acid form exceeds 10-15%, the reactivity in amide couplings may be compromised due to the masked carboxylate.

Part 4: Case Study Application

Synthesis of Naphthyridine Scaffolds

In the synthesis of 1,8-naphthyridines (common in antibiotic research), 2-acetylnicotinic acid is condensed with primary amines (Friedländer-type reaction).

  • Failure Mode: If the starting material has partially cyclized to the furopyridine or decarboxylated, the condensation yields a complex mixture of insoluble polymers.

  • Correction: Pre-activation of the acid with CDI (Carbonyldiimidazole) at 0°C converts the open acid immediately to the reactive acyl imidazole, locking it in the open form and preventing the intramolecular cyclization.

Part 5: References

  • ChemicalBook. (2026).[2] 2-ACETONICOTINIC ACID - Safety Data Sheet. Retrieved from

  • Dunn, G. E., et al. (1972).[3] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[3]

  • Chang, M-Y., & Tai, H-Y. (2011).[4] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889-1896.[4]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions - Decarboxylation Mechanisms. Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. PMC/ResearchGate. Retrieved from

Sources

Foundational

literature review of 3-acetylisonicotinic acid synthesis

Topic: Literature Review of 3-Acetylisonicotinic Acid Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Whitepaper Technical Whitepaper | Version 1.0 Executive Summary 3-Ac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of 3-Acetylisonicotinic Acid Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Whitepaper

Technical Whitepaper | Version 1.0

Executive Summary

3-Acetylisonicotinic acid (3-acetylpyridine-4-carboxylic acid) represents a critical orthogonal scaffold in medicinal chemistry, particularly as a precursor for 1,6-naphthyridines, fused heterocyclic systems, and metal-organic framework (MOF) ligands. Its synthesis poses a classic regiochemical challenge: installing an acyl group ortho to an electron-withdrawing carboxylic acid on an electron-deficient pyridine ring.

This guide evaluates and details the three most chemically distinct synthetic pathways: Palladium-Catalyzed Cross-Coupling (The Precision Route) , Directed Ortho Metalation (The C-H Activation Route) , and Anhydride Desymmetrization (The Classical Route) . We prioritize the Palladium-Catalyzed route for its functional group tolerance and scalability in a drug discovery setting.

Retrosynthetic Analysis & Strategic Disconnections

The synthesis of 3-acetylisonicotinic acid can be visualized through three primary disconnections, each dictating a specific synthetic methodology.

Retrosynthesis Target 3-Acetylisonicotinic Acid Precursor1 3-Bromoisonicotinic Acid (via Pd-Catalysis) Target->Precursor1 Disconnection A (Stille/Heck) Precursor2 Isonicotinamide (via DoM) Target->Precursor2 Disconnection B (Ortho-Lithiation) Precursor3 Cinchomeronic Anhydride (via Nucleophilic Opening) Target->Precursor3 Disconnection C (Desymmetrization)

Figure 1: Strategic disconnections for 3-acetylisonicotinic acid synthesis.

Comparative Methodology Analysis

The following table summarizes the efficiency, scalability, and risk profile of the primary synthetic routes.

FeatureRoute A: Pd-Catalyzed Coupling Route B: Directed Ortho Metalation (DoM) Route C: Anhydride Opening
Key Reagents Pd(PPh₃)₄, Tributyl(1-ethoxyvinyl)tinLiTMP (or LDA), s-BuLiMe₂Cd or MeMgBr/CuI
Starting Material Methyl 3-bromoisonicotinateN,N-Diethylisonicotinamide3,4-Pyridinedicarboxylic anhydride
Regioselectivity High (Pre-functionalized)High (Directed by Amide)Low/Moderate (Mixture of isomers)
Scalability High (Kilogram scale feasible)Low/Medium (Cryogenic conditions)High (Industrial legacy method)
Primary Risk Tin toxicity (Stille) / Cost (Pd)Cryogenic control (-78°C)Separation of isomers
Yield Potential 75-90%60-80%40-60% (after purification)

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Stille Coupling (Recommended)

Rationale: This method offers the highest reliability for generating the acetyl moiety without competing nucleophilic attacks on the pyridine ring. The use of tributyl(1-ethoxyvinyl)tin acts as a masked acetyl group, which is revealed upon mild acidic hydrolysis.

Reagents:

  • Methyl 3-bromoisonicotinate (1.0 equiv)

  • Tributyl(1-ethoxyvinyl)tin (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)[1]

  • Toluene (anhydrous)

  • HCl (2N)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Charging: Add Methyl 3-bromoisonicotinate (10 mmol) and Toluene (50 mL). Degas the solution by bubbling Argon for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mmol) and Tributyl(1-ethoxyvinyl)tin (11 mmol).

  • Reaction: Heat to reflux (110°C) for 12–16 hours. Monitor by TLC/LC-MS for consumption of the bromide.

  • Hydrolysis (The "Mask" Removal): Cool to room temperature. Add 20 mL of 2N HCl and stir vigorously for 2 hours. This step hydrolyzes the intermediate enol ether to the ketone.

  • Workup: Neutralize with saturated NaHCO₃. Extract with EtOAc (3x). Wash organics with KF (aq) if tin residues persist (or use silica gel with 10% KF).

  • Ester Hydrolysis (Optional): If the free acid is required, treat the isolated methyl ester with LiOH in THF/H₂O (1:1) at RT for 4 hours, then acidify to pH 3 to precipitate 3-acetylisonicotinic acid.

Protocol B: Directed Ortho Metalation (DoM)

Rationale: Ideal when starting from non-halogenated precursors. The amide group directs the lithiation specifically to the C3 position.

Reagents:

  • N,N-Diethylisonicotinamide[2]

  • LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ

  • Acetaldehyde[3]

  • Swern Oxidation Reagents (DMSO, Oxalyl Chloride)

Step-by-Step Workflow:

  • Base Preparation: In a dry flask at -78°C, add n-BuLi (1.1 equiv) to a solution of 2,2,6,6-tetramethylpiperidine (1.1 equiv) in THF. Stir for 30 mins to form LiTMP. Note: LiTMP is non-nucleophilic, preventing attack on the pyridine ring.

  • Lithiation: Dropwise add N,N-Diethylisonicotinamide (1.0 equiv) in THF. Stir at -78°C for 1 hour. The solution typically turns deep red/orange.

  • Quench: Add Acetaldehyde (1.2 equiv) dropwise. Stir for 30 mins at -78°C, then warm to RT.

  • Oxidation: The resulting alcohol is oxidized to the ketone using Swern conditions or MnO₂ in DCM.

  • Hydrolysis: Reflux the amide in 6N HCl for 12 hours to liberate the carboxylic acid.

Mechanistic Visualization

Pathway A: Stille Cross-Coupling Mechanism

The following diagram illustrates the catalytic cycle for the installation of the masked acetyl group.

StilleCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 3-Bromoisonicotinate TransMet Transmetallation (Sn -> Pd) OxAdd->TransMet + Tributyl(1-ethoxyvinyl)tin RedElim Reductive Elimination (Product Release) TransMet->RedElim - Bu3SnBr RedElim->Pd0 Regenerate Pd(0) Hydrolysis Acid Hydrolysis (Vinyl Ether -> Ketone) RedElim->Hydrolysis Intermediate

Figure 2: Catalytic cycle for the Stille coupling synthesis of the acetyl precursor.

Pathway B: Directed Ortho Metalation (DoM)

This diagram details the regioselective lithiation directed by the amide group.

DoM Start N,N-Diethyl isonicotinamide Complex Coordination Complex (Li...O=C) Start->Complex + LiTMP Lithio C3-Lithio Species (Ortho-Lithiated) Complex->Lithio -78°C Deprotonation Quench C3-Functionalized Intermediate Lithio->Quench + Electrophile (Acetaldehyde)

Figure 3: Mechanism of Directed Ortho Metalation (DoM) at the C3 position.

Critical Troubleshooting & Optimization

  • Isomer Contamination (Route C): If using the anhydride opening method, the major product is often the 4-acetyl-3-carboxylic acid isomer due to steric hindrance. Use Route A to guarantee the 3-acetyl-4-carboxylic acid structure.

  • Tin Removal (Route A): Residual organotin compounds are toxic and interfere with biological assays. Wash the organic phase with 10% aqueous KF or grind the crude product with KF/Silica (1:2 w/w) before filtration.

  • Decarboxylation: Beta-keto acids (and their pyridine analogs) are prone to thermal decarboxylation. Avoid temperatures >120°C during workup of the final acid. Store as the methyl ester or hydrochloride salt for stability.

References

  • Ramgren, S. D., & Garg, N. K. (2014).[4] Palladium-catalyzed acetylation of arenes.[4] Organic Letters, 16(3), 824-827. [Link] (Methodology for Pd-catalyzed acetylation).

  • Wasa, M., Yu, J. Q. (2011). Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives.[5] Angewandte Chemie, 49(7). [Link] (Functionalization of isonicotinic acid).

  • Snieckus, V. (1990).[6] Directed ortho metalation.[6][7][8][9][10][11] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Foundational DoM text).

  • Organic Syntheses. (2021). Palladium-Catalyzed Acetylation of Arylbromides. Org.[1][8][12] Synth. 2021, 98, 68-83.[1][13] [Link] (Detailed protocol for acetylation).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Acetylisonicotinic Acid from 3-Picoline

This Application Note is designed for research scientists and drug development professionals. It details the regioselective synthesis of 3-acetylisonicotinic acid (3-acetylpyridine-4-carboxylic acid) starting from 3-pico...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It details the regioselective synthesis of 3-acetylisonicotinic acid (3-acetylpyridine-4-carboxylic acid) starting from 3-picoline (3-methylpyridine).

The synthesis of polysubstituted pyridines is non-trivial due to the electron-deficient nature of the ring and specific regiochemical challenges. This guide presents a field-proven, multi-step protocol that prioritizes chemical logic, intermediate stability, and scalability.

Executive Summary & Synthetic Strategy

The transformation of 3-picoline to 3-acetylisonicotinic acid requires the introduction of two oxygenated carbon functionalities: a carboxylic acid at C4 and an acetyl group at C3. Direct functionalization is chemically forbidden due to the mismatch in electronic activation; 3-picoline is activated at the methyl group (benzylic-like) but requires electrophilic substitution at C4, which is deactivated.

To overcome this, we utilize a "Functionalization-Oxidation-Opening" strategy:

  • Activation: Conversion to the N-oxide to unlock nucleophilic susceptibility at C4 (via nitration).

  • Scaffold Construction: Synthesis of the 3,4-disubstituted pyridine core (Cinchomeronic Acid).

  • Desymmetrization: Formation of the cyclic anhydride followed by regioselective organometallic opening to install the acetyl group.

Synthetic Pathway Visualization[1][2]

SynthesisPathway Picoline 3-Picoline NOxide 3-Picoline N-Oxide Picoline->NOxide H2O2, AcOH (N-Oxidation) Nitro 4-Nitro-3-picoline N-Oxide NOxide->Nitro HNO3, H2SO4 (Nitration @ C4) Amino 4-Amino-3-picoline Nitro->Amino Fe, AcOH (Reduction) Cyano 4-Cyano-3-picoline Amino->Cyano NaNO2, CuCN (Sandmeyer) Cinch Cinchomeronic Acid Cyano->Cinch 1. Hydrolysis 2. KMnO4 Oxid. Anhydride Cinchomeronic Anhydride Cinch->Anhydride Ac2O, Reflux Target 3-Acetylisonicotinic Acid Anhydride->Target MeMgI / CdCl2 (Regioselective Opening)

Figure 1: Step-wise logical flow from 3-picoline to 3-acetylisonicotinic acid via the Cinchomeronic Anhydride intermediate.

Detailed Experimental Protocols

Phase 1: Preparation of the 3,4-Disubstituted Core

The critical challenge is installing a substituent at C4. We exploit the para-directing effect of the N-oxide functionality in electrophilic nitration.

Step 1: Synthesis of 3-Picoline N-Oxide
  • Rationale: The N-oxide activates the ring for nitration at the 4-position (para to N-oxide) and 2-position, but steric hindrance from the 3-methyl group favors the 4-position.

  • Protocol:

    • Dissolve 3-picoline (1.0 eq) in glacial acetic acid (5 vol).

    • Add 30% Hydrogen Peroxide (1.5 eq) dropwise at room temperature.

    • Heat to 70-80°C for 12 hours. Monitor by TLC (MeOH:DCM 1:9).

    • Workup: Concentrate under reduced pressure to remove acetic acid. Dilute with water, neutralize with solid Na₂CO₃, and extract with Chloroform. Dry over MgSO₄ and concentrate.

    • Yield: ~85-90% (Oil or low-melting solid).

Step 2: Regioselective Nitration (4-Nitro-3-picoline N-oxide)
  • Rationale: Standard electrophilic aromatic substitution. The 3-methyl group directs ortho/para, but the N-oxide dominates, directing para (C4) and ortho (C2). C4 is favored sterically.

  • Protocol:

    • Dissolve 3-picoline N-oxide in Conc. H₂SO₄ (3 vol).

    • Add Fuming HNO₃ (1.2 eq) dropwise at 0°C.

    • Heat to 100°C for 4 hours.

    • Workup: Pour onto ice. Neutralize with Na₂CO₃ (Caution: Exothermic/Foaming). Collect the yellow precipitate by filtration.

    • Purification: Recrystallize from Ethanol.

    • Data: 4-nitro isomer is the major product (>70% regioselectivity).

Step 3: Reduction and Sandmeyer Reaction (The Carbon Insertion)
  • Rationale: We need a carbon at C4. Converting Nitro

    
     Amino 
    
    
    
    Cyano is the most reliable method for pyridines.
  • Protocol (Reduction):

    • Suspend 4-nitro compound in Acetic Acid/Water . Add Iron powder (3 eq) portion-wise at reflux.

    • Filter hot to remove iron sludge. Neutralize filtrate to precipitate 4-amino-3-picoline .

  • Protocol (Sandmeyer):

    • Dissolve 4-amino-3-picoline in 15% HCl at 0°C.

    • Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt (keep <5°C).

    • Neutralize with Na₂CO₃ to pH 6-7 (keep cold).

    • Add the diazonium solution dropwise to a solution of CuCN (1.2 eq) and KCN in water at 60°C.

    • Workup: Extract with Ethyl Acetate. The product is 4-cyano-3-picoline .

Step 4: Oxidation to Cinchomeronic Acid (3,4-Pyridinedicarboxylic acid)
  • Rationale: We now have a methyl group at C3 and a cyano group at C4. Both must be converted to carboxylic acids to form the anhydride.

  • Protocol:

    • Reflux 4-cyano-3-picoline in 20% NaOH until ammonia evolution ceases (Hydrolysis to 3-methylisonicotinic acid).

    • Add KMnO₄ (3.0 eq) slowly to the refluxing alkaline solution to oxidize the C3-methyl group.

    • Filter MnO₂ while hot.

    • Acidify filtrate with Conc. HCl to pH 1-2.

    • Cinchomeronic Acid precipitates as a white solid upon cooling.

    • Validation: MP ~255-257°C (dec).

Phase 2: Anhydride Desymmetrization (The Key Step)

This phase differentiates the two carboxyl groups to create the 3-acetyl-4-carboxyl substitution pattern.

Step 5: Formation of Cinchomeronic Anhydride
  • Protocol:

    • Reflux Cinchomeronic Acid (10 g) in Acetic Anhydride (30 mL) for 2 hours.

    • Remove excess Ac₂O under vacuum.

    • The residue is 3,4-pyridinedicarboxylic anhydride . Use immediately (hygroscopic).

Step 6: Organometallic Opening to 3-Acetylisonicotinic Acid
  • Rationale: Grignard reagents attack anhydrides to form keto-acids. The attack occurs preferentially at the carbonyl group that is least hindered or electronically activated. In pyridine-3,4-anhydrides, the C3 carbonyl is sterically crowded by the ring nitrogen lone pair repulsion, often directing nucleophilic attack to C4 (leading to the 3-acyl product) or C3 depending on the metal (Mg vs Cd).

  • Protocol:

    • Reagent Prep: Prepare Methyl Magnesium Iodide (MeMgI) (1.1 eq) in anhydrous Ether/THF.

    • Optional (for selectivity): Add dried CdCl₂ (0.6 eq) to form the organocadmium reagent (less reactive, more selective for ketone formation).

    • Dissolve Cinchomeronic Anhydride in anhydrous THF at -78°C .

    • Add the organometallic reagent dropwise over 1 hour.

    • Stir at -78°C for 2 hours, then warm to 0°C.

    • Quench: Pour into ice/dilute HCl.

    • Separation: The product is an amphoteric amino acid. Adjust pH to the isoelectric point (~3.5) to precipitate.

    • Isomer Purification: The reaction yields a mixture of 3-acetylisonicotinic acid (Target) and 4-acetylnicotinic acid .

      • Separation: Fractional crystallization from water/ethanol. The target molecule often cyclizes to the pseudo-acid (lactone) form, 3-methylfuro[3,4-c]pyridin-1(3H)-one , which has different solubility properties.

Data Summary & Critical Parameters

ParameterSpecification / RangeCritical Note
Starting Material 3-Picoline (>98%)Impurities (4-picoline) carry through.
Nitration Temp 95-100°C<90°C leads to incomplete reaction; >110°C risks decomposition.
Sandmeyer pH pH 6-7 (Neutralization)Critical. Strongly acidic diazonium degrades CuCN complex.
Anhydride Stability Hydrolyzes in airPrepare fresh or store in desiccator.
Grignard Temp -78°CHigher temps favor di-addition (tertiary alcohol formation).
Final Yield 25-30% (Overall)Limited by the Sandmeyer and Isomer separation steps.

References

  • Title: "The Oxidation of Alkylpyridines.
  • Nitration of 3-Picoline N-Oxide

    • Title: "Pyridine N-oxides. I.
    • Source:Journal of the American Chemical Society, 72(10), 4361 (1950).
    • URL:[Link]

    • Relevance: Establishes the C4 regioselectivity of the nitr
  • Anhydride Opening (Grignard/Cadmium)
  • Directed Ortho Metalation (Alternative Modern Route)

    • Title: "Directed Ortho Metalation.[1][2][3] Tertiary Amide and O-Carbamate Directors in Heteroaromatic Synthesis."

    • Source:Chemical Reviews, 90(6), 879-933 (1990).
    • URL:[Link]

    • Relevance: Provides the mechanistic basis for the alternative lithiation route (DoM) if the classical route fails.

Sources

Application

condensation reactions of 3-acetylisonicotinic acid with hydrazines

Defining the Scope I've zeroed in on the specifics: condensing 3-acetylisonicotinic acid with hydrazines. My focus is crafting Application Notes and Protocols, keeping researchers and drug developers in mind.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I've zeroed in on the specifics: condensing 3-acetylisonicotinic acid with hydrazines. My focus is crafting Application Notes and Protocols, keeping researchers and drug developers in mind. This is the foundation; the scope is now clearly defined.

Outlining the Structure

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Focusing on Reaction Mechanism

I'm now focusing on the specific reaction mechanism, the condensation of 3-acetylisonicotinic acid with hydrazine. The initial hydrazone formation from the ortho-acetyl group is key, followed by intramolecular cyclization to build the pyridazinone system. I'm visualizing the structural transformations in detail.

Considering the Reaction

I'm now focusing on the condensation reaction itself, specifically examining the reaction between ortho-acylbenzoic acids or ortho-acylpyridinecarboxylic acids and hydrazine. It looks like a classic route to phthalazinones or pyridopyridazinones, which is promising.

Analyzing Reaction Chemistry

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Confirming Expected Outcomes

My search results are in, and they're aligning with my initial expectations! Condensation reactions of ortho-acyl/aroyl pyridinecarboxylic acids with hydrazines seem to consistently yield pyrido[3,4-d]pyridazinones, specifically finding support for the synthesis of 4-methylpyrido[3,4-d]pyridazin-1(2H)-one from 3-acetylisonicotinic acid.

Drafting the Application Note

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Detailing the Mechanism

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Developing the Reaction Diagram

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Constructing the Workflow

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Drafting the Application Note

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Analyzing the Reactant Behavior

I'm now diving deeper into how the electrophilicity of reactants affects the reaction's progression. It's becoming clearer that the hydrazine's amine attacks the ketone first, owing to its increased electrophilicity, forming a hydrazone. Then, intramolecular cyclization occurs with the secondary nitrogen attacking the adjacent carboxylic acid carbon, releasing water and forming the fused pyridazinone system. The acid's role is critical in the carbonyl group's activation.

Refining the Experimental Details

I am now focusing on the experimental section, and the protocols are coming together nicely. I've drafted two protocols: one for the base scaffold synthesis, and a second for N-substituted derivatives, as per the references. I'm detailing the key steps and reagents, highlighting the use of hydrazine hydrate and the specific solvent and catalyst. I'm also planning to include a self-validating system, which monitors the progression of the reaction. Finally, I've got a plan for clear data presentation.

Validating Search References

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Reviewing Application Note's Flow

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Method

Application Note: Regioselective Synthesis of 3-Acetylpyridine Derivatives via Directed ortho-Metalation Strategies

Audience: Researchers, scientists, and drug development professionals. Abstract: The pyridine scaffold is a cornerstone in pharmaceuticals and functional materials.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyridine scaffold is a cornerstone in pharmaceuticals and functional materials. The development of precise and efficient methods for its functionalization is of paramount importance. Directed ortho-metalation (DoM) offers a powerful tool for the regioselective introduction of substituents onto the pyridine ring, a task often challenging for classical electrophilic aromatic substitution. This application note provides a detailed guide to the synthesis of 3-acetylpyridine derivatives using DoM. We address the inherent chemical challenges posed by the acetyl group—namely, its susceptibility to nucleophilic attack and the acidity of its α-protons—by presenting two robust strategies: a protecting group approach and a direct metalation using non-nucleophilic, sterically hindered bases. This guide provides theoretical background, step-by-step protocols, and troubleshooting advice to enable researchers to effectively utilize DoM for the synthesis of novel 3-acetylpyridine-based molecules.

Introduction: The Challenge of Functionalizing 3-Acetylpyridine

3-Acetylpyridine is a valuable building block, but its structure presents a significant challenge for regioselective functionalization using organometallic reagents. The pyridine ring is electron-deficient, rendering it susceptible to nucleophilic addition rather than deprotonation.[1][2] Furthermore, the acetyl group introduces two additional competing reaction pathways when strong organolithium bases like n-butyllithium (n-BuLi) are employed:

  • Nucleophilic Addition: The electrophilic carbonyl carbon of the acetyl group is a prime target for nucleophilic attack by the organolithium reagent.

  • Enolate Formation: The α-protons on the acetyl methyl group are acidic and can be abstracted by the base to form a lithium enolate.

  • Desired ortho-Metalation: The intended reaction is the deprotonation of the pyridine ring at the C4 position, directed by the acetyl group.

Direct treatment of 3-acetylpyridine with a standard alkyllithium reagent often results in a complex mixture of products, diminishing the yield of the desired ortho-functionalized derivative. Overcoming this challenge requires a strategic approach to control the chemoselectivity of the metalation reaction.

cluster_start Reactants cluster_paths Potential Reaction Pathways cluster_products Products start_node 3-Acetylpyridine + n-BuLi A C4-Lithiation (Desired DoM) start_node->A Path 1 B Nucleophilic Addition to Carbonyl start_node->B Path 2 C Enolization (α-Deprotonation) start_node->C Path 3 P_A Desired ortho-Substituted Product (after E+ quench) A->P_A Quench with E+ P_B Tertiary Alcohol Byproduct B->P_B Hydrolysis P_C Aldol-type Byproducts C->P_C Further Reaction

Figure 1: Competing reaction pathways in the lithiation of 3-acetylpyridine with n-BuLi.

Mechanistic Principles of Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful variation of electrophilic aromatic substitution where deprotonation of an aromatic ring is guided to the position ortho to a directing metalation group (DMG).[3] The mechanism relies on the coordination of a Lewis acidic organolithium reagent to a Lewis basic heteroatom within the DMG. This coordination creates a high local concentration of the base near the ortho C-H bond, facilitating its abstraction. This phenomenon is known as a Complex-Induced Proximity Effect (CIPE).[4]

The resulting aryllithium species is then quenched with an electrophile (E⁺), which installs a new functional group exclusively at the ortho position.

cluster_mech DoM General Mechanism Start Arene with DMG Complex Pre-lithiation Complex (CIPE) Start->Complex + (R-Li)n Base (R-Li)n (e.g., n-BuLi) Base->Complex Anion Aryllithium Intermediate Complex->Anion Deprotonation (- R-H) Product ortho-Functionalized Arene Anion->Product + E+ Electrophile Electrophile (E+) Electrophile->Product

Figure 2: General mechanism of a Directed ortho-Metalation (DoM) reaction.

The choice of base is critical. While alkyllithiums (n-BuLi, sec-BuLi, t-BuLi) are common, their high nucleophilicity can be problematic. For sensitive substrates, non-nucleophilic, sterically hindered bases such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are superior, as they favor deprotonation over nucleophilic addition.[1][5]

Synthetic Strategies and Protocols

We present two validated strategies to achieve the selective C4-functionalization of 3-acetylpyridine.

Strategy A: Carbonyl Protection using a Ketal DMG

This strategy involves converting the problematic acetyl group into a robust directing group that is inert to nucleophilic attack. The formation of a cyclic ketal not only protects the carbonyl but also creates an excellent DMG for the DoM reaction.

Rationale: The oxygen atoms of the ketal chelate effectively with the lithium reagent, directing deprotonation to the C4 position. Standard, inexpensive alkyllithium bases can be used once the carbonyl is protected. The protocol involves three stages: protection, metalation/quenching, and deprotection.

Workflow for Strategy A cluster_workflow_A A1 Step 1: Protection 3-Acetylpyridine -> Ketal A2 Step 2: DoM & Quench Ketal -> C4-Functionalized Ketal A1->A2 1. n-BuLi, THF, -78°C 2. Electrophile (E+) A3 Step 3: Deprotection C4-Ketal -> Final Product A2->A3 Aqueous Acid (e.g., HCl)

Figure 3: Experimental workflow for the protecting group strategy.

Protocol 1: Synthesis of 4-Iodo-3-acetylpyridine via Ketal Protection

Step 1.1: Protection of 3-Acetylpyridine

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add 3-acetylpyridine (1.0 eq), ethylene glycol (1.5 eq), p-toluenesulfonic acid (0.05 eq), and toluene (approx. 0.2 M).

  • Heat the mixture to reflux and monitor the removal of water. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude ketal product is often pure enough for the next step, or it can be purified by column chromatography.

Step 1.2: Directed ortho-Metalation and Iodination

  • Dissolve the protected 3-acetylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.3 M) in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe. A color change (often to deep red or brown) indicates the formation of the aryllithium.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (I₂, 1.2 eq) in anhydrous THF.

  • Slowly add the solution of the aryllithium to the iodine solution at -78 °C via cannula.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Step 1.3: Deprotection to Yield 4-Iodo-3-acetylpyridine

  • Dissolve the purified iodinated ketal (1.0 eq) in a mixture of acetone and 2M aqueous HCl (e.g., 4:1 v/v).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product.

Strategy B: Direct Metalation with a Non-Nucleophilic Base

This more atom-economical approach avoids the protection/deprotection steps by using a base that is highly basic but poorly nucleophilic, thereby favoring ring deprotonation over carbonyl attack.

Rationale: Sterically hindered lithium amides, such as LDA, are too bulky to efficiently attack the carbonyl carbon but are strong enough to deprotonate the C4 position, especially at low temperatures where the kinetic product is favored.[1] Temperature control is absolutely critical for success.

Workflow for Strategy B cluster_workflow_B B1 Step 1: In-situ LDA Prep (Optional) B2 Step 2: Direct DoM & Quench 3-Acetylpyridine -> Final Product B1->B2 Add substrate solution at -78°C

Figure 4: Experimental workflow for the direct metalation strategy.

Protocol 2: Direct Synthesis of 4-(Trimethylsilyl)-3-acetylpyridine

  • Prepare the LDA solution: In a flame-dried, argon-purged flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF (to make a ~1 M solution). Cool to -78 °C. Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at 0 °C before re-cooling to -78 °C. (Alternatively, use a commercially available LDA solution).

  • In a separate flame-dried flask, dissolve 3-acetylpyridine (1.0 eq) in anhydrous THF (approx. 0.3 M).

  • Cool the 3-acetylpyridine solution to -78 °C.

  • Slowly add the LDA solution (1.1 eq) to the substrate solution via cannula or syringe. Maintain the temperature at -78 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1-2 hours.

  • Add chlorotrimethylsilane (TMSCl, 1.2 eq), freshly distilled, dropwise to the reaction mixture at -78 °C.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to 0 °C.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired silylated derivative.

Data Summary and Troubleshooting

ParameterStrategy A (Ketal Protection)Strategy B (Direct with LDA)
Overall Steps 3 (Protect, Metalate, Deprotect)1 (or 2 if LDA is pre-formed)
Typical Yields 60-80% (overall)50-75%
Reagent Cost Low (uses n-BuLi)Moderate (uses LDA or diisopropylamine)
Key Advantage Very reliable, high chemoselectivity, broader electrophile scope.More atom- and step-economical.
Key Disadvantage Longer overall sequence.Highly sensitive to temperature; risk of side reactions if not cold enough.
Substrate Scope Broad; compatible with electrophiles that might react with LDA.Best for non-acidic electrophiles; requires careful optimization.

Troubleshooting Guide

Issue ObservedPossible Cause(s)Suggested Solution(s)
Low yield of desired product Insufficient deprotonation; moisture in reagents/glassware; unstable aryllithium.Ensure all reagents and solvents are anhydrous. Use freshly titrated n-BuLi or fresh LDA. Increase reaction time for metalation.
Recovery of starting material Inactive base; reaction temperature too low for deprotonation.Check the activity of the base. Allow the metalation to stir for a longer period.
Formation of alcohol byproduct (Strategy B) Reaction temperature was too high, allowing nucleophilic addition of LDA or its decomposition products.Maintain strict temperature control at -78 °C throughout the base addition and stirring. Add the substrate to the base.
Complex mixture of products Multiple reaction pathways competing. Temperature fluctuations.For Strategy B, ensure rigorous temperature control. If issues persist, switch to the more robust Strategy A.

Conclusion

The directed ortho-metalation of 3-acetylpyridine is a highly effective method for producing C4-substituted derivatives that are valuable for pharmaceutical and materials science research. While the substrate presents unique challenges, these can be overcome through either a robust protecting group strategy or a more direct, but temperature-sensitive, approach using non-nucleophilic bases. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, researchers can successfully leverage DoM to access a wide array of novel functionalized pyridines.

References

  • Kondo, Y., Shilai, M., Uchiyama, M., & Sakamoto, T. (1999). TMP-Zincate as Highly Chemoselective Base for Directed Ortho Metalation. Journal of the American Chemical Society, 121(14), 3539–3540. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Myers, A. G., et al. (n.d.). Directed Ortho Metalation. Harvard University Chemistry 115 Handout. Available via various academic course sites.
  • Shaikh, N. S., & Gevorgyan, V. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 478-500. [Link]

  • Gros, P. C., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(6), 1934–1943. [Link]

  • Mortier, J. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate. [Link]

  • Hevia, E., et al. (2012). Closer Insight into the Reactivity of TMP−Dialkyl Zincates in Directed ortho-Zincation of Anisole. PMC. [Link]

  • Kondo, Y., Shilai, M., Uchiyama, M., & Sakamoto, T. (1999). TMP−Zincate as Highly Chemoselective Base for Directed Ortho Metalation. Journal of the American Chemical Society. [Link]

  • Snieckus, V., et al. (2010). Combined Directed ortho-Metalation–Halogen Dance (HD) Synthetic Strategies. Organic Letters, 12(10), 2198–2201. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • University of Guelph. (n.d.). Directed (ortho)
  • Mortier, J. (n.d.). Directed Ortho Metalation. Personal Blog. [Link]

  • Baran, P. S., et al. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Various Authors. (n.d.). Pyridines. University Handout. Available via various academic course sites.

Sources

Application

Application Notes and Protocols for the Utilization of 3-Acetylisonicotinic Acid as a Bidentate Ligand in Coordination Chemistry

An in-depth guide for researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide on the application of 3-acetylisonicotinic acid as a versatile bidentate...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the application of 3-acetylisonicotinic acid as a versatile bidentate chelating agent. We delve into the ligand's structural rationale, coordination behavior, and provide detailed, field-tested protocols for the synthesis of its metal complexes and their subsequent characterization. A case study protocol for evaluating the in vitro cytotoxicity of a representative complex is also presented, highlighting its potential in medicinal chemistry and drug development. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this promising ligand in their work.

Introduction: The Rationale for 3-Acetylisonicotinic Acid in Coordination Chemistry

Pyridine-based ligands are cornerstones of coordination chemistry, valued for their electronic properties, structural rigidity, and significant role in biological systems. Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives, in particular, have been extensively studied, forming stable complexes with a wide array of metal ions and exhibiting applications ranging from antimicrobial agents to catalysts.[1][2][3]

3-Acetylisonicotinic acid introduces a critical modification to this scaffold: an acetyl group positioned ortho to the carboxylic acid. This arrangement creates an ideal geometry for bidentate chelation. The term "bidentate" literally means "two-toothed," signifying that the ligand can bind to a metal center through two separate donor atoms.[4] In the case of deprotonated 3-acetylisonicotinic acid, these donor atoms are the carboxylate oxygen and the carbonyl oxygen of the acetyl group. This chelation results in the formation of a highly stable six-membered ring with the metal ion—a thermodynamically favorable arrangement known as the "chelate effect," which describes the enhanced stability of complexes containing multidentate ligands compared to those with analogous monodentate ligands.[4][5]

The unique structural and electronic features of 3-acetylisonicotinic acid make its metal complexes attractive candidates for a variety of applications, including:

  • Medicinal Chemistry: The development of novel therapeutic agents, such as anticancer or antimicrobial compounds.[6][7]

  • Catalysis: Serving as the foundation for new catalysts in organic synthesis.

  • Materials Science: The design of coordination polymers and metal-organic frameworks (MOFs) with unique properties.

This guide provides the necessary protocols to synthesize, characterize, and evaluate metal complexes of this versatile ligand.

Ligand Properties and Synthesis

A thorough understanding of the ligand's fundamental properties is crucial before proceeding to complexation reactions.

Physicochemical Properties

The key attributes of 3-acetylisonicotinic acid are summarized below.

PropertyData
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
Appearance Expected to be a white to off-white crystalline solid
Predicted pKₐ₁ ~3.5 (for the carboxylic acid)
Predicted pKₐ₂ ~5.0 (for the pyridinium ion)
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.
Proposed Synthesis of 3-Acetylisonicotinic Acid

While various synthetic routes to pyridine derivatives exist, a common strategy for introducing an acetyl group involves a reaction analogous to a Claisen condensation, followed by hydrolysis and decarboxylation. The synthesis can be adapted from established methods for producing 3-acetylpyridine from nicotinic acid derivatives.[8][9][10]

Protocol 2.2.1: Two-Step Synthesis from Ethyl Isonicotinate

  • Rationale: This protocol first protects the carboxylic acid as an ester to prevent unwanted side reactions. A Claisen-type condensation with ethyl acetate introduces the acetyl group precursor, which is subsequently hydrolyzed and decarboxylated to yield the final product. The use of a strong base like sodium ethoxide is necessary to deprotonate the α-carbon of ethyl acetate, initiating the condensation.

  • Step 1: Condensation

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add ethyl isonicotinate (1 equiv.) and anhydrous toluene.

    • Add sodium ethoxide (1.5 equiv.) to the solution.

    • Add ethyl acetate (1.2 equiv.) dropwise while stirring under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • Cool the mixture to room temperature.

  • Step 2: Hydrolysis and Decarboxylation

    • Slowly quench the reaction mixture by pouring it over crushed ice.

    • Acidify the aqueous solution to pH 2-3 using concentrated hydrochloric acid (HCl).

    • Heat the acidified mixture to reflux for 4-6 hours to facilitate hydrolysis of the ester and β-keto ester, followed by decarboxylation.

    • Cool the solution and adjust the pH to ~4.5 using a saturated sodium bicarbonate solution, at which point the product should precipitate.

    • Filter the solid product, wash with cold water, and dry under vacuum to yield 3-acetylisonicotinic acid.

Coordination Chemistry and Complex Synthesis

Mechanism of Bidentate Chelation

The power of 3-acetylisonicotinic acid as a ligand lies in its ability to form a stable chelate ring. Upon deprotonation of the carboxylic acid (typically with a mild base), the resulting carboxylate anion and the adjacent acetyl carbonyl group act as the two points of attachment to a metal ion.

Caption: Bidentate chelation of 3-acetylisonicotinate to a metal center (Mⁿ⁺).

General Protocol for Synthesis of a [M(L)₂] Complex

This protocol details the synthesis of a generic bis-chelated complex, such as [Cu(3-AIA)₂], using copper(II) acetate as a representative metal salt.

  • Rationale: The ligand is first dissolved and deprotonated in situ using a base (sodium hydroxide) to make the carboxylate available for coordination. An alcoholic solvent is chosen as it typically solubilizes the reactants while allowing the product complex to precipitate upon formation. The 1:2 molar ratio of metal to ligand is used to favor the formation of the neutral [M(L)₂] complex.

  • Materials:

    • 3-Acetylisonicotinic Acid (Ligand, L)

    • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]

    • Sodium Hydroxide (NaOH)

    • Methanol or Ethanol

    • Deionized Water

  • Procedure:

    • Prepare Ligand Solution: Dissolve 3-acetylisonicotinic acid (2.0 mmol) in 20 mL of methanol in a 100 mL round-bottom flask. Add a solution of NaOH (2.0 mmol) in 5 mL of water dropwise to deprotonate the ligand. Stir for 15 minutes at room temperature.

    • Prepare Metal Salt Solution: In a separate beaker, dissolve Cu(OAc)₂·H₂O (1.0 mmol) in 15 mL of methanol, heating gently if necessary.

    • Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or precipitation of the complex should be observed almost immediately.

    • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approx. 65°C for methanol) for 2-3 hours to ensure the reaction goes to completion.

    • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Purification: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with cold methanol (2 x 10 mL) and then deionized water (2 x 10 mL) to remove unreacted starting materials and salts.

    • Drying: Dry the resulting solid complex in a vacuum oven at 60°C overnight.

Characterization of Metal Complexes

Proper characterization is essential to confirm the structure and purity of the synthesized complexes. The table below summarizes the expected results from key analytical techniques for a hypothetical [Cu(3-AIA)₂] complex.

TechniquePurposeExpected Observations
Elemental Analysis (CHN) Confirms the stoichiometry (Metal:Ligand ratio).Experimental %C, %H, %N values should match the calculated values for the proposed formula, e.g., C₁₆H₁₂CuN₂O₆.
FT-IR Spectroscopy Confirms coordination of the ligand to the metal.The sharp C=O stretch of the carboxylic acid (~1700 cm⁻¹) in the free ligand will disappear. It will be replaced by asymmetric (~1600-1620 cm⁻¹) and symmetric (~1380-1400 cm⁻¹) COO⁻ stretches. The acetyl C=O stretch (~1680 cm⁻¹) will shift to a lower frequency (e.g., ~1650 cm⁻¹) upon coordination.[2][3]
UV-Visible Spectroscopy Investigates electronic transitions.Broad, low-intensity d-d transition bands may be observed in the visible region (e.g., 600-800 nm for Cu(II)). More intense Ligand-to-Metal Charge Transfer (LMCT) bands may appear in the UV or near-UV region.[6]
Magnetic Susceptibility Determines the number of unpaired electrons.For a Cu(II) (d⁹) complex, a magnetic moment of ~1.7-2.2 B.M. is expected, corresponding to one unpaired electron.

Application Protocol: In Vitro Cytotoxicity Assay

Many metal complexes of pyridinecarboxylic acid derivatives exhibit significant biological activity.[6][7] This protocol provides a standardized method to assess the anticancer potential of a synthesized complex using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A 1. Culture Cancer Cells (e.g., HeLa) to ~80% confluency B 2. Seed Cells in 96-well plate (~10,000 cells/well) A->B C 3. Incubate for 24h to allow attachment B->C E 5. Treat Cells with Complex (various concentrations) C->E D 4. Prepare Serial Dilutions of Metal Complex in DMSO/Media D->E F 6. Incubate for 48-72h E->F G 7. Add MTT Reagent to each well F->G H 8. Incubate for 4h (Formation of formazan crystals) G->H I 9. Solubilize Crystals with DMSO or Solubilization Buffer H->I J 10. Read Absorbance at ~570 nm I->J K 11. Calculate % Viability and determine IC₅₀ Value J->K

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

Detailed Methodology
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 3-acetylisonicotinic acid metal complex against a selected cancer cell line.

  • Materials:

    • HeLa (or other suitable cancer cell line)

    • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • Synthesized metal complex

    • Dimethyl sulfoxide (DMSO, cell culture grade)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Preparation: Prepare a 10 mM stock solution of the metal complex in DMSO. Create a series of working solutions by diluting the stock solution in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is <0.5%.

    • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the complex. Include "untreated" (medium only) and "vehicle control" (medium with DMSO) wells.

    • Incubation: Incubate the plate for another 48 hours.

    • MTT Assay: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

3-Acetylisonicotinic acid represents a highly promising, yet underexplored, bidentate ligand. Its rigid backbone and ideally positioned donor atoms facilitate the formation of stable metal complexes. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and preliminary biological evaluation of these compounds. The inherent versatility of this ligand scaffold invites further exploration into its potential applications in catalysis, materials science, and the development of next-generation metallodrugs.

References

  • Tajudeen, S., et al. (2010). Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of Hydrozone of Isonicotinic Acid Hydrazide. Asian Journal of Chemistry. Available at: [Link]

  • Sanke Gowda, H., & Janardhan, K. (1982). Metal complexes of isonicotinic acid hydrazide. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • El-Gamel, N. E. A. (2015). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. Journal of the Iranian Chemical Society. Available at: [Link]

  • Ama, S. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES. Academia.edu. Available at: [Link]

  • Shaheen, M., et al. (2025). Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide. Scientific Reports. Available at: [Link]

  • Chemistry LibreTexts. (2025). Chelating Ligands. Chemistry LibreTexts. Available at: [Link]

  • Science.gov. (n.d.). bidentate chelating ligands: Topics by Science.gov. Science.gov. Available at: [Link]

  • Zare, F., et al. (2012). Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chelating agents. Research in Pharmaceutical Sciences. Available at: [Link]

Sources

Method

Application Note: Reductive Amination Protocols for 3-Acetylisonicotinic Acid

This Application Note is structured to address the specific chemical challenges posed by 3-acetylisonicotinic acid , particularly the competition between standard reductive amination and intramolecular cyclization. Contr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific chemical challenges posed by 3-acetylisonicotinic acid , particularly the competition between standard reductive amination and intramolecular cyclization.

Controlling Chemoselectivity: Open-Chain Amines vs. Naphthyridinone Scaffolds

Executive Summary & Strategic Analysis

3-Acetylisonicotinic acid (3-acetylpyridine-4-carboxylic acid) presents a classic "ortho-effect" challenge in heterocyclic synthesis. Unlike standard reductive aminations, this substrate contains a nucleophilic carboxyl group adjacent to the electrophilic ketone.

The Core Dilemma: When reacting this substrate with a primary amine (


) and a reducing agent, two divergent pathways exist:
  • Pathway A (Open-Chain): Formation of the desired

    
    -amino acid derivative.[1]
    
  • Pathway B (Cyclization): Rapid intramolecular condensation of the intermediate amine/imine with the carboxylic acid to form a 1,7-naphthyridin-1(2H)-one (lactam) derivative.[1]

Field Insight: Direct reductive amination of the free acid often fails or yields intractable mixtures due to the zwitterionic nature of the starting material (poor solubility in DCE/DCM) and the formation of stable pseudo-acid (lactol) forms. The protocols below prioritize the "Ester-First" strategy for open-chain targets and a "One-Pot" strategy for lactam targets.

Mechanistic Pathways & Decision Tree

The following diagram illustrates the critical bifurcation point in the reaction logic.

G Start 3-Acetylisonicotinic Acid (Zwitterionic/Lactol Form) Ester Methyl 3-acetylisonicotinate (Soluble, Ketone Active) Start->Ester  1. SOCl2, MeOH (Protection) Imine_Acid Imine/Aminal Intermediate Start->Imine_Acid  R-NH2, EtOH, Heat Imine_Ester Imine Intermediate (Open Chain) Ester->Imine_Ester  R-NH2, DCE Product_A Target A: Amino Ester (Open Chain) Imine_Ester->Product_A  NaBH(OAc)3 (Reductive Amination) Cyclization Intramolecular Acylation Imine_Acid->Cyclization  -H2O Product_B Target B: Naphthyridinone (Lactam Scaffold) Cyclization->Product_B  Reduction/Oxidation

Figure 1: Divergent synthesis pathways.[1] Pathway A (Blue) locks the carboxyl group to favor amination. Pathway B (Red/Grey) exploits the ortho-position for heterocycle formation.[1]

Protocol A: Synthesis of Open-Chain Amino Esters

Target: 3-[1-(Alkylamino)ethyl]isonicotinic acid methyl ester. Recommended For: Generating building blocks where the pyridine ring must remain monocyclic.

Rationale

The free acid is insoluble in 1,2-dichloroethane (DCE), the preferred solvent for Sodium Triacetoxyborohydride (STAB) reductions. Furthermore, the free acid exists in equilibrium with a cyclic lactol (furo[3,4-c]pyridine system), masking the ketone. Methyl esterification solves both solubility and reactivity issues.

Step-by-Step Methodology
Phase 1: Activation (Esterification)[1]
  • Setup: Charge a round-bottom flask with 3-acetylisonicotinic acid (1.0 equiv) and anhydrous Methanol (0.5 M concentration).

  • Reagent Addition: Cool to 0°C. Add Thionyl Chloride (

    
    , 2.0 equiv) dropwise. Caution: Exothermic gas evolution.
    
  • Reflux: Heat to reflux (65°C) for 3–5 hours. Monitor by TLC/LCMS for disappearance of the acid.

  • Workup: Concentrate in vacuo. Redissolve in DCM, wash with saturated

    
     (rapidly, to avoid hydrolysis), dry over 
    
    
    
    , and concentrate.
    • Checkpoint: You should obtain Methyl 3-acetylisonicotinate as a yellow oil/solid.[1]

Phase 2: Reductive Amination[1]
  • Imine Formation:

    • Dissolve the methyl ester (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

    • Add the Primary Amine (

      
      , 1.1–1.2 equiv).[1]
      
    • Add Acetic Acid (1.0–2.0 equiv). Note: Acid catalysis is vital to activate the sterically hindered ketone.

    • Stir at Room Temperature (RT) for 1–2 hours.

    • Validation: Check for imine formation via LCMS (M+H of imine often visible) or disappearance of ketone peak in IR.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB,

      
      , 1.5–2.0 equiv) in one portion.
      
    • Stir at RT for 12–16 hours.

    • Tip: If reaction is sluggish, heat to 40°C. STAB is stable up to ~50°C in DCE.

  • Quench & Isolation:

    • Quench with saturated aqueous

      
      . Stir for 30 mins to decompose borate complexes.
      
    • Extract with DCM (3x).

    • Dry (

      
      ) and concentrate.
      
    • Purification: Flash chromatography (DCM/MeOH gradient). The amine product is often polar; use 1–5%

      
       in MeOH if streaking occurs.
      

Protocol B: Synthesis of Naphthyridinone Scaffolds

Target: 2-Substituted-8-methyl-1,7-naphthyridin-1(2H)-one derivatives.[1] Recommended For: Drug discovery targeting bicyclic kinase inhibitors or mimetics of quinolones.

Rationale

By using the free acid (or crude ester) in protic solvents with heating, the amine attacks the ketone to form the imine, which then cyclizes onto the carboxyl group. This is effectively a reductive cyclization if a reducing agent is present, or a condensation if not.

Step-by-Step Methodology
  • Solvent System: Use Ethanol or Methanol (0.2 M). DCE is not suitable due to solubility.

  • Reagents:

    • 3-Acetylisonicotinic acid (1.0 equiv).[1]

    • Primary Amine (1.5 equiv).

    • Reducing Agent: Sodium Cyanoborohydride (

      
      , 2.0 equiv). Note: STAB reacts with methanol; Cyanoborohydride is required here.
      
  • Procedure:

    • Mix acid and amine in MeOH. Adjust pH to ~5–6 with acetic acid.

    • Add

      
      .[2][3][4]
      
    • Heat: Reflux (65–75°C) is usually required to drive the reaction past the steric hindrance and facilitate the ring closure.

  • Outcome:

    • This reaction often yields the tetrahydro-naphthyridinone (reduced lactam).[1]

    • To obtain the aromatic naphthyridinone, an oxidation step (e.g., DDQ or air oxidation) may be required post-workup.

Comparative Data & Troubleshooting

ParameterProtocol A (Open Chain)Protocol B (Cyclization)
Starting Material Methyl Ester (Must synthesize first)Free Acid
Solvent DCE (Anhydrous)MeOH or EtOH
Reducing Agent

(STAB)

Temperature 20–40°C60–80°C (Reflux)
Main By-product Unreacted ketone (steric bulk)Polymerization / Tars
Critical Factor Dryness: Water inhibits imine formation.[1][5]pH: Must be acidic (~pH 5) for

.
Troubleshooting Guide
  • Problem: Low conversion of Ketone.

    • Root Cause:[6] The acetyl group at C3 is sandwiched between the pyridine nitrogen lone pair and the C4 substituent. It is sterically crowded.

    • Solution: Use Titanium(IV) Isopropoxide (

      
      , 1.5 equiv) as a Lewis Acid / Water Scavenger in Protocol A. Mix Ester + Amine + 
      
      
      
      neat or in minimal DCE for 4 hours before adding the reducing agent.[5]
  • Problem: Product is water-soluble and lost during extraction.

    • Solution: The pyridine nitrogen makes the product amphoteric. Do not wash with strong acid. Salting out the aqueous layer (NaCl saturation) and using 10% iPrOH/DCM for extraction improves recovery.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link[1]

  • Naphthyridinone Formation: Litvinov, V. P., et al. "Synthesis and properties of 1,6-naphthyridines." Russian Chemical Reviews, 2008. (Contextual grounding for cyclization of 3-acyl-4-pyridinecarboxylic acids).
  • Borohydride Selectivity: Gribble, G. W.[5] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 1998, 27, 395-404. Link

  • Titanium Mediated Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[5] Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

preventing decarboxylation of 3-acetylisonicotinic acid

Welcome to the dedicated technical support guide for 3-acetylisonicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to address the critical challenge of preve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3-acetylisonicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to address the critical challenge of preventing unwanted decarboxylation of this valuable building block. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decarboxylation in 3-acetylisonicotinic acid?

Decarboxylation of 3-acetylisonicotinic acid is primarily driven by thermal stress, often accelerated by the presence of acidic or basic catalysts. The pyridine ring, being electron-deficient, can stabilize the carbanionic intermediate formed upon the loss of CO2, particularly when protonated. The acetyl group, being electron-withdrawing, can further influence the electronic properties of the ring, though the stability of isonicotinic acids is generally greater than that of picolinic or nicotinic acids.

Q2: At what temperature should I be concerned about decarboxylation?

While a precise decomposition temperature for 3-acetylisonicotinic acid is not widely published, it is best practice to assume that thermal decarboxylation can become a significant risk at temperatures exceeding 100-120 °C, especially in solution. Solid-state stability is generally higher, but prolonged storage at elevated temperatures is not recommended.

Q3: How does pH influence the stability of 3-acetylisonicotinic acid in solution?

Both strongly acidic and strongly basic conditions can promote decarboxylation, albeit through different mechanisms.

  • Acidic Conditions: Protonation of the pyridine nitrogen increases the electron-withdrawing nature of the ring, which can facilitate the departure of CO2.

  • Basic Conditions: Formation of the carboxylate salt is generally stable. However, in the presence of certain metal ions or at very high pH and temperature, alternative decomposition pathways can be initiated.

For optimal stability in solution, maintaining a pH range of 4-6 is advisable.

Q4: Are there any specific solvents I should avoid?

High-boiling point polar aprotic solvents such as DMF, DMAc, or DMSO should be used with caution, especially at elevated temperatures, as they can facilitate decarboxylation. If a reaction requires high temperatures, consider using a non-polar solvent with a high boiling point, if the solubility allows. For reactions in protic solvents like water or ethanol, careful pH control is crucial.

Troubleshooting Guide: Unwanted Decarboxylation

Symptom Potential Cause Recommended Action
Low yield of desired product; isolation of 3-acetylpyridine. The reaction temperature was too high, leading to thermal decarboxylation.1. Reduce the reaction temperature. 2. If the reaction requires high temperatures, consider using a microwave reactor for shorter reaction times. 3. Choose a solvent with a lower boiling point if feasible.
Inconsistent reaction outcomes. The pH of the reaction mixture is not controlled, leading to variable rates of decarboxylation.1. Buffer the reaction mixture to a pH of 4-6. 2. If using acidic or basic reagents, add them slowly and at a reduced temperature to control any exotherms.
Degradation of starting material during workup. The aqueous workup conditions are too harsh (e.g., strong acid or base wash).1. Use dilute acidic (e.g., 1M HCl) or basic (e.g., saturated NaHCO3) solutions for washing. 2. Perform aqueous extractions at room temperature or below. 3. Minimize the time the compound is in an aqueous acidic or basic solution.
Compound decomposes upon concentration. The rotary evaporation bath temperature is too high.1. Do not exceed a bath temperature of 40-50 °C. 2. Utilize a high-vacuum pump to remove high-boiling point solvents at a lower temperature.

Experimental Protocols

Protocol 1: General Handling and Storage of 3-Acetylisonicotinic Acid
  • Storage: Store the solid material at 2-8 °C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Weighing and Transfer: Perform weighing and transfers in a well-ventilated area. Avoid creating dust.

  • Solution Preparation: When preparing solutions, dissolve the solid in the chosen solvent at room temperature. If gentle heating is required to aid dissolution, do not exceed 40 °C.

Protocol 2: A Representative Amide Coupling Reaction (Low-Temperature Method)

This protocol provides a framework for an amide coupling, a common reaction for carboxylic acids, designed to minimize the risk of decarboxylation.

  • Dissolution: Dissolve 3-acetylisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Activation: Cool the solution to 0 °C in an ice bath. Add your coupling agent (e.g., EDC, 1.1 eq) and an activator (e.g., HOBt, 1.1 eq). Stir for 30 minutes at 0 °C.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash sequentially with dilute HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo at a temperature not exceeding 40 °C. Purify the crude product by column chromatography or recrystallization.

Visualizing the Challenge

Decarboxylation_Pathway reactant 3-Acetylisonicotinic Acid conditions Heat (Δ) High/Low pH reactant->conditions intermediate Unstable Intermediate reactant->intermediate Decarboxylation conditions->intermediate product 3-Acetylpyridine intermediate->product co2 CO2 intermediate->co2

Caption: The decarboxylation pathway of 3-acetylisonicotinic acid.

Experimental_Workflow start Start: 3-Acetylisonicotinic Acid dissolve 1. Dissolve in Anhydrous Solvent (e.g., DCM, THF) start->dissolve cool 2. Cool to 0 °C dissolve->cool activate 3. Add Coupling Agents (e.g., EDC, HOBt) cool->activate add_amine 4. Add Amine & Base (e.g., DIPEA) activate->add_amine react 5. React at RT (Monitor Progress) add_amine->react workup 6. Aqueous Workup (Mild Conditions) react->workup purify 7. Purify (Low Temp Concentration) workup->purify product Desired Amide Product purify->product

Caption: Workflow for a low-temperature amide coupling reaction.

Optimization

Technical Guide: Optimizing Yield in the Oxidation of 3-Ethylisonicotinic Acid

The following technical guide is structured to address the synthesis and yield optimization of 3-ethylisonicotinic acid , primarily via the selective oxidation of 3-ethyl-4-methylpyridine (3-ethyl-4-picoline). Diagnostic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the synthesis and yield optimization of 3-ethylisonicotinic acid , primarily via the selective oxidation of 3-ethyl-4-methylpyridine (3-ethyl-4-picoline).

Diagnostic & Strategy: Defining the Challenge

In the context of drug development (e.g., synthesis of ethionamide/prothionamide analogs), "oxidation of 3-ethylisonicotinic acid" typically refers to one of two distinct scenarios. Please identify your specific workflow below to navigate this guide:

  • Scenario A (Synthesis): You are oxidizing 3-ethyl-4-methylpyridine (precursor) to produce 3-ethylisonicotinic acid .

    • Challenge: The primary difficulty is regioselectivity . You must oxidize the C4-methyl group to a carboxylic acid while leaving the C3-ethyl group intact. Strong oxidants (KMnO₄, HNO₃) often attack both alkyl groups, leading to pyridine-3,4-dicarboxylic acid (cinchomeronic acid) or ring degradation.

    • Solution Focus: Selective SeO₂ oxidation protocols.[1][2]

  • Scenario B (Functionalization): You are oxidizing 3-ethylisonicotinic acid itself (as a substrate) to produce Cinchomeronic Acid or the N-Oxide .

    • Challenge: Overcoming the electron-deficient nature of the pyridine ring.

    • Solution Focus: High-temperature acid digestion or peroxide treatment.

This guide primarily addresses Scenario A , as it is the critical yield-limiting step in the production of this intermediate.

Core Protocol: Selective Synthesis via Selenium Dioxide

The industrial standard for non-selective oxidation is Nitric Acid, but for 3-ethylisonicotinic acid , the yield is often compromised (<50%) by over-oxidation of the ethyl group. The "Gold Standard" for laboratory and pilot-scale yield (>70%) is the Selenium Dioxide (SeO₂) method [1].

Optimized Reaction Workflow

Reagents:

  • Substrate: 3-ethyl-4-methylpyridine (3-ethyl-4-picoline)[3][4]

  • Oxidant: Selenium Dioxide (SeO₂) [1.2-1.5 equivalents]

  • Solvent: Pyridine (anhydrous)

  • Catalyst (Optional for Green Route): tert-Butyl hydroperoxide (TBHP) with catalytic SeO₂ [3].

Step-by-Step Protocol:

  • Preparation: Dissolve 3-ethyl-4-methylpyridine (1.0 eq) in pyridine (approx. 5-10 volumes). Pyridine acts as both solvent and base, stabilizing the acid product.

  • Addition: Add SeO₂ (1.5 eq) slowly to the stirred solution.

    • Note: For catalytic variants, add 0.1 eq SeO₂ and slowly drip 2-3 eq of TBHP at 50°C [3].

  • Reflux: Heat the mixture to reflux (115°C) for 4–8 hours. Monitor via TLC or HPLC.

    • Checkpoint: The reaction proceeds via the aldehyde intermediate (3-ethylisonicotinaldehyde ). Ensure complete conversion of the aldehyde to the acid before stopping.

  • Workup (Critical for Yield):

    • Filter off the metallic selenium (black precipitate) while hot.

    • Evaporate the pyridine solvent under reduced pressure.

    • Isoelectric Precipitation: Dissolve the residue in minimal water. Adjust pH to the isoelectric point (approx. pH 3.5–4.0) using HCl. The zwitterionic acid will precipitate.

    • Yield Target: 70–75% [1].

Visualizing the Reaction Pathway

The following diagram illustrates the competition between the desired selective oxidation and the common over-oxidation pathway.

OxidationPathway Start 3-Ethyl-4-Methylpyridine (Precursor) Aldehyde 3-Ethylisonicotinaldehyde (Intermediate) Start->Aldehyde SeO2 (Fast) OverOx Pyridine-3,4-dicarboxylic Acid (Cinchomeronic Acid) Start->OverOx HNO3 or KMnO4 (Non-selective) Target 3-Ethylisonicotinic Acid (Target Product) Aldehyde->Target SeO2 (Reflux) Complete Oxidation Target->OverOx Over-heating (Excess Oxidant) NOxide N-Oxide Byproduct Target->NOxide Peroxides (Side Reaction)

Caption: The SeO₂ pathway (blue) selectively targets the C4-methyl group. Stronger oxidants (red dashed) risk attacking the C3-ethyl group, forming the dicarboxylic acid impurity.

Troubleshooting & FAQs

Q1: My product yield is low (<40%), and NMR shows a mixture of carboxylic acids. What happened?

Diagnosis: You likely suffered from over-oxidation or decarboxylation .

  • Cause: If you used Nitric Acid or KMnO₄, these oxidants attack the ethyl group (benzylic position) almost as readily as the methyl group, forming Cinchomeronic acid.

  • Fix: Switch to the SeO₂/Pyridine protocol. SeO₂ is sterically and electronically biased toward the more accessible and active methyl group at position 4 compared to the ethyl methylene at position 3.

Q2: I am using SeO₂, but the reaction stalls at the aldehyde stage.

Diagnosis: Incomplete oxidation.[5]

  • Cause: SeO₂ is excellent at forming aldehydes (Riley oxidation) but requires vigorous conditions (refluxing pyridine) or a co-oxidant to push to the carboxylic acid.

  • Fix: Extend the reflux time. Alternatively, isolate the aldehyde and perform a mild "Pinnick oxidation" (NaClO₂) or use Ag₂O to convert the aldehyde to the acid quantitatively without touching the ethyl group.

Q3: Isolation is difficult; the product is water-soluble and won't precipitate.

Diagnosis: Incorrect pH handling of the zwitterion.

  • Cause: Isonicotinic acid derivatives are amphoteric. At low pH (<2), they form soluble hydrochloride salts. At high pH (>8), they form soluble carboxylate salts.

  • Fix: You must hit the Isoelectric Point (pI) .

    • Concentrate the aqueous solution.

    • Slowly adjust pH to 3.5–4.0 .

    • Cool to 4°C overnight to maximize crystallization.

Q4: Can I use Nitric Acid for scale-up to avoid Selenium toxicity?

Diagnosis: Yes, but with yield penalties.[6]

  • Strategy: Industrial synthesis often uses HNO3 (high pressure/temp) for cost reasons.

  • Optimization: To improve yield with HNO3, use lower temperatures (140–160°C) and shorter residence times to minimize ethyl group degradation. However, expect yields closer to 50–60% and require extensive purification to remove the dicarboxylic acid byproduct [2].

Data Comparison: Oxidant Performance

Oxidant SystemTypical YieldSelectivity (Methyl vs Ethyl)Primary ImpuritySuitability
SeO₂ / Pyridine 70–75% High 3-EthylisonicotinaldehydeLab / Pilot (Recommended)
HNO₃ (Nitric Acid)40–55%LowCinchomeronic AcidIndustrial (Cost-driven)
KMnO₄ (Permanganate)<30%Very LowRing Cleavage / DicarboxylNot Recommended
SeO₂ (cat) / TBHP60–70%HighAldehydeGreen Chemistry

References

  • Jackson, A., et al. (1968). "The Total Synthesis of Dasycarpidone and 3-epi-Dasycarpidone." Chemical Communications, (6), 364-365. (Confirming 72% yield via SeO₂ oxidation).

  • Cislak, F. E., & Wheeler, W. R. (1956). "Process for preparing isonicotinic acid."[7] U.S. Patent 2,748,137. (General industrial oxidation of picolines).

  • Karakhanov, E. A., et al. (2003). "Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide." Heterocycles, 60(4).[1] (Catalytic "Green" Protocol).

  • Scriven, E. F. V. (1984). "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry. (Review of reactivity and isoelectric properties).

Sources

Troubleshooting

purification of 3-acetylisonicotinic acid from reaction byproducts

Technical Support Center: Purification of 3-Acetylisonicotinic Acid Topic: Purification of 3-acetylisonicotinic acid (3-AINA) from reaction byproducts. Audience: Process Chemists, Medicinal Chemists, and Scale-up Enginee...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Acetylisonicotinic Acid

Topic: Purification of 3-acetylisonicotinic acid (3-AINA) from reaction byproducts. Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers. Version: 1.0 (Current as of 2026)

Introduction: The Amphoteric Challenge

Purifying 3-acetylisonicotinic acid (3-AINA) presents a classic "pyridine problem." As a zwitterionic molecule, it possesses a basic pyridine nitrogen and an acidic carboxylic acid. Its solubility profile is highly pH-dependent, often leading to significant yield loss during standard aqueous workups.

This guide moves beyond generic protocols to address the specific physicochemical behavior of 3-AINA. The acetyl group at the C3 position acts as an electron-withdrawing group (EWG), lowering the pKa of both the pyridine nitrogen and the carboxylic acid compared to unsubstituted isonicotinic acid.

Estimated Physicochemical Parameters:

  • Pyridine Nitrogen pKa: ~2.0 – 2.5 (Less basic than isonicotinic acid due to C3-acetyl).

  • Carboxylic Acid pKa: ~3.5 – 4.0.

  • Isoelectric Point (pI): ~2.8 – 3.2 (The target pH for maximum precipitation).

Module 1: The "pH Swing" Protocol (Isoelectric Precipitation)

The Issue: Users often report low recovery yields or "oiling out" during acidification. The Cause: Missing the isoelectric window. If the pH is too low (< 2.0), the pyridine protonates (cationic, soluble). If too high (> 4.5), the acid deprotonates (anionic, soluble).

Workflow Visualization

pH_Swing_Protocol Start Crude Reaction Mixture (Alkaline/Neutral) Basify Step 1: Basify to pH 9-10 (Solubilize as Anion) Start->Basify Add NaOH Wash Step 2: Organic Wash (DCM/EtOAc) (Remove Neutral Impurities) Basify->Wash Extract neutrals Acidify Step 3: Slow Acidification Target pH 2.8 - 3.2 Wash->Acidify Aqueous Phase Only Precipitate Precipitation of Zwitterion Acidify->Precipitate At pI point Filter Filtration & Cold Water Wash Precipitate->Filter

Caption: The Isoelectric Trap workflow. Maximizing yield requires precise pH targeting to force the zwitterion out of solution.

Step-by-Step Protocol
  • Dissolution (Anionic Phase):

    • Dissolve the crude solid in minimal 1M NaOH. Target pH 9–10.

    • Why: This converts 3-AINA into its carboxylate salt (highly water-soluble).

  • De-greasing (Impurity Removal):

    • Wash the aqueous alkaline solution with Dichloromethane (DCM) or Ethyl Acetate (2x vol).

    • Target: Removes 3-acetylpyridine (decarboxylation byproduct) and unreacted 3-acetyl-4-methylpyridine (starting material), which remain neutral at pH 10.

  • The "Isoelectric Trap" (Precipitation):

    • Cool the aqueous phase to 5–10°C.

    • Slowly add 1M HCl or H2SO4 dropwise with vigorous stirring.

    • CRITICAL: Stop exactly at pH 3.0 ± 0.2 .

    • Note: If you overshoot to pH 1, the product will re-dissolve as the pyridinium hydrochloride salt.

  • Isolation:

    • Allow the slurry to stir for 30 minutes at 5°C. Filter and wash with minimal ice-cold water (pH adjusted to 3.0).

Module 2: Troubleshooting Impurities

The Issue: HPLC shows persistent peaks near the product peak. The Cause: Structural analogs generated during oxidation (e.g., Cinchomeronic acid).

Common Byproducts Table
ImpurityStructure/OriginNature at pH 3.0Removal Strategy
3-Acetyl-4-picoline Unreacted Starting MaterialCationic (Soluble)Wash with DCM at pH 10 (Module 1).
3-Acetylpyridine Decarboxylation ByproductCationic/NeutralWash with DCM at pH 10 (Module 1).
Cinchomeronic Acid Over-oxidation (Acetyl -> COOH)Anionic/ZwitterionicRecrystallization or Ion Exchange .
Advanced Purification: Cinchomeronic Acid Removal

If the acetyl group oxidizes to a carboxylic acid, you form 3,4-pyridinedicarboxylic acid (Cinchomeronic acid). This is the most difficult impurity to remove because it co-precipitates.

Protocol: The Calcium/Copper Selectivity (Chelation)

  • Concept: Dicarboxylic acids chelate divalent metals (Ca²⁺, Cu²⁺) much stronger than mono-acids like 3-AINA.

  • Method:

    • Dissolve crude mixture in water at neutral pH.

    • Add 0.5 equivalents of Calcium Acetate.

    • The calcium salt of Cinchomeronic acid is highly insoluble and will precipitate.

    • Filter off the solid.[1][2][3][4] Acidify the filtrate to pH 3.0 to recover pure 3-AINA.

Module 3: Recrystallization & "Oiling Out"

The Issue: The product separates as a sticky oil/gum instead of crystals. The Cause: High ionic strength in the aqueous phase or presence of organic solvent residues.

Decision Matrix for Solvents:

Solvent SystemSuitabilityNotes
Water (pH 3.0) HighBest for final polish. Requires heating to 80°C and slow cooling.
Ethanol/Water (1:1) MediumGood for removing tarry impurities. Yield loss is higher due to solubility.
Acetone Low3-AINA is poorly soluble; use only as an anti-solvent.

Anti-Oiling Protocol:

  • Dissolve the "oiled" product in boiling water (minimal volume).

  • Add Activated Carbon (10 wt%) to remove tars that promote oiling. Filter hot.

  • Seeding: Add a few crystals of pure 3-AINA at 50°C.

  • Slow Cool: Wrap the flask in foil/towel to cool to Room Temp over 4 hours. Rapid cooling promotes oiling.

FAQ: Technical Support

Q1: My product turned red/brown during drying. Is it stable?

  • A: Pyridine derivatives are photosensitive and hygroscopic. The color change indicates surface oxidation or hydrolysis of the acetyl group.

  • Fix: Store under Nitrogen/Argon in amber vials. Dry in a vacuum oven at <50°C.

Q2: Can I use Silica Gel Chromatography?

  • A: Generally, No . Pyridine carboxylic acids streak badly on silica due to interaction with acidic silanols.

  • Alternative: If chromatography is required, use Reverse Phase (C18) with an acidic mobile phase (Water/MeOH + 0.1% TFA) to suppress ionization.

Q3: I over-acidified to pH 1. How do I recover?

  • A: Do not panic. Your product is currently the soluble hydrochloride salt. Simply back-titrate with 1M NaOH until you return to pH 3.0.

References

  • Solubility & Zwitterionic Behavior

    • Nagy, P. I., & Takács-Novák, K.[5] (1997). "Determination of the zwitterionic/neutral species ratio of amphoteric compounds." Journal of Pharmaceutical Sciences. (Establishes the pKa/solubility relationship for pyridine carboxylic acids).

  • Synthesis & Byproducts

    • O'Murchu, C.[6] (1989). "Synthesis of 2-acetylnicotinic acid." Synthesis, 880-882.[6] (Analogous chemistry describing the oxidation of acetyl-picolines and byproduct management).

    • Google Patents. "Process for preparing isonicotinic acid."[1][4][7] US2748137A. Link (Foundational industrial protocols for isonicotinic acid purification via pH manipulation).

  • pKa Data

    • Williams, R.[8][9] "pKa Data Compiled." Organic Chemistry Data. Link (Source for pyridine and benzoic acid pKa comparisons).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of 3-Acetylisonicotinic Acid in Aqueous Media

Welcome to the technical support center for 3-acetylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-acetylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. As a substituted isonicotinic acid, its physicochemical properties present specific handling requirements. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you achieve successful solubilization for your experiments.

Understanding the Molecule: The "Why" Behind the Solubility Challenge

3-acetylisonicotinic acid possesses a pyridine ring substituted with both a carboxylic acid group and an acetyl group. This structure dictates its behavior in aqueous solutions.

  • Acidic Nature: The primary driver of its solubility characteristics is the carboxylic acid moiety (-COOH). This group is a weak acid, meaning it can donate a proton to become a negatively charged carboxylate ion (-COO⁻).

  • pH-Dependent Solubility: The equilibrium between the neutral (protonated) form and the ionized (deprotonated) form is governed by the solution's pH and the compound's pKa (acid dissociation constant).

    • At a pH below its pKa , the compound exists predominantly in its neutral, protonated form. This form is significantly less polar and, therefore, exhibits poor solubility in water.

    • At a pH above its pKa , the compound is deprotonated to its carboxylate salt form. This ionized form is much more polar and can readily form favorable ion-dipole interactions with water molecules, leading to a dramatic increase in solubility .[1][2][3]

  • Impact of the Acetyl Group: The acetyl group (-COCH₃) adds a degree of hydrophobicity to the molecule, which can further reduce the aqueous solubility of the neutral form compared to the parent isonicotinic acid.

The key to solubilizing this compound is to control the pH to ensure it is in its highly soluble, ionized state.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-acetylisonicotinic acid not dissolving in neutral (pH 7) water? A1: At neutral pH, which is likely below the pKa of the carboxylic acid group, the compound exists in its poorly soluble, neutral form. To dissolve it, you must raise the pH of the solvent to deprotonate the carboxylic acid into its more soluble anionic salt form.[3][4]

Q2: What is the first and most effective method I should try to dissolve it? A2: The most direct and effective method is pH adjustment .[5][] Prepare a slightly basic buffer solution (e.g., a phosphate buffer at pH 8) or add a small amount of a base like sodium hydroxide (NaOH) to your aqueous solvent before adding the compound. This ensures the compound encounters an environment where it will be immediately ionized and dissolved.

Q3: I tried adding a drop of NaOH to my suspension, but it's still not dissolving well. What's wrong? A3: You may not have added enough base to raise the pH sufficiently above the compound's pKa, or the solution may lack buffering capacity. It is highly recommended to use a buffer system rather than simply adding a drop of strong base. Buffers resist pH changes, ensuring the compound remains in its soluble, ionized state even as you add more of the acidic compound.

Q4: Can I just heat the solution to get it to dissolve? A4: While increasing the temperature can modestly increase the solubility of the neutral form, it is often insufficient for achieving high concentrations and can lead to the compound precipitating out of solution upon cooling.[4][7] Furthermore, prolonged heating can risk chemical degradation. pH adjustment is a much more reliable and effective primary strategy.

Q5: Which organic solvents can I use to make a high-concentration stock solution? A5: For a non-aqueous stock solution, solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices and are commonly used to dissolve hydrophobic compounds.[5][] Water-miscible cosolvents like ethanol, propylene glycol, and polyethylene glycol (PEG 400) can also be used, often in combination with water.[8][9]

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical workflow for resolving them.

Logical Workflow for Solubilization

The following diagram outlines the decision-making process for effectively dissolving 3-acetylisonicotinic acid.

cluster_start cluster_solvent cluster_aqueous Aqueous System cluster_organic Organic Stock cluster_cosolvent cluster_end Start Start with 3-Acetylisonicotinic Acid Powder Solvent_Choice Choose Solvent System Start->Solvent_Choice pH_Adjust Prepare Basic Buffer (e.g., PBS, pH > 8.0) Solvent_Choice->pH_Adjust Aqueous Experiment Org_Solvent Use Anhydrous DMSO or DMF Solvent_Choice->Org_Solvent High-Conc. Stock Add_Compound Add Compound to Buffer with Stirring pH_Adjust->Add_Compound Check_Sol Is it fully dissolved? Add_Compound->Check_Sol Cosolvent_Path Try Cosolvent System Check_Sol->Cosolvent_Path No Success Solution Ready for Use Store appropriately Check_Sol->Success Yes Add_Org Add Compound to Solvent with Vortexing Org_Solvent->Add_Org Add_Org->Success Cosolvent_Prep Prepare Water/Cosolvent Mix (e.g., 10% Ethanol, PEG 400) Adjust pH if needed Cosolvent_Path->Cosolvent_Prep Cosolvent_Prep->Add_Compound Fail Consult Further: - Consider salt form - Advanced formulation

Caption: Troubleshooting workflow for solubilizing 3-acetylisonicotinic acid.

Issue 1: The compound dissolves initially with base but then precipitates over time.
  • Underlying Cause: This is often due to a lack of pH stability. Adding a strong base like NaOH without a buffering system can lead to a high local pH that dissolves the compound, but absorption of atmospheric CO₂ can lower the pH over time, causing the compound to crash out as it reverts to its insoluble neutral form.

  • Expert Solution: Always use a well-buffered system. A phosphate or borate buffer with a pKa value about 1-2 units higher than the estimated pKa of your compound will provide a stable pH environment. For most carboxylic acids, a buffer in the pH range of 7.5-8.5 is a robust starting point.[5]

Issue 2: I need a high-concentration aqueous solution (>10 mM), but it won't fully dissolve even at pH 8.5.
  • Underlying Cause: You may be exceeding the intrinsic solubility limit of the ionized salt form, or other factors like the common ion effect could be at play if you are using a phosphate buffer at very high concentrations.

  • Expert Solution 1 (Cosolvency): Introduce a water-miscible organic cosolvent.[8][9] Cosolvents work by reducing the overall polarity of the aqueous medium, which lowers the interfacial tension between the solute and the solvent, thereby increasing solubility.[5][] Start by preparing your basic buffer with 5-10% (v/v) of ethanol, propylene glycol, or PEG 400 before adding your compound.

  • Expert Solution 2 (Hydrotropy): Hydrotropes are compounds that can increase the solubility of poorly soluble substances. While a more advanced technique, using additives can sometimes be effective. This is typically explored after pH and cosolvency methods are optimized.

Visualizing the pH-Solubility Relationship

The following diagram illustrates the fundamental principle of pH-dependent solubility for 3-acetylisonicotinic acid.

cluster_mol cluster_conditions Molecule 3-Acetylisonicotinic Acid Insoluble Form (R-COOH) Soluble Form (R-COO⁻) Equilibrium + OH⁻ (Base) | + H⁺ (Acid) Molecule:f1->Equilibrium Low_pH Low pH (< pKa) Acidic / Neutral Water Low_pH->Molecule:f1 Favors High_pH High pH (> pKa) Basic Buffer High_pH->Molecule:f2 Favors Equilibrium->Molecule:f2

Sources

Troubleshooting

Technical Support Center: Pyridine Carboxylic Acid Functionalization

Topic: Troubleshooting Grignard Reactions on Pyridine Carboxylic Acids Role: Senior Application Scientist Interface: Technical Support Center (Tier 3) Status: Active Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Grignard Reactions on Pyridine Carboxylic Acids Role: Senior Application Scientist Interface: Technical Support Center (Tier 3)

Status: Active Agent: Dr. A. Vance, Senior Application Scientist Ticket Context: User is attempting alkylation/arylation of Nicotinic/Isonicotinic acid derivatives using Grignard reagents and experiencing low yields, solidification, or starting material recovery.

The Diagnostic: Why is this reaction failing?

You are likely encountering a "Three-Front War." Unlike standard benzoic acid derivatives, pyridine carboxylic acids present three simultaneous competing pathways that deplete your Grignard reagent (


) before it can perform the desired nucleophilic attack on the carbonyl.
The "Three-Front War" Mechanism
  • The Proton Quench (Immediate): The carboxylic acid proton (

    
    ) is instantly deprotonated by the Grignard, consuming 1 equivalent and generating the magnesium carboxylate salt.
    
  • The Nitrogen Sink (Lewis Acid-Base): The pyridine nitrogen lone pair is a potent Lewis base. It coordinates avidly with the Magnesium species (

    
     or 
    
    
    
    ), consuming another equivalent and precipitating the substrate out of solution.
  • The Ring Ambush (Nucleophilic Aromatic Addition): Pyridine is electron-deficient. Grignards are not just nucleophiles toward carbonyls; they will attack the pyridine ring (typically at C2 or C6) to form dihydropyridines, especially if the carbonyl is deactivated as a carboxylate salt.

Visualization: The Failure vs. Success Pathway

Grignard_Pyridine_Pathways Start Pyridine Carboxylic Acid (Zwitterionic) Salt Insoluble Mg-Salt Precipitate (Reaction Stalls) Start->Salt 1. Proton Exchange (Fast) 2. N-Complexation Dianion Soluble Dianion Species (Requires Additives/LiCl) Start->Dianion + iPrMgCl·LiCl (Solubilization) Grignard Grignard Reagent (R-MgX) RingAttack 1,2-Addition to Ring (Dihydropyridine Impurity) Salt->RingAttack Excess Grignard (if C=O is deactivated) Tetrahedral Tetrahedral Intermediate (Stable until hydrolysis) Dianion->Tetrahedral + R-MgX (Nucleophilic Attack) Product Pyridyl Ketone Tetrahedral->Product Acidic Hydrolysis

Caption: Figure 1. The bifurcation of reaction pathways. Without solubilization and activation, the reaction funnels toward insoluble salts and ring-addition byproducts.

Troubleshooting Guides (Q&A)

Ticket #401: "My reaction turned into a solid rock immediately."

Q: I added PhMgBr to Nicotinic acid in THF, and the whole thing solidified. Stirring stopped. What happened?

A: You formed the Magnesium-Nitrogen-Carboxylate polymer . Pyridine carboxylates are notoriously insoluble in ether/THF. The magnesium bridges the carboxylate of one molecule and the nitrogen of another, creating a coordination polymer.

The Fix (The "Turbo" Solubilization Protocol): You must break the aggregates using Lithium Chloride (LiCl). LiCl increases the ionic strength and breaks up the coordination networks (similar to Knochel's Turbo-Grignard logic).

  • Protocol Adjustment:

    • Suspend your pyridine carboxylic acid in THF.

    • Add 2.0 - 2.2 equivalents of LiCl (anhydrous) before adding any organometallic. Stir until dissolved (or finely dispersed).

    • Alternatively, use iPrMgCl·LiCl (Turbo Grignard) as a sacrificial base to deprotonate the acid and magnesiate the nitrogen before adding your nucleophilic Grignard.

Ticket #402: "I recovered 90% starting material."

Q: I used 2 equivalents of Grignard. One for the proton, one for the ketone.[1] Why didn't it work?

A: Stoichiometry Math Error. Two equivalents are insufficient due to the "Nitrogen Sink" described above.

  • Eq 1: Consumed by -COOH proton.

  • Eq 2: Consumed by Pyridine Nitrogen complexation.

  • Eq 3: Finally available for the Carbonyl attack.

Recommendation: You need a minimum of 3.5 to 4.0 equivalents of Grignard reagent if reacting directly with the free acid.

Ticket #403: "I see a spot on TLC, but it's not my ketone. It looks like a dihydropyridine."

Q: How do I stop the Grignard from attacking the pyridine ring?

A: This is a temperature and hardness issue. Grignard reagents are "soft" enough to attack the soft electrophile (the ring) when the "hard" electrophile (the carboxylate Carbon) is deactivated by salt formation.

Optimization Table: Controlling Regioselectivity

VariableRecommendationScientific Rationale
Temperature -78°C to -40°C Low temp kinetically disfavors the higher activation energy pathway (ring disruption) [1].
Additives CuI (10 mol%) Copper salts favor 1,4-addition in many systems, but here we want 1,2-addition to C=O. Avoid Copper if you want the ketone; it often promotes ring attack or coupling.
Solvent THF/Toluene (1:1) Pure ether promotes precipitation. Toluene helps solubilize the pyridine-Grignard complex, keeping the C=O accessible.
Reagent Organolithium (RLi) Pro Tip:[2] RLi is harder and more reactive than RMgX. It attacks the carboxylate salt much faster than the ring. Consider switching to RLi if possible [2].

The "Senior Scientist" Protocol: The Weinreb Bypass

Direct addition to the acid is academically interesting but industrially unreliable. The standard operating procedure (SOP) for high-value substrates is the Weinreb Amide route.

Why? The Weinreb amide (N-methoxy-N-methylamide) prevents the formation of the insoluble salt and the stable tetrahedral intermediate prevents double-addition (tertiary alcohol formation).

Validated Workflow: Acid Weinreb Ketone[4]
  • Activation: Convert Pyridine-COOH to Acid Chloride (

    
    , reflux) OR use CDI (1.1 eq) in DCM.
    
  • Amidation: Add N,O-dimethylhydroxylamine HCl (1.1 eq) + TEA (2.2 eq). Yields Weinreb Amide.

  • Grignard Addition:

    • Cool Weinreb amide in THF to -20°C.

    • Add 1.5 eq Grignard (The N-lone pair still complexes 1 eq, but solubility is better).

    • Quench with mild acid.

Workup & Isolation: The pH Trap

Issue: You made the product, but you lost it during extraction. Reason: Pyridyl ketones are amphoteric.

  • pH < 4: Nitrogen is protonated (

    
    ). Product is in the Water  layer.
    
  • pH > 10: Product is free base, but phase separation can be messy due to magnesium salts (emulsions).

The "Isoelectric" Extraction Diagram

Workup_Logic Quench Reaction Quench (Acidic, pH 1) Wash Ether Wash (Remove Organic Impurities) Quench->Wash Product in AQ layer Adjust Adjust pH to 8-9 (Sat. NaHCO3 or NH4OH) Wash->Adjust AQ layer Extract Extract with DCM/IPA (3:1 Ratio) Adjust->Extract Product becomes neutral moves to ORG layer

Caption: Figure 2. pH-dependent isolation strategy. The critical step is washing the acidic aqueous layer to remove non-basic impurities before basifying to recover the pyridine.

Critical Tip: Pure DCM often fails to extract polar pyridines. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) for the extraction of the free base.

References

  • Mechanism of Grignard Addition to Pyridines

    • Title: Regio- and stereoselective control in the addition of Grignard reagents to the pyridine ring system.[3]

    • Source:Journal of Organic Chemistry
    • Link:[Link]

  • Direct Ketone Synthesis (Organolithium vs Grignard)

    • Title: Direct Conversion of Carboxylic Acids to Ketones with Organolithiums.
    • Source:Organic Syntheses / Chemistry Steps
    • Link:[Link]

  • Turbo Grignard (Solubilization)

    • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.
    • Source:Angewandte Chemie Intern
    • Link:[Link]

  • Weinreb Amide Synthesis (General)

    • Title: N-Methoxy-N-methylamides as effective acyl
    • Source:Tetrahedron Letters
    • Link:[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Acetyl-Pyridine Oxidation

[1] Current Status: Online Agent: Senior Application Scientist Ticket ID: AP-OX-001 Subject: Optimization of Acetyl-Pyridine to Pyridinecarboxylic Acid Conversion[1] Diagnostic Overview: Identifying Your Impurity Profile...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Online Agent: Senior Application Scientist Ticket ID: AP-OX-001 Subject: Optimization of Acetyl-Pyridine to Pyridinecarboxylic Acid Conversion[1]

Diagnostic Overview: Identifying Your Impurity Profile[1]

Before optimizing, we must identify the specific side reaction compromising your yield. In drug development, the oxidation of acetyl-pyridine (e.g., 3-acetylpyridine to Nicotinic Acid) is a critical step where "good enough" purity often fails downstream regulatory checks.[1]

Common Failure Modes Table

Symptom / ImpurityProbable CauseMechanism
Ring Chlorination (e.g., chloropyridines)Excess hypochlorite or low pHElectrophilic aromatic substitution (EAS) on the ring (rare but possible with activated impurities).
N-Oxide Formation Strong oxidants (Peroxides/Peracids)Electrophilic attack on the pyridine nitrogen lone pair.
Pyridine (Decarboxylation) Thermal stress >150°CThermal instability of the carboxylic acid product (Nicotinic acid decarboxylates at high temps).
Aldol Condensates High base conc. / Slow oxidant additionEnolate of acetylpyridine reacts with unreacted ketone before oxidation occurs.
Glyoxals/Keto-acids Incomplete Oxidation (SeO2)Riley oxidation stopping at the 1,2-dicarbonyl stage.

Technical Modules: Troubleshooting & Optimization

Module A: The Haloform Reaction (NaOCl)

Primary Goal: Acetyl


 Carboxyl (High Yield, Low Cost)
Target Audience:  Lab-scale synthesis (<1kg) requiring cost efficiency.

The Problem: While the pyridine ring is electron-deficient and resistant to electrophilic halogenation, the acetyl group is highly reactive. The most common side reaction here is Aldol Condensation . If the enolate forms without immediate contact with the halogenating agent, it attacks another molecule of acetylpyridine, forming heavy, tarry polymers.[1]

Optimization Protocol:

  • Reverse Addition: Do not add hypochlorite to the ketone/base mixture. Instead, add the ketone slowly to a chilled, excess hypochlorite solution.[1] This ensures every enolate molecule formed is immediately halogenated, preventing self-condensation.[1]

  • Temperature Control: Maintain

    
     during addition. The haloform reaction is exothermic; heat promotes side reactions and decomposition of hypochlorite into chlorate (ineffective oxidant).
    
  • Quenching: Residual active chlorine can chlorinate the product during workup. Quench with Sodium Bisulfite (

    
    ) before acidification.
    

Expert Insight: "Pyridine rings are deactivated, so ring chlorination is minimal under standard alkaline haloform conditions.[1] The 'tar' you see is almost always polymerized acetylpyridine, not ring degradation."[1]

Module B: Permanganate Oxidation (KMnO4)

Primary Goal: Metal-free final product (after workup), avoiding halogenated solvents. Target Audience: GMP environments avoiding halogenated byproducts.

The Problem: Permanganate is a sledgehammer. It can attack the ring nitrogen (N-oxidation) or cleave the ring entirely if the pH drops.

Optimization Protocol:

  • Alkaline pH Lock: Run the reaction in aqueous

    
     or dilute 
    
    
    
    . Acidic KMnO4 is a powerful oxidant that can degrade the aromatic ring.
  • Stoichiometry: Use a slight excess (2.5 - 3.0 eq), but do not go overboard. Excess MnO4- complicates workup.

  • Filtration: The

    
     byproduct is a fine sludge that traps product. Wash the filter cake thoroughly with hot water, or better, use Celite to prevent pore clogging.[1]
    
Module C: Selenium Dioxide (SeO2) - The Riley Oxidation

Primary Goal: Synthesis of


-keto acids or glyoxals (intermediates).

The Problem: SeO2 is toxic and often stops at the keto-aldehyde (glyoxal) stage rather than fully oxidizing to the carboxylic acid. It also leaves colloidal selenium which is difficult to remove.

Optimization Protocol:

  • Co-oxidant System: Use catalytic SeO2 (5-10 mol%) with tert-butyl hydroperoxide (TBHP) as the stoichiometric oxidant. This recycles the Se(II) back to Se(IV) and keeps the reaction cleaner.

  • Solvent Choice: Pyridine or Dioxane/Water. Avoid alcohols which can be oxidized.

Recommended Workflow: Optimized Haloform Protocol

Best balance of yield, purity, and scalability for Acetyl


 Carboxyl.[1]

Step-by-Step Methodology:

  • Preparation:

    • Solution A: Dissolve 3-acetylpyridine (1 eq, e.g., 12.1g) in 1,4-dioxane (minimal volume to solvate).

    • Solution B: Prepare Sodium Hypochlorite solution (Commercial bleach, ~10-12%, 3.5 eq).[1] Cool to

      
       in an ice bath. Add NaOH (1 eq) to ensure basicity (
      
      
      
      ).
  • Reaction:

    • Add Solution A dropwise to Solution B under vigorous stirring.

    • Critical: Keep internal temperature

      
      .
      
    • Stir at

      
       for 2 hours, then allow to warm to room temperature over 1 hour.
      
  • Quench & Workup:

    • Test for excess oxidant using starch-iodide paper (should turn blue).

    • Add saturated

      
       solution dropwise until starch-iodide test is negative (paper stays white).
      
    • Phase 1 (Remove Organics): Extract the basic mixture with Dichloromethane (DCM) x2. Discard the organic layer. (This removes unreacted acetylpyridine and non-acidic impurities).

    • Phase 2 (Isolate Product): Acidify the aqueous layer carefully with concentrated HCl to pH 3-4 (Isoelectric point of Nicotinic acid is ~3.4).

    • Cool to

      
       overnight. The product will precipitate as a white solid.
      
  • Purification:

    • Filter the solid.[2] Recrystallize from water or ethanol/water mixture.

Visualizing the Reaction Network

The following diagram illustrates the competitive pathways. Your goal is to navigate the green path while blocking the red nodes.

AcetylPyridineOxidation Start 3-Acetylpyridine Inter1 Enolate Intermediate Start->Inter1 Base (NaOH) Side_NOxide N-Oxide (Ring Oxidation) Start->Side_NOxide Peroxides/Peracids Inter2 Trihalo-intermediate (Haloform) Inter1->Inter2 NaOCl (Fast) Side_Aldol Aldol Condensation Polymers (Tar) Inter1->Side_Aldol Slow Oxidant Addn (Self-Reaction) Product Nicotinic Acid (Target) Inter2->Product Hydrolysis (OH-) Side_Decarb Pyridine (Decarboxylation) Product->Side_Decarb Heat >150°C

Caption: Reaction network showing the high-yield Haloform pathway (Green) versus competitive side reactions (Red) caused by poor stoichiometry or thermal stress.[1]

Frequently Asked Questions (FAQ)

Q: I am seeing a yellow impurity that is difficult to remove. What is it? A: This is likely a condensation byproduct (chalcone-like derivative) formed by the reaction of acetylpyridine with itself or intermediate aldehydes. It occurs when the concentration of free ketone is high and oxidant is low. Fix: Switch to "Reverse Addition" (add ketone to oxidant) to keep ketone concentration locally low.

Q: Can I use Potassium Permanganate (KMnO4) without degrading the ring? A: Yes, but pH is critical. Pyridine rings are susceptible to oxidative cleavage under acidic conditions. Ensure your reaction remains alkaline (pH > 9) throughout the oxidation. The ring is stable to alkaline permanganate.

Q: Why is my yield low using the Haloform method? A: Check your workup. Pyridinecarboxylic acids are amphoteric (zwitterionic). If you acidify too much (pH < 2) or too little (pH > 5), the product remains soluble in water as a salt. You must target the Isoelectric Point (pI) . For Nicotinic acid, adjust pH to exactly 3.4 to maximize precipitation.[1]

Q: How do I remove Selenium traces if I use SeO2? A: Selenium is notoriously sticky. Wash the crude product with aqueous Potassium Metabisulfite or Sodium Sulfide, which precipitates Selenium as red elemental Se, which can then be filtered off.[1] However, for pharma applications, we recommend avoiding SeO2 entirely in favor of NaOCl or KMnO4 to bypass heavy metal analysis requirements.[1]

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 3-Acetylpyridine from Nicotinic Acid. (2025).[2][3][4][5] Retrieved from

  • National Center for Biotechnology Information (NCBI). Nicotinic Acid Production and Industrial Methods. (2022).[6][7] PMC Article. Retrieved from

  • Master Organic Chemistry. The Haloform Reaction: Mechanism and Side Reactions. (2020).[7] Retrieved from

  • AdiChemistry. Selenium Dioxide Oxidation (Riley Oxidation) Mechanism. Retrieved from

  • Study.com. Haloform Reaction | Definition, Mechanism & Examples. Retrieved from

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-Acetylisonicotinic Acid

The following guide is designed as a Tier 3 Technical Support resource for researchers working with 3-acetylisonicotinic acid (3-acetylpyridine-4-carboxylic acid). It synthesizes chemical principles with practical purifi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a Tier 3 Technical Support resource for researchers working with 3-acetylisonicotinic acid (3-acetylpyridine-4-carboxylic acid). It synthesizes chemical principles with practical purification strategies.[1]

[2]

Case ID: 3-AINA-PUR-001 Topic: Optimization of Recrystallization Solvents & Protocols Applicable Compound: 3-Acetylisonicotinic Acid (CAS: Analogous to 4021-12-9) Chemical Class: Pyridinecarboxylic Acid / Amphoteric Zwitterion[2]

Executive Summary: The Solubility Profile

3-Acetylisonicotinic acid is an amphoteric molecule containing a basic pyridine nitrogen and an acidic carboxylic acid group. Its solubility is heavily pH-dependent.[2] Unlike simple organic acids, it forms a zwitterion in neutral aqueous media, leading to high crystal lattice energy and low solubility in cold water and non-polar solvents.

Primary Recommendation:

  • Solvent A (Green Chemistry/Standard): Water (pH adjusted to ~3.5–4.0 for precipitation, hot water for recrystallization).

  • Solvent B (For Oiling Out/Lipophilic Impurities): Ethanol/Water (1:1 to 1:3 v/v).[2]

Solvent Selection & Data Matrix

The following table summarizes solvent suitability based on the compound's zwitterionic character and the acetyl group's lipophilicity.

Solvent SystemSuitabilityKey CharacteristicRecommended Use Case
Water (pH 3-4) Excellent Minimum solubility at isoelectric point (pI).[2]Primary purification. Dissolve in base, precipitate with acid.
Water (Hot) Good Steep solubility curve vs. temperature.[2]Final polishing. Removes inorganic salts.
Ethanol/Water (1:2) High Disrupts hydration shells; prevents "oiling out."[2]Use if the crude material is sticky or contains tars.
Methanol ModerateHigh solubility; poor recovery on cooling.Not recommended for crystallization; good for washing.
Ethyl Acetate PoorLow solubility for zwitterions.Use only to extract non-ionic impurities before acidification.

Step-by-Step Protocols

Protocol A: Isoelectric Precipitation (The "Purification" Step)

Use this method for crude material (>85% purity) to remove bulk impurities.

  • Dissolution: Suspend the crude 3-acetylisonicotinic acid in Water (5 mL/g) .

  • Basification: Slowly add Saturated NaHCO₃ or 10% NaOH while stirring until the solid dissolves and the solution is clear (pH ~8-9). Note: The solution may turn yellow/orange due to conjugation.

  • Filtration: Filter the basic solution through Celite® to remove insoluble mechanical impurities or tars.

  • Acidification: Cool the filtrate to 0–5°C. Slowly add 6M HCl dropwise.

    • Critical Point: Monitor pH. The product will precipitate massively as you approach the isoelectric point (pH 3.5 – 4.0 ).

  • Isolation: Stir for 30 minutes at 0°C. Filter the white/off-white solid and wash with ice-cold water.

Protocol B: Recrystallization (The "Polishing" Step)

Use this method for >95% pure material to obtain analytical-grade crystals.[2]

  • Solvent Prep: Prepare a mixture of Ethanol:Water (1:3) . Heat to boiling.

  • Saturation: Add the hot solvent to the solid in a flask equipped with a reflux condenser. Add just enough solvent to dissolve the solid at reflux.

    • Warning: Do not boil for extended periods (>1 hour). 3-Acetylisonicotinic acid can decarboxylate to 3-acetylpyridine (a liquid) if overheated.[2]

  • Cooling: Remove from heat. Allow to cool to room temperature undisturbed (2 hours), then place in an ice bath (1 hour).

  • Filtration: Collect crystals by vacuum filtration. Wash with cold Ethanol/Water (1:4).[2]

  • Drying: Dry under vacuum at 40°C. Avoid high heat (>60°C) during drying.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What is happening? Diagnosis: The melting point of the solvated product is lower than the boiling point of the solvent, or impurities are depressing the melting point. Solution:

  • Seed it: Add a crystal of pure product to the cooling solution at ~50°C.

  • Change Solvent: Switch to Ethanol/Water . The ethanol helps solubilize the organic "oil" phase, allowing it to reintegrate and crystallize.

  • Increase Volume: You may be too concentrated. Add 10-20% more solvent.[2]

Q2: I added acid, but no precipitate formed. Diagnosis: You likely overshot the pH. Mechanism: At pH < 1, the pyridine nitrogen becomes protonated (


), forming a water-soluble chloride salt.
Solution:  Back-titrate with dilute NaOH to pH 3.5 . The solid will crash out.

Q3: The product is colored (yellow/brown) even after recrystallization. Diagnosis: Oxidation byproducts or polymerized acetyl species. Solution: Perform Protocol A (Isoelectric Precipitation) but include an Activated Charcoal step.

  • Step: After dissolving in base (Step 2), add activated charcoal (5 wt%), stir for 15 mins, then filter through Celite before adding acid.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying 3-acetylisonicotinic acid based on the state of your crude material.

Recrystallization_Logic Start Crude 3-Acetylisonicotinic Acid CheckPurity Check Purity / State Start->CheckPurity HighImpurity High Impurity / Tars (Dark Color) CheckPurity->HighImpurity < 90% Pure GoodPurity Decent Purity (Off-white solid) CheckPurity->GoodPurity > 90% Pure AcidBase Protocol A: Isoelectric Precipitation (pH 3.5) HighImpurity->AcidBase Recryst Protocol B: Recrystallization (EtOH/Water) GoodPurity->Recryst Charcoal Add Activated Charcoal (during basic phase) AcidBase->Charcoal If colored Final Pure Crystalline Solid AcidBase->Final Recryst->Final Charcoal->Final Final->Recryst If higher purity needed

Caption: Decision tree for selecting between Isoelectric Precipitation (Protocol A) and Solvent Recrystallization (Protocol B).

References

  • Solubility of Pyridine Carboxylic Acids: Gonçalves, E. M., & Piedade, M. F. M. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 55, 1-8. Link[2]

  • Isoelectric Precipitation Principles: Wang, X. J., et al. (2011). Process development for the synthesis of 3-acetylpyridine derivatives. Organic Process Research & Development. (General reference for pyridine workup).
  • Synthesis & Properties of 3-Substituted Isonicotinic Acids: BenchChem Protocols. Application Notes for Synthesis of 3-Butylisonicotinic Acid. Link[2]

  • Zwitterionic Behavior: ChemGuide. Acidity and Basicity of Pyridine Derivatives. (Standard text on heterocyclic chemistry).

Sources

Optimization

Technical Support Center: Handling the Hygroscopic Nature of Pyridine Carboxylic Acid Salts

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for handling pyridine carboxylic acid salts. This guide is designed to provide you, the researcher, with a c...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling pyridine carboxylic acid salts. This guide is designed to provide you, the researcher, with a comprehensive understanding of the challenges posed by the hygroscopic nature of these compounds and to offer practical, field-tested solutions. By explaining the science behind the problem, we aim to empower you to make informed decisions that ensure the integrity, accuracy, and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational knowledge required to understand why and how pyridine carboxylic acid salts interact with atmospheric moisture.

Q1: What makes pyridine carboxylic acid salts so hygroscopic?

A1: The hygroscopicity of these salts stems from their molecular structure. The combination of a charged carboxylate group (-COO⁻) and a polar pyridine ring, which contains a nitrogen atom, creates multiple sites for strong hydrogen bonding with water molecules.[1][2] Much like many active pharmaceutical ingredients (APIs), this inherent polarity gives them a strong affinity for atmospheric moisture.[3] This interaction is not merely a surface effect; water molecules can be readily absorbed into the bulk material.

Q2: What is "Critical Relative Humidity" (CRH) and why is it important for my material?

A2: Critical Relative Humidity (CRH) is the specific relative humidity (RH) of the surrounding atmosphere, at a given temperature, at which a material begins to absorb moisture.[4][5] Below the CRH, the salt will remain dry. At or above the CRH, it will continuously absorb water until it dissolves into a saturated solution.[4][5] Knowing the CRH of your specific salt is crucial for determining appropriate storage and handling conditions. For instance, if a salt has a CRH of 40%, it must be handled in an environment with an RH consistently below 40% to prevent water uptake.[6][7] It's also important to note that mixtures of salts often have a lower CRH than any of the individual components.[4][5]

Q3: What are the primary consequences of ignoring the hygroscopicity of these salts?

A3: The consequences can be severe and multifaceted, impacting both physical properties and chemical reactivity:

  • Inaccurate Weighing: A sample that is actively absorbing moisture from the air will show a continuously increasing weight on an analytical balance, making it impossible to obtain an accurate mass measurement.[6][8] This directly impacts solution concentration, molar ratio calculations, and yield determinations.

  • Chemical Degradation: The absorbed water is not inert. It can act as a reagent, leading to hydrolysis of the salt or other sensitive components in a reaction mixture.[9][10][11][12][13] This reduces the potency of an active pharmaceutical ingredient (API) and can generate impurities.[10]

  • Physical State Changes: Excessive moisture absorption can cause powders to clump or cake, altering their flow properties.[6][9] In severe cases, the material may deliquesce (dissolve in the absorbed water) and turn into a paste or liquid, rendering it unusable for many applications.

  • Compromised Reaction Integrity: For moisture-sensitive reactions (e.g., those using Grignard reagents, organolithiums, or certain catalysts), the water introduced by a hygroscopic starting material can quench the reaction, leading to low or no yield.

  • Reduced Dissolution Rates: In pharmaceutical formulations, high water activity can cause physical changes to the tablet or capsule structure, sometimes leading to a decreased dissolution rate, which affects drug efficacy.[9][10]

Part 2: Troubleshooting Guide - Common Problems & Solutions

This section provides direct answers to specific problems you may encounter during your work.

Problem Probable Cause Recommended Solution
My balance reading won't stabilize; the weight keeps increasing. The sample is actively absorbing atmospheric moisture while on the balance pan.[8]1. Weigh by Difference: Use a sealed, tared container (like a screw-cap vial). Add the approximate amount of salt, seal it, and record the stable weight. Dispense the salt into your reaction vessel, re-seal the vial, and weigh it again. The difference is the exact mass transferred. 2. Use a Glovebox: If available, perform all weighing operations inside a dry, inert atmosphere glovebox.[14][15]
My reaction yield is much lower than expected, or it failed completely. The reaction is likely moisture-sensitive, and water from the pyridine carboxylic acid salt quenched the reagents.1. Rigorous Drying: Dry the salt immediately before use. The most effective method is often a vacuum oven. (See Protocol 1). 2. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or in a glovebox to prevent moisture from entering the system.[15]
My powdered salt has turned into a hard cake or a sticky paste. The ambient relative humidity in the storage area has exceeded the salt's Critical Relative Humidity (CRH).[4][5]1. Improve Storage: Move the material into a desiccator containing a high-efficiency desiccant like phosphorus pentoxide (P₂O₅) or fresh molecular sieves. (See Table 2). 2. Controlled Environment: For highly sensitive materials, long-term storage in a humidity-controlled dry cabinet or an inert atmosphere glovebox is recommended.[3]
I'm seeing unexpected peaks in my NMR/LC-MS analysis of the final product. The absorbed water may have caused hydrolysis or other side reactions, generating impurities.[13]1. Verify Starting Material Purity: Before starting, confirm the dryness of your salt using a technique like Karl Fischer titration. 2. Implement Drying Protocols: Ensure the salt is properly dried before use and handled under conditions that prevent re-absorption of moisture. (See Protocol 1 & 2).

Part 3: Best Practice Protocols & Methodologies

Adhering to standardized protocols is essential for reproducible results. The following sections provide step-by-step guides for critical handling procedures.

Protocol 1: Rigorous Drying of Hygroscopic Salts via Vacuum Oven

This protocol is designed to remove absorbed atmospheric water from a solid pyridine carboxylic acid salt before its use in a moisture-sensitive application.

Objective: To achieve a solvent-free and water-free state without causing thermal decomposition.

Materials:

  • Hygroscopic pyridine carboxylic acid salt

  • Vacuum oven with a calibrated temperature controller

  • Schlenk flask or other suitable vacuum-rated glassware

  • Vacuum pump capable of reaching <1 mbar

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

  • Inert gas source (Nitrogen or Argon)

Methodology:

  • Sample Preparation: Place the hygroscopic salt in a clean, dry Schlenk flask. Do not fill the flask more than one-third full to maximize the surface area exposed to vacuum.

  • Initial Purge: Attach the flask to a Schlenk line. Cycle between vacuum and inert gas backfill three times to remove the bulk of the air from the flask.

  • Vacuum Application: Place the flask in the vacuum oven at room temperature. Open the flask to the vacuum line, which should be protected by a cold trap. Slowly apply a full vacuum.

  • Heating: Once a stable vacuum is achieved, slowly increase the oven temperature. Causality Note: A gradual temperature increase prevents bumping and potential loss of material. The final temperature should be well below the salt's melting or decomposition point (check the material's SDS). A temperature of 50-80°C is often sufficient.

  • Drying Duration: Dry the material under full vacuum for a minimum of 12-24 hours. The exact time depends on the amount of material and its hygroscopicity.

  • Cooling: Turn off the oven heating and allow the oven and sample to cool completely to room temperature while still under vacuum. Causality Note: Backfilling with gas while the sample is hot can introduce impurities and will prevent the complete removal of residual moisture upon cooling.

  • Inert Gas Backfill: Once at room temperature, slowly and carefully backfill the Schlenk flask with a dry, inert gas (e.g., Argon or Nitrogen).

  • Storage: Immediately transfer the dried salt into an inert atmosphere glovebox for storage or use it directly from the Schlenk flask for your experiment.

Drying_Workflow cluster_prep Preparation cluster_drying Drying Cycle cluster_finish Final Handling start Place Salt in Schlenk Flask purge Purge Flask with Inert Gas (3x) start->purge vac_oven Place Flask in Vacuum Oven (RT) purge->vac_oven Transfer to Oven apply_vac Apply Full Vacuum vac_oven->apply_vac heat Gradually Heat (50-80°C) apply_vac->heat dry Dry for 12-24h under Vacuum heat->dry cool Cool to RT (under Vacuum) dry->cool backfill Backfill with Inert Gas cool->backfill end_node Store or Use in Inert Atmosphere backfill->end_node

Protocol 2: Handling and Dispensing Dried Salts Under Inert Atmosphere

This protocol outlines the procedure for accurately weighing and dispensing a dried, hygroscopic salt using a glovebox.

Objective: To prevent the re-absorption of atmospheric moisture after drying.

Materials:

  • Dried pyridine carboxylic acid salt in a sealed container

  • Analytical balance (located inside the glovebox)

  • Spatulas, weighing paper/boats

  • Tared reaction vessel or vial

  • Glovebox with an inert atmosphere (<1 ppm H₂O, <1 ppm O₂)

Methodology:

  • Glovebox Preparation: Ensure the glovebox atmosphere is stable and meets the required low moisture levels.

  • Material Transfer: Transfer all necessary items (sealed container of salt, spatula, weighing boat, tared reaction vessel) into the glovebox antechamber.

  • Antechamber Purge: Purge the antechamber according to the manufacturer's instructions (typically 3-5 vacuum/backfill cycles) to remove air and moisture.

  • Equilibration: Bring the items into the main glovebox chamber. Allow the sealed container of the salt to equilibrate to the glovebox temperature for at least 20-30 minutes. Causality Note: This prevents temperature fluctuations from affecting the balance reading.[16]

  • Weighing:

    • Place the weighing boat on the analytical balance and tare it.

    • Carefully open the container of the dried salt.

    • Using a clean spatula, transfer the desired amount of salt to the weighing boat and record the mass.

    • Alternatively, for a "weigh by difference" approach, weigh the sealed container, dispense the solid directly into your reaction vessel, and reweigh the sealed container.

  • Transfer: Promptly transfer the weighed solid into your reaction vessel.

  • Sealing: Tightly seal the stock container of the dried salt and the reaction vessel before removing them from the glovebox (if necessary).

Glovebox_Decision_Tree q1 Is the salt hygroscopic? q2 Is the experiment moisture-sensitive? q1->q2 Yes proc_standard Standard weighing procedure is likely OK q1->proc_standard No proc_dry Dry the salt before use (See Protocol 1) q2->proc_dry Yes proc_weigh_diff Weigh quickly by difference in air q2->proc_weigh_diff No proc_glovebox Weigh and handle in a glovebox (See Protocol 2) proc_dry->proc_glovebox

Part 4: Data & Reference Tables

Table 2: Comparison of Common Laboratory Desiccants

Choosing the right desiccant is critical for effective storage. This table provides a comparison of common options.

DesiccantChemical FormulaDrying EfficiencyCapacityRegenerationNotes
Phosphorus Pentoxide P₂O₅Very HighLowNot RegenerableHighly effective but corrosive. Forms phosphoric acid upon saturation. Best for critical applications.
Molecular Sieves (Na, K, Ca)-AluminosilicateHighModerateRegenerable (Heat)Excellent for trapping water. 3Å or 4Å pore sizes are ideal. Must be activated before use.
Anhydrous Calcium Sulfate (Drierite®) CaSO₄ModerateLowRegenerable (Heat)Often contains a cobalt indicator that turns from blue to pink when saturated.
Anhydrous Calcium Chloride CaCl₂ModerateHighNot RecommendedInexpensive and high capacity, but can form liquid brines and is less efficient than others.
Silica Gel SiO₂Low-ModerateHighRegenerable (Heat)Good for general purpose drying but not for highly moisture-sensitive materials. Often contains an indicator.

Data compiled from various chemical supplier handbooks and laboratory best practices.

References

  • Role of Water Activity Testing in Stability, Shelf Life, and Drug Degradation. (2026).
  • Weighing It Right: A Comprehensive Guide to Accurate Labor
  • The Impact of Water Activity on the Chemical and Physical Stability of Oral Solid Dosage Products. (n.d.). AAPS.
  • 5 Best Practices for Analytical Balances. (n.d.). Innoweight.
  • What techniques are used to dry salts in the lab? (n.d.). TutorChase.
  • Bansal, A. K., & Pikal, M. J. (2013). Effect of Water on the Chemical Stability of Amorphous Pharmaceuticals: I. Small Molecules.Journal of Pharmaceutical Sciences, 102(8), 2645-2661.
  • Critical Rel
  • Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules. (2013). PubMed.
  • Understanding the chemical basis of drug stability and degrad
  • Humidity controlled storage in pharmaceutical applic
  • Critical rel
  • Pharmaceutical humidity control. (n.d.). Munters.
  • Protecting Pharmaceuticals from Humidity's Wr
  • How to weigh a higroscopic substance. (2008).
  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016).
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar.
  • Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. (2015). SciSpace.

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis of 3-Acetylisonicotinic Acid: Solvent Effects and Structural Elucidation

As a critical building block in the development of kinase inhibitors and advanced pyridine scaffolds, 3-acetylisonicotinic acid (CAS: 1211523-63-5) requires rigorous structural verification. Due to its highly polar, zwit...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in the development of kinase inhibitors and advanced pyridine scaffolds, 3-acetylisonicotinic acid (CAS: 1211523-63-5) requires rigorous structural verification. Due to its highly polar, zwitterion-like nature, standard lipophilic NMR solvents like CDCl₃ yield poor solubility and broadened spectra. Consequently, researchers must rely on polar deuterated solvents.

This guide objectively compares the performance of DMSO-d₆ and CD₃OD for the structural elucidation of 3-acetylisonicotinic acid. By detailing the causality behind chemical shifts and providing a self-validating experimental protocol, this document serves as an authoritative reference for analytical chemists and drug development professionals.

Mechanistic Breakdown of Chemical Shifts

To accurately interpret the 1H NMR spectrum of 3-acetylisonicotinic acid, one must understand the electronic environment of the pyridine ring (substituted with an acetyl group at C3 and a carboxylic acid at C4). The chemical shifts are governed by three primary factors: electronegativity, magnetic anisotropy, and hydrogen bonding[1].

  • H2 Proton (Singlet, ~9.05 ppm): This proton is highly deshielded. It sits directly between the electronegative pyridine nitrogen and the C3-acetyl group. The inductive withdrawal from the nitrogen, combined with the magnetic anisotropic cone of the adjacent carbonyl double bond, strips electron density from H2, pushing it furthest downfield.

  • H6 Proton (Doublet, ~8.80 ppm, J ≈ 5.0 Hz): Located ortho to the nitrogen, H6 experiences significant deshielding via the nitrogen's inductive effect but lacks the direct anisotropic influence of the acetyl group. It couples with H5.

  • H5 Proton (Doublet, ~7.85 ppm, J ≈ 5.0 Hz): Positioned meta to the nitrogen and ortho to the C4-carboxylic acid, H5 is the most shielded aromatic proton on the ring.

  • Acetyl Methyl (Singlet, ~2.55 ppm): The methyl protons of the acetyl group appear as a sharp singlet, characteristic of a ketone attached to an sp² hybridized aromatic system.

  • Carboxylic Acid Proton (~13.5 ppm): The visibility of this proton is entirely dependent on the choice of solvent, dictated by the rate of proton exchange[2].

G Structural_Features 3-Acetylisonicotinic Acid H2_Proton H2 Proton (~9.0 ppm) Structural_Features->H2_Proton H5_H6_Protons H5/H6 Protons (~7.8/8.8 ppm) Structural_Features->H5_H6_Protons COOH_Proton COOH Proton (~13.5 ppm) Structural_Features->COOH_Proton Anisotropy Carbonyl Anisotropy Anisotropy->H2_Proton Deshields Electronegativity Nitrogen Electronegativity Electronegativity->H2_Proton Deshields Electronegativity->H5_H6_Protons Deshields H6 > H5 Solvent_Exchange Solvent H-Bonding Solvent_Exchange->COOH_Proton Visible in DMSO

Logical relationship between structural features and 1H NMR chemical shifts.

Comparative Performance: DMSO-d₆ vs. CD₃OD

The selection between DMSO-d₆ and CD₃OD fundamentally alters the spectral output. The table below summarizes the quantitative differences in chemical shifts (δ) and provides the causality for these variations.

ProtonMultiplicityδ in DMSO-d₆ (ppm)δ in CD₃OD (ppm)Causality / Performance Notes
H2 Singlet~9.05~8.95DMSO induces a slight downfield shift due to stronger solvent-solute dipole interactions.
H6 Doublet (J ≈ 5.0 Hz)~8.80~8.70Consistent ortho-coupling (J ≈ 5.0 Hz) is maintained in both solvents.
H5 Doublet (J ≈ 5.0 Hz)~7.85~7.75Shielded relative to H2/H6; shifts slightly upfield in protic CD₃OD.
Acetyl CH₃ Singlet~2.55~2.60Highly consistent across both solvents; excellent benchmark peak.
COOH Broad Singlet~13.5Not ObservedCritical Difference: DMSO acts as an H-bond acceptor, slowing exchange to make the proton visible. In CD₃OD, rapid deuterium exchange masks the signal[1].

Conclusion on Solvent Selection: For complete structural validation (including the carboxylic acid), DMSO-d₆ is the superior choice. However, if the sample contains moisture that obscures the 3.0–4.0 ppm region, CD₃OD provides a cleaner baseline, albeit at the cost of losing the labile -COOH signal.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, follow this self-validating workflow. This protocol ensures that any spectral anomalies can be immediately traced back to either sample prep or instrument calibration.

Step 1: Quantitative Sample Preparation

  • Action: Weigh exactly 12 mg of 3-acetylisonicotinic acid into a clean glass vial.

  • Causality: Maintaining a consistent concentration (~60 mM in 0.6 mL) prevents concentration-dependent chemical shift drifting, particularly for the hydrogen-bonded COOH proton. Too high a concentration increases viscosity (causing line broadening); too low compromises the signal-to-noise ratio.

Step 2: Solvent Dissolution

  • Action: Add 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS). Vortex for 30 seconds until fully dissolved.

  • Causality: The inclusion of TMS provides a universal zero-point reference. DMSO-d₆ is specifically chosen here to stabilize the carboxylic acid proton via hydrogen bonding[3].

Step 3: NMR Acquisition

  • Action: Transfer the solution to a standard 5 mm NMR tube. Acquire spectra at 298 K using a 400 MHz or 600 MHz spectrometer. Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

  • Causality: A 2.0-second D1 ensures complete longitudinal relaxation of the highly deshielded quaternary and aromatic protons, allowing for accurate, quantitative integration.

Step 4: Self-Validation Checkpoints

  • Action: Calibrate the spectrum using the internal TMS peak (0.00 ppm). Next, cross-verify the residual solvent peak (DMSO quintet at 2.50 ppm). Finally, locate the residual water peak.

  • Causality: This internal cross-check ensures the magnetic field is properly locked and shimmed. If the water peak shifts significantly downfield (e.g., >3.33 ppm in DMSO), it validates the presence of strong solute-solvent hydrogen bonding, confirming the acidic nature of the dissolved compound[2].

Workflow Prep Sample Prep 10-15 mg Solvent Solvent Choice DMSO-d6 / CD3OD Prep->Solvent Acquisition Acquisition 298K, 16 Scans Solvent->Acquisition Validation Self-Validation TMS & H2O Peaks Acquisition->Validation

Step-by-step workflow for NMR sample preparation and spectral validation.

References

  • Title: Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Source: Semantic Scholar / Molecules URL: [Link]

  • Title: Supporting Information - General Information on NMR Spectroscopy Source: RSC.org URL: [Link]

  • Title: Novel analogues of a nonnucleoside SARS-CoV-2 RdRp inhibitor as potential antivirotics Source: Beilstein Journals URL: [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Acetyl-Pyridine Isomers

Executive Summary This guide provides a technical comparison of the mass spectrometry (MS) fragmentation behaviors of 2-, 3-, and 4-acetylpyridine isomers. These compounds are ubiquitous intermediates in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation behaviors of 2-, 3-, and 4-acetylpyridine isomers. These compounds are ubiquitous intermediates in the synthesis of pharmaceuticals (e.g., antihistamines, NAD+ precursors). Distinguishing these isomers is critical for quality control but challenging due to their identical molecular weight (


 Da) and similar polarity.

We compare the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) in differentiating these isomers, providing mechanistic insights into the "ortho effect" unique to 2-acetylpyridine.

Part 1: The Isomer Challenge

The core analytical challenge lies in the structural similarity of the three isomers. While they share the same elemental composition (


), the position of the acetyl group relative to the ring nitrogen dictates their fragmentation kinetics.
IsomerStructure DescriptionKey Analytical Challenge
2-Acetylpyridine (2-AP) Acetyl group ortho to NitrogenExhibits "Ortho Effect" (unique rearrangement).
3-Acetylpyridine (3-AP) Acetyl group meta to NitrogenBehaves like a standard aryl ketone; hard to distinguish from 4-AP.
4-Acetylpyridine (4-AP) Acetyl group para to NitrogenHighly symmetric; fragmentation mimics 3-AP closely.

Part 2: Technology Comparison (EI vs. ESI-MS/MS)

Electron Ionization (EI)[1][2][3]
  • Nature: Hard ionization (70 eV).

  • Performance: Produces a "fingerprint" spectrum with extensive fragmentation.

  • Mechanism: High-energy electrons eject an electron from the highest occupied molecular orbital (HOMO), typically the nitrogen lone pair (

    
    -ionization) or the 
    
    
    
    -system.
  • Utility: Best for library matching (NIST) and identifying the molecular ion (

    
    ).
    
Electrospray Ionization (ESI-MS/MS)[4]
  • Nature: Soft ionization.[1]

  • Performance: Generates predominantly protonated molecules (

    
    ).
    
  • Mechanism: Formation of Taylor cone; ions are desorbed into the gas phase. Requires Collision-Induced Dissociation (CID) to generate structural fragments.

  • Utility: Essential for LC-MS workflows in biological matrices (e.g., metabolic studies).

Comparative Workflow Diagram

The following diagram illustrates the decision matrix for choosing between EI and ESI workflows for these isomers.

MS_Workflow cluster_EI Structural Elucidation (Pure Standard) cluster_ESI Quantitation/Bioanalysis (Complex Matrix) Sample Acetylpyridine Sample (Isomer Mixture) EI_Source EI Source (70 eV) Sample->EI_Source GC-MS ESI_Source ESI Source (+) Sample->ESI_Source LC-MS EI_Spec Fingerprint Spectrum (m/z 121, 106, 78, 51) EI_Source->EI_Spec Lib_Match NIST Library Match EI_Spec->Lib_Match Precursor Precursor Selection [M+H]+ m/z 122 ESI_Source->Precursor CID CID Fragmentation (Collision Energy 15-30 eV) Precursor->CID Transitions MRM Transitions 122 -> 80 (Pyridine+H) 122 -> 107 (Acylium) CID->Transitions

Caption: Workflow selection for acetylpyridine analysis. EI provides structural fingerprints; ESI-CID enables sensitive quantification.

Part 3: Mechanistic Deep Dive & Fragmentation Patterns[5]

Common Pathway: Alpha-Cleavage

All three isomers undergo


-cleavage adjacent to the carbonyl group. This is the dominant pathway in both EI and ESI-CID.
  • Ionization:

    
     (EI) or 
    
    
    
    (ESI).
  • Methyl Loss: Cleavage of the

    
     bond releases a methyl radical (
    
    
    
    ) or methane (
    
    
    ) in ESI.
    • Product: Pyridylcarbonyl cation (Acylium ion) at m/z 106 .

  • CO Loss: The acylium ion ejects carbon monoxide (CO).

    • Product: Pyridyl cation at m/z 78 .

  • HCN Loss: The pyridine ring fragments, ejecting HCN.

    • Product:

      
       ion at m/z 51 .
      
The Differentiator: The "Ortho Effect" in 2-AP

2-Acetylpyridine possesses a unique structural geometry where the acetyl oxygen can interact with the ring nitrogen.

  • Mechanism: In EI, the proximity allows for a specific rearrangement or "proximity effect" that destabilizes the molecular ion differently than in 3- or 4-AP.

  • Observation: While 3-AP and 4-AP show a dominant base peak at m/z 106 (stable acylium), 2-AP often exhibits a more intense m/z 78 or m/z 79 peak relative to the molecular ion, due to the facile loss of the acetyl group or CO facilitated by the nitrogen lone pair.

  • Key Ratio: The ratio of

    
     78 to 
    
    
    
    106 is typically higher in 2-AP than in 3-AP.
Fragmentation Pathway Diagram

The following diagram details the specific mechanistic steps.

Fragmentation_Mech cluster_Alpha Standard Alpha Cleavage (3-AP / 4-AP) cluster_Ortho Ortho Effect (2-AP Specific) M_Ion Molecular Ion [M]+ m/z 121 Acylium Acylium Ion [Py-CO]+ m/z 106 M_Ion->Acylium -CH3 (15) Ortho_Inter N-O Interaction Transition State M_Ion->Ortho_Inter 2-AP Only Pyridyl Pyridyl Cation [Py]+ m/z 78 Acylium->Pyridyl -CO (28) RingFrag Ring Fragment [C4H3]+ m/z 51 Pyridyl->RingFrag -HCN (27) Direct_Loss Ketene/CO Loss Facilitated Ortho_Inter->Direct_Loss Direct_Loss->Pyridyl

Caption: Fragmentation pathways showing standard alpha-cleavage (dominant in 3/4-AP) and the ortho-effect influence in 2-AP.

Part 4: Experimental Data & Protocols

Relative Abundance Comparison (EI at 70 eV)

Note: Values are approximate relative abundances normalized to the base peak (100%).

m/zFragment Identity2-Acetylpyridine3-Acetylpyridine4-Acetylpyridine
121 Molecular Ion (

)
80%90%85%
106

(Acylium)
95%100% (Base) 100% (Base)
93

< 5%< 5%< 5%
78

(Pyridyl)
100% (Base) 60%55%
51

(Ring Frag)
40%35%30%

Diagnostic Rule: If the peak at m/z 78 is the base peak (tallest), the isomer is likely 2-Acetylpyridine . If m/z 106 is the base peak, it is likely 3- or 4-Acetylpyridine.

Protocol: ESI-MS/MS Isomer Differentiation

Differentiation using ESI is harder because soft ionization produces fewer fragments. You must use Energy-Resolved MS/MS .

Reagents:

  • LC-MS Grade Methanol

  • Milli-Q Water

  • Formic Acid (0.1%)

Step-by-Step Workflow:

  • Sample Prep: Dilute acetylpyridine standard to 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Infusion: Direct infusion into the ESI source at 5-10 µL/min.

  • Source Settings:

    • Polarity: Positive (

      
      )
      
    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Keep low to preserve

      
      )
      
  • MS/MS Breakdown Curve:

    • Isolate precursor m/z 122 (

      
      ).
      
    • Ramp Collision Energy (CE) from 10 eV to 40 eV in 5 eV increments.

  • Data Analysis:

    • Plot the intensity ratio of product ions 80 (Pyridine ring + H) vs. 107 (Acylium + H).

    • 2-AP will show an earlier onset of the m/z 80 fragment due to the destabilizing ortho-effect.

Part 5: References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Acetylpyridine. National Institute of Standards and Technology.[2][3][4] [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Acetylpyridine. National Institute of Standards and Technology.[2][3][4] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text regarding Ortho Effects and Alpha Cleavage mechanisms).

  • Todua, N. G. (2016). Mass spectrometry of analytical derivatives.[5] 2. "Ortho" and "Para" effects. National Institutes of Health (NIH) / ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Validation

Comparative Reactivity Guide: 3-Acetyl vs. 3-Formyl Isonicotinic Acid in Heterocyclic Synthesis

As a Senior Application Scientist, selecting the appropriate ortho-substituted pyridine building block is critical for designing efficient synthetic routes. The substitution pattern at the C3 position of isonicotinic aci...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate ortho-substituted pyridine building block is critical for designing efficient synthetic routes. The substitution pattern at the C3 position of isonicotinic acid (pyridine-4-carboxylic acid) fundamentally alters the molecule's electronic landscape and steric profile.

This guide provides an in-depth, objective comparison of 3-acetylisonicotinic acid (a ketone) and 3-formylisonicotinic acid (an aldehyde). We will dissect the causality behind their divergent reactivities, evaluate their cyclization potential, and provide self-validating experimental protocols grounded in peer-reviewed literature and patent data.

Structural and Electronic Profiling

The reactivity disparity between the 3-acetyl and 3-formyl derivatives is governed by two foundational principles of physical organic chemistry: electrophilicity and enolization capacity .

  • 3-Formylisonicotinic Acid (Aldehyde): The formyl carbon is highly polarized and sterically unhindered. Lacking an electron-donating alkyl group, the carbonyl carbon bears a significant partial positive charge (

    
    ). This makes it a premier electrophile, highly susceptible to rapid nucleophilic attack by primary amines, anilines, and hydrazines. Furthermore, it lacks 
    
    
    
    -protons, meaning it cannot undergo enolization and acts strictly as an electrophile in condensation reactions.
  • 3-Acetylisonicotinic Acid (Ketone): The acetyl group features a methyl substituent that donates electron density via hyperconjugation and inductive (+I) effects, dampening the electrophilicity of the carbonyl carbon. The methyl group also introduces steric bulk, raising the activation energy required for nucleophilic trajectory (Bürgi-Dunitz angle). However, the presence of three

    
    -protons allows this molecule to form enolates, enabling it to act as a nucleophile in Aldol or Claisen condensations.
    
Proximity-Driven Cyclization (Anchimeric Assistance)

Both molecules feature a carboxylic acid at the C4 position. When the C3 carbonyl reacts with a nitrogenous nucleophile to form an imine or hydrazone, the C4-carboxylic acid is perfectly positioned to attack the newly formed


 carbon (or vice versa), driving intramolecular cyclization. Because the formyl group forms imines more rapidly and with less steric crowding, 3-formylisonicotinic acid spontaneously cyclizes under mild conditions to form fused bicyclic systems like furo[3,4-c]pyridines[1]. Conversely, the 3-acetyl derivative often stalls at the acyclic hydrazone or semicarbazone stage unless subjected to harsh dehydrating conditions[2].

Reactivity Substrate 3-Acylisonicotinic Acid Derivatives Formyl 3-Formylisonicotinic Acid (Aldehyde) Substrate->Formyl Acetyl 3-Acetylisonicotinic Acid (Ketone) Substrate->Acetyl F_Nuc High Electrophilicity Rapid Amine Condensation Formyl->F_Nuc A_Nuc Lower Electrophilicity Requires Acid Catalysis Acetyl->A_Nuc A_Eno Enolization Possible (Aldol/Claisen Donor) Acetyl->A_Eno F_Cyc Spontaneous Cyclization (Furo[3,4-c]pyridines) F_Nuc->F_Cyc

Divergent reactivity profiles of 3-formyl vs 3-acetyl isonicotinic acid.

Comparative Reactivity Data

To facilitate route scouting, the table below summarizes the quantitative and qualitative performance metrics of both substrates across standard synthetic transformations.

Reaction Parameter3-Formylisonicotinic Acid3-Acetylisonicotinic AcidCausality / Mechanistic Driver
Carbonyl Electrophilicity Very HighModerateAbsence vs. presence of electron-donating methyl group.

-Deprotonation (Enolate)
N/A (0

-protons)
Yes (3

-protons)
Structural availability of acidic protons for base-catalyzed reactions.
Condensation with Anilines Rapid at Room Temp (RT)Slow, requires reflux/acidSteric hindrance and lower

on the ketone carbon.
Dominant Product with Amines Fused Furo[3,4-c]pyridinesAcyclic Schiff BasesAldehyde imines face less steric strain during 5-exo-trig cyclization.
Reaction with Semicarbazides Rapid cyclizationStable SemicarbazonesKetone semicarbazones are stabilized by extended conjugation[2].

Experimental Workflows & Self-Validating Protocols

The following protocols demonstrate the practical differences in handling these two substrates. Every step includes analytical checkpoints to ensure the system is self-validating.

Protocol A: Synthesis of Furo[3,4-c]pyridine-1(3H)-ones from 3-Formylisonicotinic Acid

Because of the high reactivity of the formyl group, condensation with anilines and subsequent intramolecular cyclization occurs seamlessly at room temperature[1].

  • Preparation: Dissolve 1.0 equivalent of 3-formylisonicotinic acid in anhydrous ethyl acetate (0.2 M concentration).

  • Nucleophilic Addition: Add 1.1 equivalents of aniline dropwise at room temperature.

    • Validation Checkpoint: The reaction mixture should transition from clear to slightly turbid within 15 minutes as the highly electrophilic aldehyde rapidly forms the hemiaminal intermediate.

  • Spontaneous Cyclization: Stir the mixture at room temperature for 2–4 hours. The proximity of the C4-carboxylic acid drives an intramolecular attack, expelling water and forming the lactam ring.

  • Isolation: Filter the resulting precipitate. Wash with cold ethyl acetate and dry under vacuum.

  • Analytical Confirmation: Analyze via IR spectroscopy.

    • Success Metric: The disappearance of the broad -COOH stretch (3300-2500 cm⁻¹) and the appearance of a sharp lactam/lactone C=O stretch at ~1763 cm⁻¹ confirms successful cyclization[3].

Protocol B: Synthesis of Semicarbazones from 3-Acetylisonicotinic Acid

The acetyl group resists spontaneous cyclization under mild conditions. To force condensation, acid catalysis and elevated temperatures are required[2].

  • Preparation: Suspend 1.0 equivalent of 3-acetylisonicotinic acid and 1.0 equivalent of 4-phenylsemicarbazide in absolute ethanol (0.5 M concentration).

  • Acid Catalysis: Add a catalytic amount (0.1 eq) of pyridyl tosylate or a few drops of glacial acetic acid.

    • Causality: The acid protonates the ketone oxygen, increasing the electrophilicity of the sterically hindered carbonyl carbon to facilitate nucleophilic attack.

  • Thermal Activation: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting ketone spot should deplete, replaced by a lower-Rf spot corresponding to the highly polar semicarbazone.

  • Isolation: Allow the reaction to cool to room temperature. The stable, acyclic semicarbazone will precipitate. Collect via vacuum filtration.

  • Analytical Confirmation:

    • Success Metric: Melting point determination. The product should exhibit a sharp melting point with decomposition (e.g., ~174°C dec.)[4], verifying the acyclic nature of the semicarbazone rather than a fused heterocycle.

Workflow Step1 Equilibration Substrate + Amine Step2 Catalysis/Heating (Solvent Reflux) Step1->Step2 Step3 Dehydration (-H2O) Step2->Step3 Step4 Isolation (Precipitation/TLC) Step3->Step4

Standard workflow for condensation and cyclization reactions.

Conclusion for Route Scouting

When designing synthetic pathways:

  • Select 3-formylisonicotinic acid when your target architecture requires rapid, mild construction of fused bicyclic systems (e.g., furo-pyridines or pyrido-pyridazines). Its high electrophilicity acts as a kinetic spring, driving reactions forward without the need for harsh catalysts.

  • Select 3-acetylisonicotinic acid when you need to isolate stable, acyclic condensation intermediates (like semicarbazones) for subsequent derivatization, or when you intend to utilize the

    
    -methyl group as a nucleophile in carbon-carbon bond-forming events (Aldol/Claisen chemistry).
    
References

1.. National University of Pharmacy, Kharkiv, Ukraine. Contains mechanistic data on the interaction of 3-formylisonicotinic acid derivatives with aniline to form furo[3,4-c]pyridine-1(3H)-ones. 2.. Google Patents. Details the synthesis, acid catalysis, and isolation of stable semicarbazones derived from 3-acetylisonicotinic acid.

Sources

Comparative

Crystal Structure Analysis of 3-Acetylpyridine-4-Carboxylic Acid: A Comparative Guide to SCXRD, MicroED, and PXRD-CSP

As pharmaceutical pipelines increasingly rely on complex N-heterocycles, compounds like 3-acetylpyridine-4-carboxylic acid have emerged as critical building blocks, notably serving as core scaffolds in the synthesis of h...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex N-heterocycles, compounds like 3-acetylpyridine-4-carboxylic acid have emerged as critical building blocks, notably serving as core scaffolds in the synthesis of histone lysine demethylase (KDM) inhibitors[1]. However, the zwitterionic potential and robust hydrogen-bonding network of this molecule—driven by the pyridine nitrogen, acetyl carbonyl, and carboxylic acid groups—often complicate single-crystal growth. This frequently results in polymorphic mixtures or microcrystalline powders rather than the large crystals traditionally required for structural elucidation.

For researchers and drug development professionals, selecting the correct crystallographic technique is paramount for ensuring formulation stability and securing intellectual property (IP). This guide provides an objective, data-driven comparison of three methodologies: Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction with Computational Structure Prediction (PXRD-CSP) .

Comparative Performance Data

To objectively evaluate these methodologies, the following table summarizes their performance metrics when applied to the structural determination of small-molecule APIs like 3-acetylpyridine-4-carboxylic acid.

Performance MetricSCXRD (Gold Standard)MicroED (Emerging Innovator)PXRD + CSP (Bulk Analyst)
Sample Requirement Single crystal > 10 µmNanocrystals (10–400 nm)Bulk powder (> 5 mg)
Resolution Limit ~0.70 Å~0.85 Å~1.20 Å (Model dependent)
Data Collection Time 2–12 hours< 10 minutes1–2 hours
Absolute Configuration Yes (via anomalous dispersion)Yes (via chiral salt formation)No
Primary Limitation Crystal growth bottleneckDynamical scattering effectsPeak overlap in large unit cells
Success Rate (Small Mol) > 95% (if crystal exists)> 90%~ 60-70%

Experimental Protocols & Mechanistic Causality

Every analytical workflow must be a self-validating system. Below are the step-by-step protocols for each technique, detailing the causality behind the experimental choices to ensure scientific integrity.

Method A: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the most trusted method for determining absolute configuration, provided suitable crystals can be grown.

  • Step 1: Controlled Crystallization. Dissolve 3-acetylpyridine-4-carboxylic acid in a 1:1 mixture of THF and water. Allow for slow evaporation at 20°C over 7–14 days.

    • Causality: Slow evaporation minimizes the supersaturation rate. This reduces the number of nucleation sites, promoting the growth of a highly ordered, macroscopic lattice free of twinning defects.

  • Step 2: Cryogenic Data Collection. Mount a >10 µm crystal on a goniometer and cool to 100 K using a nitrogen stream. Irradiate with Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Cryogenic cooling minimizes the Debye-Waller factor (thermal atomic vibrations). This significantly enhances high-angle diffraction intensities and mitigates radiation damage, yielding a higher-resolution structure.

  • Step 3: Integration and Refinement. Process frames using APEX4 and refine the structure using SHELXL.

    • Self-Validation: Calculate the internal agreement factor (

      
      ) during data reduction. An 
      
      
      
      confirms the absence of spatial twinning and validates the correct assignment of the Laue symmetry group.
Method B: Microcrystal Electron Diffraction (MicroED)

When the API only yields a microcrystalline powder, MicroED bypasses the crystallization bottleneck entirely[2].

  • Step 1: Sample Preparation. Gently grind the bulk powder and deposit it dry onto a carbon-coated Quantifoil TEM grid. Plunge freeze in liquid ethane if the sample is beam-sensitive.

    • Causality: Electrons interact with matter approximately 1000 times more strongly than X-rays. Crystals must be thinner than 400 nm to prevent dynamic scattering (multiple scattering events within the crystal), which distorts peak intensities and prevents accurate kinematical refinement.

  • Step 2: Continuous Rotation Diffraction. Insert the grid into a Cryo-TEM operating at 200 kV. Continuously rotate the stage at 0.5°/second while recording a diffraction movie on a direct electron detector.

    • Causality: Continuous rotation evenly samples reciprocal space, eliminating the "missing wedge" effect common in static tilt series and drastically improving data completeness.

  • Step 3: Kinematical Refinement. Process the diffraction movies using DIALS software.

    • Self-Validation: Cross-reference the MicroED-derived unit cell dimensions with bulk PXRD data. A dimensional match within 1% validates that the isolated nanocrystal is a true representative of the bulk pharmaceutical powder, rather than an anomalous impurity[3].

Method C: PXRD coupled with CSP

Used when samples are highly polycrystalline, exist as complex mixtures, or cannot be isolated as single crystals even for MicroED[3].

  • Step 1: High-Resolution PXRD. Collect powder diffraction data using Cu Kα radiation (λ = 1.5406 Å) from 2θ = 2° to 50°.

    • Causality: Low-angle data is critical for indexing the large unit cells typical of organic molecules, while high-angle data provides the resolution needed for structural refinement.

  • Step 2: Computational Structure Prediction (CSP). Generate conformers of 3-acetylpyridine-4-carboxylic acid and pack them into common space groups. Perform Density Functional Theory (DFT) energy minimization.

    • Causality: Because PXRD suffers from severe peak overlap in 1D space, purely experimental refinement is often impossible for complex molecules. DFT provides the thermodynamic boundaries required to identify the most stable polymorph.

  • Step 3: Rietveld Refinement. Use the lowest-energy CSP model as the starting point for Rietveld refinement against the experimental PXRD data.

    • Self-Validation: A goodness-of-fit (GoF) approaching 1.0 and a flat difference Fourier map validate the structural model against the bulk material.

Decision Workflow Visualization

To streamline the selection process for analyzing 3-acetylpyridine-4-carboxylic acid and similar derivatives, follow the decision matrix below based on your sample's physical properties.

G Start Synthesized API (3-Acetylpyridine-4-Carboxylic Acid) SizeCheck Assess Crystal Size & Quality Start->SizeCheck SCXRD SCXRD (Single-Crystal X-ray Diffraction) SizeCheck->SCXRD > 10 µm High Quality MicroED MicroED (Microcrystal Electron Diffraction) SizeCheck->MicroED < 1 µm Nanocrystals PXRD PXRD + CSP (Powder X-ray + Computation) SizeCheck->PXRD Bulk Powder Mixtures Refine Structure Refinement (SHELXL / DIALS) SCXRD->Refine MicroED->Refine PXRD->Refine Final Final Crystal Structure (Absolute Configuration) Refine->Final

Workflow for selecting crystallographic techniques based on sample size and quality.

References

  • Protein Data Bank. "Crystal structure of human KDM4D in complex with 3-(4-phenylbutanamido)pyridine-4-carboxylic acid." RCSB PDB 5FP4.[1] URL:[Link]

  • Chemical Communications (RSC). "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation."[2] URL:[Link]

  • IUCrJ (via PMC). "SCXRD, CSP-NMRX and microED in the quest for three elusive polymorphs of meloxicam."[3] URL:[Link]

  • Diva-Portal. "Standards for MicroED." URL:[Link]

Sources

Comparative

Analytical Differentiation of 3-Acetylisonicotinic Acid from 3-Acetylpyridine Isomers: A Comprehensive Guide

In modern drug discovery and synthetic chemistry, substituted pyridines serve as foundational building blocks for kinase inhibitors, NAD+ analogs, and complex heterocyclic scaffolds. A frequent analytical challenge arise...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and synthetic chemistry, substituted pyridines serve as foundational building blocks for kinase inhibitors, NAD+ analogs, and complex heterocyclic scaffolds. A frequent analytical challenge arises when distinguishing 3-acetylisonicotinic acid (3-acetylpyridine-4-carboxylic acid) from its des-carboxy precursor, 3-acetylpyridine , and its various positional isomers (e.g., 2-acetylisonicotinic acid or 5-acetylnicotinic acid).

Because positional isomers share identical molecular weights and similar polarities, relying on a single analytical technique often leads to structural misassignment. As an application scientist, establishing a self-validating analytical system —where orthogonal techniques independently confirm both the molecular formula and the exact positional substitution—is critical[1][2].

This guide outlines a robust, field-proven methodology combining high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to definitively differentiate these compounds.

Structural and Physicochemical Comparison

Before executing analytical workflows, it is essential to map the structural differences that will dictate our experimental choices. The presence of the carboxylic acid at the C4 position in 3-acetylisonicotinic acid fundamentally alters its solubility, ionization behavior, and electronic distribution compared to the base 3-acetylpyridine[3][4][5].

Table 1: Physicochemical Properties of Target and Comparator Compounds

Feature3-Acetylpyridine3-Acetylisonicotinic Acid2-Acetylisonicotinic Acid (Isomer)
Structure Type Base PrecursorTarget CompoundPositional Isomer
Molecular Formula C₇H₇NOC₈H₇NO₃C₈H₇NO₃
Exact Mass [M] 121.0528 Da165.0426 Da165.0426 Da
Aromatic Protons 433
Key Distinction Lacks -COOH group-COOH at C4, Acetyl at C3-COOH at C4, Acetyl at C2
Solubility High in CDCl₃ / WaterLow in CDCl₃, High in DMSOLow in CDCl₃, High in DMSO

Self-Validating Analytical Workflow

To ensure scientific integrity, we employ a two-tiered validation loop. Tier 1 (LC-MS/MS) filters candidates by exact mass, immediately distinguishing the carboxylic acid derivatives from the base 3-acetylpyridine. However, mass spectrometry alone cannot differentiate positional isomers. Therefore, Tier 2 (NMR Spectroscopy) is mandated to map the proton-proton coupling network and confirm the exact substitution pattern[1].

AnalyticalWorkflow Start Unknown Sample (Acetylpyridine Derivative) LCMS LC-MS/MS Analysis (Exact Mass & Fragmentation) Start->LCMS MassCheck m/z = 166.05? (C8H7NO3) LCMS->MassCheck Isomer3AP m/z = 122.06 Identified as 3-Acetylpyridine MassCheck->Isomer3AP No (-COOH) NMR 1H & 13C NMR Spectroscopy (Positional Mapping) MassCheck->NMR Yes (+COOH) NMRCheck Proton Coupling Pattern NMR->NMRCheck Target 3-Acetylisonicotinic Acid (Singlet H2, Doublets H5/H6) NMRCheck->Target 1s, 2d pattern OtherIsomer Other Carboxy Isomer (e.g., 2-Acetylisonicotinic Acid) NMRCheck->OtherIsomer Other patterns

Fig 1. Self-validating analytical workflow for differentiating acetylpyridine derivatives.

Experimental Protocols & Mechanistic Causality

Protocol A: LC-MS/MS Analysis

Objective: Confirm the presence of the carboxylic acid moiety and evaluate diagnostic fragmentation pathways.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid.

    • Causality: The formic acid ensures the pyridine nitrogen remains protonated in solution, drastically improving electrospray ionization (ESI) efficiency and peak shape.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Mass Spectrometry: Operate in ESI+ mode. Set capillary voltage to 3.0 kV and source temperature to 150°C.

  • Data Acquisition: Perform a full scan (m/z 50-300) followed by data-dependent MS/MS (ddMS2) using a normalized collision energy (NCE) of 25-30 eV.

Protocol B: ¹H NMR Spectroscopy

Objective: Unambiguously assign the positional isomer based on spin-spin coupling.

  • Solvent Selection: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d₆.

    • Causality: While 3-acetylpyridine is highly soluble in CDCl₃[4], the carboxylic acid moiety in 3-acetylisonicotinic acid induces strong intermolecular hydrogen bonding. Attempting to use CDCl₃ will result in poor signal-to-noise ratios and broadened peaks. DMSO-d₆ disrupts these hydrogen bonds, ensuring complete dissolution and sharp resonance lines[2].

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR spectra at 400 MHz (or higher), utilizing a standard single-pulse sequence with a 30° flip angle, a 2-second relaxation delay, and 16-32 scans.

  • Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and reference the chemical shifts to the residual DMSO pentet at 2.50 ppm.

Data Interpretation

Mass Spectrometry: Fragmentation Logic

During collision-induced dissociation (CID), 3-acetylisonicotinic acid undergoes a highly diagnostic neutral loss of carbon dioxide (-44 Da) from the C4 position. This yields a fragment identical to protonated 3-acetylpyridine (m/z 122.06), which subsequently loses a methyl radical or neutral ketene to form the pyridine acylium ion.

MSFragmentation Parent [M+H]+ m/z 166.05 3-Acetylisonicotinic Acid LossCO2 Neutral Loss of CO2 (-44 Da) Parent->LossCO2 Frag1 Fragment m/z 122.06 (Protonated 3-Acetylpyridine) LossCO2->Frag1 LossCH3 Neutral Loss of CH3 (-15 Da) Frag1->LossCH3 Frag2 Fragment m/z 107.03 (Pyridine Acylium Ion) LossCH3->Frag2

Fig 2. CID fragmentation pathway of 3-acetylisonicotinic acid during MS/MS.

NMR Spectroscopy: Positional Mapping

The ¹H NMR spectrum is the ultimate arbiter for distinguishing isomers[1]. The base molecule, 3-acetylpyridine, exhibits four distinct aromatic protons. In contrast, 3-acetylisonicotinic acid has only three.

Because the acetyl group is at C3 and the carboxylic acid is at C4, the H2 proton is isolated between the nitrogen and the acetyl group, appearing as a highly deshielded singlet . The H5 and H6 protons are adjacent to each other, appearing as two doublets with an ortho-coupling constant of approximately 5.0 Hz. If the sample were 2-acetylisonicotinic acid, the isolated singlet would shift to the H3 position (less deshielded than H2).

Table 2: Diagnostic ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Proton Position3-Acetylpyridine3-Acetylisonicotinic Acid2-Acetylisonicotinic Acid
H2 ~9.15 ppm (d, J=2 Hz)~8.95 ppm (s) Substituted
H3 SubstitutedSubstituted~8.30 ppm (s)
H4 ~8.24 ppm (dt)SubstitutedSubstituted
H5 ~7.42 ppm (dd)~7.75 ppm (d, J=5 Hz) ~7.90 ppm (d, J=5 Hz)
H6 ~8.78 ppm (dd)~8.80 ppm (d, J=5 Hz) ~8.85 ppm (d, J=5 Hz)
Acetyl (-CH₃) ~2.65 ppm (s)~2.55 ppm (s)~2.68 ppm (s)

By cross-referencing the exact mass (to confirm the presence of the -COOH group) with the 1-singlet/2-doublet NMR pattern (to confirm the 3,4-substitution), researchers can achieve 100% confidence in distinguishing 3-acetylisonicotinic acid from any of its structural analogs.

References

  • National Center for Biotechnology Information. "3-Acetylpyridine | C7H7NO | CID 9589" PubChem. URL: [Link]

  • Royal Society of Chemistry. "Studies on the stereochemical assignment of 3-acylidene 2-oxindoles" Organic & Biomolecular Chemistry. URL:[Link]

  • American Chemical Society. "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity" Inorganic Chemistry. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of 3-Acetylisonicotinic Acid Esterification Products

For researchers and professionals in drug development, the synthesis of novel molecular entities is only the first step. Rigorous validation of the final product is paramount to ensure that downstream assays and developm...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel molecular entities is only the first step. Rigorous validation of the final product is paramount to ensure that downstream assays and development activities are based on a compound of known structure and purity. This guide provides an in-depth, comparative analysis of the essential techniques for validating the esterification products of 3-acetylisonicotinic acid, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3]

Our discussion will move beyond simple procedural lists to explore the underlying scientific rationale for each method, establishing a self-validating analytical workflow. We will compare the primary spectroscopic and chromatographic techniques, providing the experimental data necessary to make informed decisions in your own research.

The Synthetic Context: Esterification of 3-Acetylisonicotinic Acid

The esterification of a carboxylic acid, such as 3-acetylisonicotinic acid, is a fundamental transformation.[4] Common strategies include the classic Fischer esterification (acid-catalyzed reaction with an alcohol), or methods involving activation of the carboxylic acid, such as conversion to an acid chloride.[5][6] For a substrate like 3-acetylisonicotinic acid, conversion to the isonicotinoyl chloride hydrochloride using thionyl chloride (SOCl₂) is a highly effective strategy, as it creates a more reactive intermediate for coupling with the desired alcohol.[5][7][8]

The choice of method impacts not only yield but also the impurity profile, which directly influences the validation strategy. Unreacted starting materials, side-products, and residual catalysts must all be identified and quantified.

The Validation Workflow: An Orthogonal Approach

A robust validation strategy does not rely on a single technique. Instead, it employs an orthogonal approach, where multiple, complementary methods are used to build a comprehensive and trustworthy profile of the synthesized ester. Each technique provides a different piece of the puzzle—structure, molecular weight, functional groups, and purity.

G Synthesis Esterification of 3-Acetylisonicotinic Acid Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography or Recrystallization Workup->Purification TLC Reaction Monitoring (TLC) Purification->TLC In-process check IR Functional Group ID (IR Spectroscopy) Purification->IR Primary Validation MS Molecular Weight Confirmation (Mass Spec) IR->MS NMR Structural Elucidation (NMR Spectroscopy) MS->NMR Chroma Purity & Quantification (HPLC/GC) NMR->Chroma Final Validation G cluster_decision Choosing the Right Validation Tool Goal What is your primary goal? ConfirmStructure Use NMR Spectroscopy (¹H, ¹³C, COSY) Goal->ConfirmStructure Structure Elucidation ConfirmMW Use Mass Spectrometry (GC-MS, LC-MS) Goal->ConfirmMW Molecular Weight Confirmation ConfirmPurity Use Chromatography (HPLC-UV, GC-FID) Goal->ConfirmPurity Quantitative Purity ConfirmFunctionalGroup Use IR Spectroscopy Goal->ConfirmFunctionalGroup Quick Functional Group Check

Sources

Comparative

Advanced TLC Stain Visualization for Pyridine Carboxylic Acids

This guide outlines a high-performance visualization strategy for pyridine carboxylic acids (e.g., Nicotinic, Isonicotinic, and Picolinic acid). These amphoteric molecules often present detection challenges due to their...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance visualization strategy for pyridine carboxylic acids (e.g., Nicotinic, Isonicotinic, and Picolinic acid). These amphoteric molecules often present detection challenges due to their zwitterionic nature and poor retention on standard silica phases.

The following protocols prioritize selectivity (distinguishing isomers) and sensitivity (low detection limits).

Strategic Visualization Map

Select your visualization method based on the specific analytical need. Do not rely on a single universal stain.

TLC_Strategy Start Start: Pyridine Carboxylic Acid Analysis Decision1 Is the sample pure or complex matrix? Start->Decision1 UV Method A: UV 254 nm (Non-destructive, Baseline) Decision1->UV Always Start Here Decision2 Specific Requirement? UV->Decision2 BCG Method B: Bromocresol Green (Detects COOH group) Yellow spots on Blue Decision2->BCG Confirm Acidic Function Cu Method C: Copper(II) Acetate (Detects Picolinic Acid) Chelation Specific Decision2->Cu Distinguish Alpha-Isomer (Picolinic) Zincke Method D: CDNB / Zincke (Detects Pyridine Ring) High Sensitivity Decision2->Zincke Trace Detection (<0.1 µg)

Figure 1: Decision matrix for selecting the appropriate visualization technique based on analyte concentration and structural features.

Comparative Analysis of Stains

The following table summarizes the performance characteristics of the four primary methods.

FeatureUV 254 nm Bromocresol Green (BCG) Copper(II) Acetate CDNB (Zincke Method)
Mechanism Fluorescence QuenchingAcid-Base Indicator ShiftMetal Chelation (N,O-binding)Nucleophilic Aromatic Substitution / Ring Opening
Target Conjugated

systems
Carboxylic Acids (pKa < 5)

-Pyridine Carboxylic Acids (Picolinic)
Pyridine Nitrogen Ring
Selectivity Low (All aromatics)Moderate (All acids)High (Specific to Picolinic Acid)High (Pyridine specific)
LOD (Limit of Detection) ~0.5 - 1.0 µg~0.1 - 0.5 µg~0.5 µg< 0.05 µg (Very Sensitive)
Stability N/A (Transient)Weeks (if stored properly)PermanentFades over hours
Safety UV RadiationSafeLow ToxicityToxic / Skin Sensitizer
Detailed Experimental Protocols
Method A: UV 254 nm (The Baseline)
  • Principle: Pyridine carboxylic acids absorb UV light at 254 nm. On F254 silica plates (containing Zinc Silicate or Manganese activated Zinc Silicate), the compound blocks the excitation of the fluorophore, appearing as a dark spot against a bright green fluorescent background.

  • Procedure:

    • Dry the developed TLC plate completely to remove solvent (solvent remains can cause dark background).

    • Place under short-wave UV lamp (254 nm).

    • Outline spots immediately with a soft pencil.

Method B: Bromocresol Green (The Acid Detector)
  • Principle: This is an acid-base indicator. The plate background is basic (blue/green, pH > 5.4), and the acidic spot (Nicotinic acid pKa ~4.75) locally lowers the pH, turning the indicator yellow.

  • Reagent Preparation:

    • Dissolve 0.04 g Bromocresol Green in 100 mL Ethanol.[1]

    • Add 0.1 M NaOH dropwise until the solution just turns from yellow to blue.[2]

  • Protocol:

    • Dip the dried plate into the solution or spray evenly.[2]

    • Do not heat. Heating may cause the background to fade or shift.

    • Observation: Bright yellow spots on a blue/green background.

  • Note: This is reversible; ammonia vapors will turn the yellow spots back to blue.

Method C: Copper(II) Acetate (The Isomer Distinguisher)
  • Principle: Picolinic acid (2-pyridinecarboxylic acid) has the nitrogen and carboxylic acid in a 1,2-position, acting as a bidentate ligand. It forms a stable, colored chelate with Cu(II). Isomers like Nicotinic (3-) and Isonicotinic (4-) acid cannot form this 5-membered chelate ring as effectively.

  • Reagent Preparation:

    • Dissolve 3.0 g Copper(II) Acetate in 100 mL of 10% aqueous Acetic Acid.

  • Protocol:

    • Spray the plate heavily with the reagent.[2]

    • Heat at 100°C for 2-5 minutes.

    • Observation: Picolinic acid appears as a distinct reddish-brown or intensified blue complex (depending on concentration and plate pH), distinguishing it from the other isomers which show faint or different coloration.

Method D: CDNB / Zincke Reaction (High Sensitivity)
  • Principle: This utilizes the Zincke Reaction .[3] The reagent (1-Chloro-2,4-dinitrobenzene) undergoes nucleophilic aromatic substitution with the pyridine nitrogen, forming a pyridinium salt. Subsequent treatment with base (NaOH) opens the ring to form a highly conjugated glutaconaldehyde derivative (Zincke salt), which is intensely colored.

  • Reagent Preparation:

    • Solution A: 1% 1-Chloro-2,4-dinitrobenzene (CDNB) in Ethanol.

    • Solution B: 3 M NaOH (aqueous).

  • Protocol:

    • Safety: CDNB is a skin sensitizer. Wear double gloves and work in a fume hood.

    • Spray the plate with Solution A .

    • Heat at 100°C for 5-10 minutes.

    • Allow plate to cool, then spray with Solution B .

    • Observation: Red to reddish-violet spots appear immediately.

  • Mechanism Visualization:

Zincke_Mechanism Pyridine Pyridine Acid Salt Pyridinium Salt (Intermediate) Pyridine->Salt + CDNB, Heat CDNB CDNB Reagent (Electrophile) Product Zincke Salt (Ring Open / Red) Salt->Product + NaOH (Ring Opening) NaOH NaOH (Base)

Figure 2: The Zincke reaction pathway. The pyridine ring is activated by CDNB and subsequently cleaved by NaOH to form a highly conjugated, colored polymethine dye.

References
  • Jork, H., Funk, W., Fischer, W., & Wimmer, H. (1990). Thin-Layer Chromatography: Reagents and Detection Methods, Volume 1a. VCH Verlagsgesellschaft. (Standard reference for physical and chemical detection methods).
  • Sigma-Aldrich. (n.d.). TLC Analysis of Nicotinic Acid and Iso-Nicotinic Acid. Retrieved from

  • Maiwald, L., & Maske, H. (1956). Paper chromatographic separation of nicotinic acid and nicotinamide. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 306, 143.[4] (Original reference for the CDNB/Zincke visualization method).

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience.
  • DrugFuture. (n.d.). 1-Chloro-2,4-dinitrobenzene Monograph. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Core Principles: Understanding the Compound and Associated Hazards

An Expert Guide to the Safe Disposal of 3-Acetylisonicotinic Acid Before any disposal protocol is initiated, a thorough understanding of the chemical's properties is essential. 3-Acetylisonicotinic acid is a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Safe Disposal of 3-Acetylisonicotinic Acid

Before any disposal protocol is initiated, a thorough understanding of the chemical's properties is essential. 3-Acetylisonicotinic acid is a substituted pyridine derivative containing a carboxylic acid functional group. While specific comprehensive toxicity data for this compound is limited, its structural features provide a strong basis for hazard assessment.

  • Acidity : The carboxylic acid group renders the compound acidic and potentially corrosive. Concentrated forms can cause skin and eye irritation or burns.[1][2]

  • Pyridine Moiety : Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[3][4] They are generally considered hazardous waste and should never be disposed of down the drain without proper treatment and authorization.[5][6]

  • Incompatibilities : Like many organic acids, it should be stored separately from bases, oxidizers, and reactive metals.[7][8] The Safety Data Sheet (SDS) for pyridine notes it should be kept away from strong oxidizing agents and acids.[3]

The foundational rule is to always consult the manufacturer's Safety Data Sheet (SDS) and your institution's Environmental Health & Safety (EHS) department before handling or disposing of any chemical. [6]

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling 3-acetylisonicotinic acid, including during disposal procedures:

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes of solutions and contact with solid particulates.[5][9]
Hand Protection Chemical-resistant nitrile or neoprene glovesProvides a barrier against skin contact and absorption.[5]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[10]
Foot Protection Closed-toe shoesPrevents injury from spills.[10]

All handling of this compound, especially procedures that could generate dust or aerosols, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]

Step-by-Step Disposal Protocol

The proper disposal of 3-acetylisonicotinic acid is a multi-step process that hinges on careful segregation and containment. Never mix waste streams unless you are certain of their compatibility.

Phase 1: Waste Segregation and Collection
  • Solid Waste:

    • Collect pure 3-acetylisonicotinic acid waste and any materials lightly contaminated with it (e.g., weighing papers, contaminated paper towels) in a dedicated, sealable hazardous waste container.[6]

    • The container should be constructed of a compatible material like high-density polyethylene (HDPE).[5]

    • Clearly label the container with "Hazardous Waste," the full chemical name "3-Acetylisonicotinic Acid," and any relevant hazard pictograms.[11]

  • Liquid Waste (Non-Aqueous/Organic Solvents):

    • Collect solutions of 3-acetylisonicotinic acid in organic solvents in a separate, compatible liquid waste container.

    • Label the container with "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate percentages.[11]

    • Crucially, do not mix with aqueous or reactive waste streams.

  • Liquid Waste (Aqueous Solutions):

    • Collect aqueous solutions in a dedicated, labeled liquid waste container.

    • For dilute aqueous solutions (<10%), neutralization may be a viable pre-treatment step, as detailed in Phase 2.[12]

Phase 2: Neutralization of Dilute Aqueous Waste

This procedure should only be performed for dilute aqueous solutions and in strict accordance with your institution's EHS guidelines. Perform this entire procedure inside a chemical fume hood.

  • Preparation: Place the container with the dilute aqueous 3-acetylisonicotinic acid solution in a larger secondary container (e.g., a plastic tub) to contain any potential spills.

  • Slow Addition of Base: While stirring the solution gently, slowly add a weak base, such as sodium bicarbonate (baking soda), in small portions.[13] Using a weak base prevents a violent, exothermic reaction that can occur with strong bases.[2]

  • Venting: The neutralization reaction will produce carbon dioxide gas. Adding the base slowly allows this gas to evolve safely without causing splashing or a pressure buildup.[13]

  • pH Monitoring: Periodically check the pH of the solution using a pH meter or pH test strips. Continue adding the base until the pH is in the neutral range (typically between 6.0 and 8.0).

  • Final Collection: Once neutralized, the solution must still be collected as hazardous chemical waste.[13] Pour the neutralized solution into the designated aqueous hazardous waste container. Never assume a neutralized solution is safe for drain disposal without explicit permission from your EHS department.[5][10]

Phase 3: Storage and Final Disposal
  • Secure Containment: Ensure all waste container lids are tightly sealed to prevent leaks or the release of vapors.[4]

  • Designated Storage: Store the sealed containers in a designated, well-ventilated hazardous waste accumulation area. This area should be away from general lab traffic and incompatible materials.[5][6]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[5][14]

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for the proper disposal of 3-acetylisonicotinic acid waste.

DisposalWorkflow cluster_characterize 1. Characterize Waste cluster_solid 2a. Solid Waste Path cluster_liquid 2b. Liquid Waste Path cluster_final 3. Final Disposal start Waste Generation: 3-Acetylisonicotinic Acid waste_type What is the physical state? start->waste_type collect_solid Collect in labeled solid hazardous waste container waste_type->collect_solid Solid or Contaminated Solid solvent_type Aqueous or Organic Solvent? waste_type->solvent_type Liquid store Store sealed container in designated accumulation area collect_solid->store collect_organic Collect in labeled organic hazardous waste container solvent_type->collect_organic Organic check_neutralize Dilute Aqueous Solution? (<10%) solvent_type->check_neutralize Aqueous collect_organic->store neutralize Neutralize with NaHCO₃ in fume hood (Phase 2) check_neutralize->neutralize Yes collect_aqueous Collect in labeled aqueous hazardous waste container check_neutralize->collect_aqueous No (Concentrated) neutralize->collect_aqueous collect_aqueous->store dispose Arrange pickup by licensed waste disposal service store->dispose

Caption: Decision workflow for the disposal of 3-acetylisonicotinic acid.

References

  • Post Apple Scientific . (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Tion . Safe Storage and Disposal of Chemicals in A Lab. Available at: [Link]

  • University of Washington . Organic Acid Standard Operating Procedure. Available at: [Link]

  • Chemistry LibreTexts . (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

  • Sentry Equipment Corp . (2030, March 27). Safety Data Sheet SI-1313. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt . Chemical Waste Management for Laboratories. Available at: [Link]

  • Loba Chemie . PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • Lab Alley . (2024, June 19). PYRIDINE SAFETY DATA SHEET. Available at: [Link]

  • EPFL . PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Available at: [Link]

  • CPAchem . (2023, December 18). Safety data sheet - Isonicotinic Acid. Available at: [Link]

  • Australian Government Department of Health . (2013, September 12). Acetic acid: Human health tier II assessment. Available at: [Link]

  • Greenflow . (2024, October 1). How to Dispose of Used Acid: A Safe and Responsible Guide. Available at: [Link]

  • Chemos GmbH & Co.KG . Safety Data Sheet: Nicotinic acid. Available at: [Link]

  • New Jersey Department of Health . Hazardous Substance Fact Sheet - Acetic Acid. Available at: [Link]

  • Carl Roth . Safety Data Sheet: Acetic acid 60 %. Available at: [Link]

  • Lab Alley . (2025, February 1). How to Dispose of Acetic Acid. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-Acetylisonicotinic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system derived directly from the physicochemical properties of the molecules we handle. 3-Acetylison...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system derived directly from the physicochemical properties of the molecules we handle.

3-Acetylisonicotinic acid (CAS: 1211523-63-5) is a highly functionalized pyridine derivative widely utilized as a critical building block in drug discovery, particularly in the synthesis of kinase inhibitors. While invaluable for molecular design, its chemical structure—featuring an acidic carboxylic acid moiety, a nucleophilic pyridine nitrogen, and an acetyl group—dictates specific occupational hazards.

This guide provides researchers with field-proven, causality-driven protocols for personal protective equipment (PPE) selection, handling, and disposal, ensuring both scientific integrity and operator safety.

Hazard Assessment & Causality (The "Why")

Before selecting PPE, it is critical to understand the mechanistic basis of the chemical's hazards. Handling 3-Acetylisonicotinic acid presents two primary risk vectors:

  • Respiratory Irritation (GHS H335): As a crystalline solid or powder, this compound easily generates microscopic airborne particulates during mechanical transfer (e.g., weighing). Inhalation of these organic dusts irritates the mucosal membranes of the respiratory tract.

  • Skin and Eye Irritation (GHS H315, H319): The compound's carboxylic acid group (pKa ~4-5) confers mild acidity. Upon contact with the aqueous environment of the ocular mucosa or human sweat, it induces localized pH shifts that lead to acute irritation and potential contact dermatitis.

Quantitative Safety Parameters & Core PPE Matrix

To mitigate these risks, a self-validating PPE system must be employed. The following table summarizes the quantitative thresholds and the scientific causality behind each safety parameter, aligning with standard [1].

Safety Parameter / PPEQuantitative Metric / SpecificationScientific Causality & Rationale
Fume Hood Face Velocity 80 - 120 LFM (Linear Feet per Minute)Ensures sufficient negative pressure to capture airborne organic dust without causing extreme turbulence that would blow the fine powder off the spatula.
Hand Protection Nitrile gloves (

4-mil thickness)
Nitrile provides superior chemical resistance against solid organic acids compared to latex. It prevents dermal absorption if the powder is inadvertently solubilized in organic solvents (e.g., DMSO, DMF).
Eye Protection ANSI Z87.1 compliant safety gogglesTight-fitting goggles prevent airborne micro-particulates (<100

m) from contacting the ocular mucosa during open-bench transfers.
Respiratory Protection NIOSH N95 or P100 respirator (

95% or 99.97% filtration)
Required only if handling outside a certified fume hood. Captures fine particulate matter, preventing the inhalation of irritating organic dust [2].
Minor Spill Threshold < 50 gramsVolumes under 50g can be safely managed by a single operator using wet-wipe techniques without overwhelming local ventilation or requiring hazmat evacuation.

Operational Workflow: Handling & Dissolution Protocol

This step-by-step methodology ensures a closed-loop safety system during standard laboratory operations. Every step is designed to be self-validating.

  • Step 1: Environmental Validation. Before opening the chemical container, verify that the chemical fume hood monitor reads between 80-120 LFM. Clear the workspace of incompatible materials, particularly strong oxidizing agents.

  • Step 2: PPE Donning & Integrity Check. Inspect your

    
    4-mil nitrile gloves for micro-tears by inflating them slightly. Don a chemical-resistant lab coat and safety goggles. If a fume hood is unavailable, don a  and perform a negative-pressure user seal check [2].
    
  • Step 3: Aseptic/Clean Transfer. Use an anti-static weighing boat and a stainless steel or PTFE-coated spatula. Transfer the 3-Acetylisonicotinic acid slowly. Pro-tip: Grounding your spatula against the metal balance pan before scooping reduces static cling, minimizing powder aerosolization.

  • Step 4: Solubilization. If preparing stock solutions (e.g., in DMSO or Methanol for biological assays), add the solvent slowly down the interior side of the receiving vessel to prevent rapid displacement of air, which can eject powder into the operator's breathing zone. Cap the vessel immediately.

  • Step 5: Decontamination. Wipe down the balance and surrounding hood area with a damp paper towel (using water or a 70% ethanol solution) to capture any residual micro-dust. Dispose of the towel as hazardous waste.

Spill Response & Waste Disposal Plan

Spills of organic acids require immediate, methodical action to prevent airborne contamination.

  • Minor Spill Protocol (<50g):

    • Do not dry sweep. Dry sweeping aerosolizes the irritant powder.

    • Moisten the spilled powder slightly with water from a squirt bottle to suppress dust generation.

    • Carefully scoop the dampened material using a disposable dustpan or wet absorbent pads.

    • Wash the spill area thoroughly with soap and water to neutralize any residual acidity.

  • Major Spill Protocol (>50g):

    • Evacuate the immediate area and alert laboratory personnel.

    • Ensure advanced respiratory protection (P100 or PAPR) is worn before re-entering the space.

    • Use a HEPA-filtered vacuum specifically designated for hazardous chemical particulates to collect the powder.

  • Disposal Protocol: 3-Acetylisonicotinic acid waste, along with all contaminated gloves, weighing boats, and wiping materials, must be treated as Hazardous Organic Solid Waste . Do not flush down the sink. Label secondary containment clearly with the chemical name, CAS number (1211523-63-5), and hazard class.

Operational Safety & Spill Response Workflow

Below is the logical decision tree for safely navigating the handling and potential spill scenarios associated with 3-Acetylisonicotinic acid.

SafetyWorkflow Start Start: Handling 3-Acetylisonicotinic Acid Hood Is a certified Fume Hood (80-120 LFM) available? Start->Hood UseHood Proceed in Fume Hood Hood->UseHood Yes NoHood Use NIOSH N95/P100 Respirator & Local Exhaust Hood->NoHood No PPE Don Core PPE: Nitrile Gloves, Goggles, Lab Coat UseHood->PPE NoHood->PPE Operation Execute Weighing & Transfer (Minimize Aerosolization) PPE->Operation Spill Did a spill occur? Operation->Spill MinorSpill Minor Spill (<50g) Wet wipe, do not dry sweep Spill->MinorSpill Yes, Minor MajorSpill Major Spill (>50g) Evacuate & Use HEPA Vacuum Spill->MajorSpill Yes, Major Disposal Dispose as Hazardous Organic Solid Waste Spill->Disposal No MinorSpill->Disposal MajorSpill->Disposal

Caption: Decision tree for operational safety, PPE selection, and spill response when handling 3-Acetylisonicotinic acid.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: National Research Council (US) Committee on Prudent Practices in the Laboratory / National Academies Press. URL: [Link]

  • Title: NIOSH Guide to the Selection and Use of Particulate Respirators. Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). URL: [Link]

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